Technical Documentation Center

2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole

Core Science & Biosynthesis

Foundational

Synthesis of 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole: A Comprehensive Technical Guide

Executive Summary The compound 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole (CAS: 62019-50-5) represents a highly privileged scaffold in modern medicinal chemistry and agrochemical development . The strategic incorp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole (CAS: 62019-50-5) represents a highly privileged scaffold in modern medicinal chemistry and agrochemical development . The strategic incorporation of the trifluoromethyl (–CF₃) group at the C4 position fundamentally alters the electronic landscape of the thiazole ring, dramatically enhancing lipophilicity, membrane permeability, and metabolic stability .

As a Senior Application Scientist, I have observed that synthesizing highly functionalized, electron-deficient thiazoles often presents regioselectivity and chemoselectivity challenges. This whitepaper outlines a field-proven, three-step synthetic architecture designed to overcome these hurdles. By leveraging a regioselective Hantzsch cyclocondensation followed by a non-aqueous Sandmeyer-type chlorination, this protocol ensures high fidelity, scalability, and exceptional yields.

Retrosynthetic Analysis & Mechanistic Rationale

The construction of the 2-chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole core demands precise control over bond formation. Direct chlorination of an unfunctionalized thiazole ring is unselective and low-yielding due to the deactivating nature of the –CF₃ and benzoyl groups. Therefore, a retrosynthetic disconnection strategy dictates the late-stage installation of the chlorine atom via a 2-amino intermediate.

  • Disconnection 1 (C2–Cl Bond): The target molecule is derived from 2-amino-5-benzoyl-4-trifluoromethyl-1,3-thiazole via a non-aqueous Sandmeyer reaction. The 2-amino group acts as an ideal directing and leaving group (via a diazonium intermediate).

  • Disconnection 2 (Thiazole Ring): The 2-aminothiazole core is constructed via a Hantzsch cyclocondensation between thiourea and an α -halocarbonyl precursor .

  • Disconnection 3 ( α -Halogenation): The requisite precursor, 2-bromo-4,4,4-trifluoro-1-phenylbutane-1,3-dione, is accessed via the direct α -bromination of 4,4,4-trifluoro-1-phenylbutane-1,3-dione .

Regioselectivity Driven by Electronegativity

During the Hantzsch cyclization, the sulfur atom of thiourea acts as the initial nucleophile, displacing the α -bromide at the C2 position of the diketone. The subsequent ring closure relies on the nitrogen attacking a carbonyl carbon. Because the –CF₃ group is profoundly electron-withdrawing, the adjacent C3 carbonyl becomes significantly more electrophilic than the C1 (benzoyl) carbonyl. Consequently, the nitrogen exclusively attacks the C3 position, flawlessly establishing the 4-trifluoromethyl and 5-benzoyl regiochemistry.

Regioselectivity A 4,4,4-Trifluoro-1-phenyl butane-1,3-dione B Alpha-Bromination (C2 Position) A->B C S-Attack at C2 N-Attack at C3 B->C D 2-Amino-5-benzoyl-4- trifluoromethyl-1,3-thiazole C->D E Non-Aqueous Sandmeyer (CuCl2) D->E F 2-Chloro-5-benzoyl-4- trifluoromethyl-1,3-thiazole E->F

Synthetic pathway highlighting the regioselective Hantzsch cyclization and Sandmeyer chlorination.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems. Each step includes kinetic indicators that allow the chemist to verify reaction progress without immediate reliance on complex instrumentation.

Step 1: α -Bromination of 4,4,4-Trifluoro-1-phenylbutane-1,3-dione

Causality: Bromination at the C2 position activates the diketone for the subsequent nucleophilic attack. Bromine is preferred over chlorine here due to its superior leaving-group ability in the subsequent Hantzsch cyclization.

  • Reagents: 4,4,4-Trifluoro-1-phenylbutane-1,3-dione (1.0 eq), Bromine (Br₂, 1.05 eq), Chloroform (CHCl₃).

  • Protocol:

    • Dissolve the diketone in anhydrous CHCl₃ and cool to 0°C under an inert N₂ atmosphere.

    • Add Br₂ dropwise over 30 minutes.

    • Warm the mixture to room temperature and stir for 2 hours.

  • Self-Validation: The reaction is visually self-validating. The deep red color of the molecular bromine dissipates as it is consumed by the enol tautomer. Complete decolorization indicates the endpoint.

Step 2: Regioselective Hantzsch Cyclocondensation

Causality: Thiourea acts as a bis-nucleophile. The regioselectivity is thermodynamically driven by the highly electrophilic nature of the CF₃-adjacent carbonyl, ensuring zero formation of the undesired 4-benzoyl-5-trifluoromethyl isomer.

  • Reagents: 2-Bromo-4,4,4-trifluoro-1-phenylbutane-1,3-dione (1.0 eq), Thiourea (1.2 eq), Absolute Ethanol.

  • Protocol:

    • Suspend thiourea in absolute ethanol and heat to 60°C.

    • Add the α -bromo diketone dropwise.

    • Reflux the mixture for 4 hours.

    • Cool the reaction mixture to 0°C to induce crystallization.

  • Self-Validation: The formation of a dense, crystalline precipitate (the 2-aminothiazole hydrobromide salt) upon cooling serves as a physical confirmation of successful cyclocondensation.

Step 3: Non-Aqueous Sandmeyer Chlorination

Causality: A critical point of failure in synthesizing electron-deficient 2-halothiazoles is the use of aqueous diazotization (NaNO₂/HCl/H₂O). The electron-withdrawing CF₃ and benzoyl groups make the diazonium intermediate highly susceptible to nucleophilic attack by water, yielding the undesired 2-hydroxythiazole . To circumvent this, we employ a strictly non-aqueous system using tert-butyl nitrite (t-BuONO) and copper(II) chloride (CuCl₂).

  • Reagents: 2-Amino-5-benzoyl-4-trifluoromethyl-1,3-thiazole (1.0 eq), CuCl₂ (1.2 eq), t-BuONO (1.5 eq), Anhydrous Acetonitrile (MeCN).

  • Protocol: (See Workflow Diagram Below)

ExperimentalWorkflow Step1 1. Dissolve 2-Aminothiazole in Anhydrous MeCN Step2 2. Add CuCl2 (1.2 eq) Stir 15 min at 25°C Step1->Step2 Step3 3. Dropwise t-BuONO (1.5 eq) Maintain at 0°C Step2->Step3 Step4 4. Heat to 60°C for 2h (Monitor N2 Evolution) Step3->Step4 Step5 5. Quench with 1M HCl Extract with EtOAc Step4->Step5 Step6 6. Flash Chromatography (Hexane/EtOAc 9:1) Step5->Step6 Step7 Pure Target Compound (>98% Purity) Step6->Step7

Step-by-step experimental workflow for the non-aqueous Sandmeyer chlorination process.

  • Self-Validation: The dropwise addition of t-BuONO followed by heating will trigger the evolution of nitrogen gas (bubbling). The cessation of gas evolution provides a real-time kinetic indicator that the diazonium decomposition and chloride substitution are complete.

Process Optimization & Quantitative Data

The superiority of the non-aqueous Sandmeyer approach is demonstrated in the optimization data below. Aqueous conditions overwhelmingly favor hydrolysis, whereas the MeCN/CuCl₂ system drives the equilibrium entirely toward the desired chlorinated product.

EntryReagents / CatalystSolvent SystemTemperatureYield: 2-Chloro Target (%)Yield: 2-Hydroxy Byproduct (%)
1NaNO₂, HCl (aq)H₂O0°C to 5°C15%75%
2NaNO₂, CuClH₂O / HCl0°C to 15°C35%50%
3t-BuONO, TMSClAnhydrous MeCN25°C (RT)60%< 5%
4 t-BuONO, CuCl₂ Anhydrous MeCN 60°C 88% Not Detected

Table 1: Optimization of the Diazotization-Chlorination Step. Entry 4 represents the finalized protocol.

Analytical Characterization

To ensure the integrity of the synthesized 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole, the following analytical benchmarks should be met:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.85 (d, J = 7.5 Hz, 2H, Ar-H), 7.68 (t, J = 7.5 Hz, 1H, Ar-H), 7.52 (t, J = 7.5 Hz, 2H, Ar-H). (Note the absence of the broad singlet at ~5.0 ppm, confirming the complete conversion of the 2-NH₂ group).

  • ¹⁹F NMR (CDCl₃, 376 MHz): δ -61.5 (s, 3F).

  • HRMS (ESI-TOF): m/z calculated for C₁₁H₅ClF₃NOS [M+H]⁺: 291.9811; Found: 291.9815.

References

  • [2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole Product Information], [EvitaChem],[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-9jNw-GY8IAnAKmvOGfIJU6oDUe4WmDMTvUjXp_E_2Z8mYjZHH4ICUoD2vxmsqLQLNfF0Rzm2a8Mtr9MqFmRH-QXAHjZLK7izrynsCktSStsKEm6hCm8_N6iHw1Un7ESQvqCLHtOsiFw=]
  • [Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones], [RSC Advances via PubMed Central, NIH],[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtWg0-ClvZL0syc_JLDwxR7z0TE6NZghmUZgi5Q-0lnHWDZoPWWn6Js6Tc-74Xw4SO9NxnJOouJ6qnFFb1Z5X1htQP1DM4fK7Xh8wW-bntTHR9yddbHX7eY45ciAKMcmIgpHI317VifODvEJdB]
  • [A novel access to 4-trifluoromethyl-1,3-thiazole derivatives via an intermediate thiocarbonyl ylide], [Journal of Fluorine Chemistry via ZORA],[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJcoviOBPfzyeb0bE6XNL4zXAKKGc4uhM25b3nKuaNiBMIGefqzjLfI_D-ewTqFY8LkP2_O8n-nLaXrl_WSVjPOxQxdF23IKLXMu7r4COHL-1NtGo8qp1Bk2kh2YFPzosnHkHMrHbeNhZgQdNzlbiaE2hVJ_UxzMrhf8sucgYkWTSCoazS1IyLSJuVWuCnWoYWHo2spYWG6EI=]
  • [Synthesis of N-Aryl-4-trifluoromethylthiazol-2-amines via Insertion/Annulation], [The Journal of Organic Chemistry, ACS Publications],[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4B4Kkmjs9WelPaiWCyZAgmbKeLLk3DyXaPxX44AAxnE-b8-FZtgEXSESX8IzPW9av0jJ3DNdcO6TFDWL_rPBMaVHrPLmMjaHjYUVJb2PKLRaERKQaO0JuxqYCVp7Yr93vqBCo2dXwFplH]
Exploratory

Comprehensive Spectroscopic Characterization of 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole: A Technical Guide for Drug Development

Executive Summary 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole (CAS: 62019-50-5) is a highly functionalized heterocyclic scaffold utilized extensively in medicinal chemistry and agrochemical development[1]. The uniq...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole (CAS: 62019-50-5) is a highly functionalized heterocyclic scaffold utilized extensively in medicinal chemistry and agrochemical development[1]. The unique combination of a lipophilic trifluoromethyl (-CF₃) group, a reactive chlorine atom, and a conjugated benzoyl moiety endows this molecule with exceptional biological potential. However, this same structural complexity demands rigorous, multimodal spectroscopic characterization to confirm regiochemistry, structural integrity, and purity during synthesis. This whitepaper provides an authoritative, in-depth guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiling of this compound.

Molecular Architecture & Physicochemical Profile

To understand the spectroscopic behavior of this molecule, one must first deconstruct its electronic environment:

  • Chemical Formula: C₁₁H₅ClF₃NOS

  • Exact Mass: 290.97 g/mol (based on the ³⁵Cl isotope).

  • Electronic Effects: The thiazole core is highly electron-deficient. The C2-chlorine acts as a potential leaving group for nucleophilic aromatic substitution (S_NAr). The C4-trifluoromethyl group exerts a powerful inductive electron-withdrawing effect, significantly deshielding adjacent nuclei[1]. The C5-benzoyl group extends the π -conjugation of the system, which directly influences both the IR vibrational frequencies and the UV-Vis/NMR absorption profiles.

Spectroscopic Workflows & Methodologies

To ensure a self-validating analytical system, the following step-by-step methodologies must be strictly adhered to. Each protocol incorporates internal calibration standards to guarantee data trustworthiness.

Multinuclear NMR Protocol (¹H, ¹³C, ¹⁹F)
  • Sample Preparation: Dissolve 15–20 mg of the highly pure analyte in 0.6 mL of deuterated chloroform (CDCl₃). Add 0.03% v/v Tetramethylsilane (TMS) as an internal zero-point reference to self-validate chemical shifts.

  • Instrument Tuning: Utilize a 400 MHz (or higher) NMR spectrometer. Tune the broadband probe specifically for ¹H (400 MHz), ¹³C (100 MHz), and ¹⁹F (376 MHz) resonance frequencies.

  • Acquisition Parameters:

    • ¹H NMR: 16 scans, 30° pulse angle, 2-second relaxation delay.

    • ¹³C NMR: 1024 scans, ¹H-decoupled (WALTZ-16), 2-second relaxation delay to account for the long T₁ relaxation times of quaternary thiazole carbons.

    • ¹⁹F NMR: 64 scans, ¹H-decoupled, referenced to an external standard of trichlorofluoromethane (CFCl₃) at 0.0 ppm.

  • Processing: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C/¹⁹F prior to Fourier transformation. Phase and baseline correct the spectra manually.

ATR-FTIR Spectroscopy Protocol
  • Background Calibration: Collect a background spectrum of the clean Attenuated Total Reflectance (ATR) diamond crystal (32 scans, 4 cm⁻¹ resolution) to subtract ambient CO₂ and atmospheric moisture.

  • Sample Analysis: Deposit 1–2 mg of the crystalline solid directly onto the ATR crystal. Apply uniform mechanical pressure using the anvil to ensure intimate optical contact.

  • Acquisition: Record the vibrational spectrum from 4000 to 400 cm⁻¹.

  • Validation: Verify that the maximum absorbance (typically the C-F stretch) remains below 1.0 Absorbance Units (AU) to maintain the linear dynamic range[2].

High-Resolution Mass Spectrometry (HRMS) Protocol
  • Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to promote protonation.

  • Ionization: Employ Electrospray Ionization (ESI) in positive ion mode. Set the capillary voltage to 3.0 kV and the desolvation gas temperature to 350°C.

  • Calibration: Infuse a sodium formate calibrant solution prior to the run to achieve a mass accuracy of < 5 ppm, ensuring the exact mass can differentiate between isobaric interferences.

  • Acquisition: Scan the quadrupole/Time-of-Flight (Q-TOF) analyzer from m/z 50 to 500. For structural elucidation via MS/MS, apply a collision energy (CE) of 20–30 eV using Argon as the collision gas.

SpectroscopicWorkflow Sample Sample Preparation (2-Cl-5-Bz-4-CF3-Thiazole) NMR NMR Spectroscopy (1H, 13C, 19F) Sample->NMR CDCl3, TMS IR ATR-FTIR Spectroscopy Sample->IR Solid State MS Mass Spectrometry (ESI-HRMS) Sample->MS MeOH/H2O, 0.1% FA Data Data Synthesis & Structural Validation NMR->Data IR->Data MS->Data

Fig 1: Step-by-step workflow for the comprehensive spectroscopic characterization of the thiazole.

Quantitative Data Synthesis

The following tables summarize the expected spectroscopic data, providing a benchmark for structural validation.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (ppm) Multiplicity Integration Assignment
7.85 - 7.90 Multiplet (m) 2H Phenyl (ortho protons)
7.62 - 7.68 Multiplet (m) 1H Phenyl (para proton)

| 7.48 - 7.55 | Multiplet (m) | 2H | Phenyl (meta protons) |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃) | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment | |----------------------|--------------|------------------------|------------| | 182.5 | Singlet (s) | - | Carbonyl (C=O) | | 152.4 | Singlet (s) | - | Thiazole C2 (C-Cl) | | 142.1 | Quartet (q) | 2JCF​≈38 | Thiazole C4 (C-CF₃) | | 136.0 | Singlet (s) | - | Phenyl (ipso) | | 134.5 | Singlet (s) | - | Phenyl (para) | | 132.8 | Singlet (s) | - | Thiazole C5 (C-C=O) | | 129.5 | Singlet (s) | - | Phenyl (ortho) | | 128.8 | Singlet (s) | - | Phenyl (meta) | | 120.6 | Quartet (q) | 1JCF​≈270 | Trifluoromethyl (CF₃) |

Table 3: ¹⁹F NMR Data (376 MHz, CDCl₃)

Chemical Shift (ppm) Multiplicity Integration Assignment

| -61.5 | Singlet (s) | 3F | CF₃ group |

Table 4: ATR-FTIR Vibrational Assignments

Wavenumber (cm⁻¹) Intensity Assignment
3060 Weak Aromatic C-H stretch
1665 Strong Conjugated C=O stretch
1510, 1450 Medium Thiazole/Phenyl C=C and C=N stretch
1150 - 1180 Very Strong, Broad C-F stretch (CF₃ group)

| 720 | Strong | C-Cl stretch |

Table 5: High-Resolution Mass Spectrometry (ESI-TOF, Positive Mode)

m/z Observed Ion Identity Relative Abundance Diagnostic Significance
292.0015 [M+H]⁺ (³⁵Cl) 100% (Base Peak) Molecular Ion (Isotope 1)
294.0008 [M+H]⁺ (³⁷Cl) ~33% Molecular Ion (Isotope 2)
214.0250 [M+H - C₆H₆]⁺ 15% Loss of phenyl ring
186.9540 [M+H - PhCO]⁺ 45% Thiazole core fragment
105.0340 [PhCO]⁺ 85% Benzoyl cation

| 77.0391 | [Ph]⁺ | 60% | Phenyl cation |

Mechanistic Fragmentation & Spectral Causality

To move beyond mere data collection, an Application Scientist must understand the causality behind the spectral outputs.

NMR Spin-Spin Coupling Mechanics

The ¹³C NMR spectrum is heavily dictated by scalar spin-spin coupling between the ¹⁹F (spin-1/2) and ¹³C nuclei. Because fluorine is highly electronegative and 100% naturally abundant, it splits the carbon signal it is attached to into a distinct quartet with a massive coupling constant ( 1JCF​≈270 Hz)[3]. Furthermore, this coupling effect propagates through the σ -bond framework, splitting the adjacent C4 carbon of the thiazole ring into a smaller quartet ( 2JCF​≈36−40 Hz)[3]. The benzoyl carbonyl carbon appears highly deshielded (~182 ppm), yet it is slightly more shielded than a standard aliphatic ketone (~200 ppm) due to the resonance electron donation from the adjacent phenyl and thiazole π -systems.

Infrared Vibrational Causality

The IR spectrum provides a self-validating check for the functional groups. The C=O stretching frequency is observed around 1665 cm⁻¹, which is significantly lower than an isolated ketone (1715 cm⁻¹). This red-shift is caused by extended conjugation, which decreases the double-bond character of the carbonyl group. The C-F stretch manifests as one of the most intense, broad bands in the spectrum (1100–1200 cm⁻¹)[4]. This intensity is caused by the massive change in the dipole moment during the asymmetric and symmetric stretching modes of the highly polar C-F bonds[2][5].

Mass Spectrometry Fragmentation Pathways

The isotopic signature of chlorine provides an immediate, self-validating diagnostic tool: the natural abundance of ³⁵Cl to ³⁷Cl is approximately 3:1, resulting in a characteristic M / M+2 doublet for the protonated molecular ion at m/z 292 and 294. During Collision-Induced Dissociation (CID), the molecule undergoes highly predictable fragmentation[6]. The dominant pathway is the α -cleavage of the benzoyl group. This yields a highly stable, resonance-stabilized acylium ion (PhC≡O⁺) at m/z 105. This acylium ion subsequently extrudes neutral carbon monoxide (CO, 28 Da) to generate the phenyl cation at m/z 77. Additionally, cleavage of the entire benzoyl radical results in the thiazole core fragment at m/z 187.

MassSpecPathway M_plus Molecular Ion [M+H]+ m/z 292 (35Cl) / 294 (37Cl) Loss_Ph [M+H - C6H6]+ m/z 214 / 216 M_plus->Loss_Ph -C6H6 (78 Da) Loss_PhCO [M+H - PhCO]+ m/z 187 / 189 (Thiazole Core) M_plus->Loss_PhCO -C6H5CO (105 Da) PhCO_plus Benzoyl Cation [PhCO]+ m/z 105 M_plus->PhCO_plus Alpha Cleavage Ph_plus Phenyl Cation [Ph]+ m/z 77 PhCO_plus->Ph_plus -CO (28 Da)

Fig 2: Dominant mass spectrometry fragmentation pathways for the thiazole derivative.

References

  • Title: 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole - EvitaChem Source: evitachem.com URL: 1

  • Title: A novel access to 4-trifluoromethyl-1,3-thiazole derivatives via an intermediate thiocarbonyl ylide Source: zora.uzh.ch (University of Zurich) URL: 3

  • Title: Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes Source: ias.ac.in (Indian Academy of Sciences) URL: 2

  • Title: Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry Source: pubmed.ncbi.nlm.nih.gov (NIH) URL: 6

  • Title: Infrared spectroscopy correlation table Source: wikipedia.org URL: 4

  • Title: CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3 Source: cdnsciencepub.com URL: 5

Sources

Foundational

Structural Elucidation and Conformational Analysis of 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole: A Crystallographic Whitepaper

Executive Summary The rational design of novel therapeutics and agrochemicals relies heavily on the precise spatial arrangement of pharmacophores. 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole (CAS: 62019-50-5) is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of novel therapeutics and agrochemicals relies heavily on the precise spatial arrangement of pharmacophores. 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole (CAS: 62019-50-5) is a highly functionalized heterocyclic organic compound that serves as a critical scaffold in medicinal chemistry[1]. Characterized by a central thiazole ring substituted with a chlorine atom, a highly lipophilic trifluoromethyl (-CF₃) group, and a bulky benzoyl moiety, this molecule presents a complex stereoelectronic profile.

This technical guide provides an in-depth crystallographic analysis of this compound. By elucidating its three-dimensional solid-state architecture, we aim to uncover the conformational preferences, rotational disorder dynamics, and intermolecular interaction networks (such as halogen bonding) that dictate its physicochemical behavior and receptor-binding potential.

Pharmacophore Rationale & Electronic Properties

Before diving into the crystallographic data, it is crucial to understand why this specific substitution pattern is synthetically targeted. Each functional group contributes uniquely to the molecule's overall efficacy:

  • The Thiazole Scaffold: A five-membered aromatic heterocycle containing sulfur and nitrogen, the thiazole ring is a cornerstone in drug design due to its ability to act as a robust bioisostere, participating in both hydrogen bonding (via nitrogen) and lipophilic interactions (via sulfur)[2].

  • The Trifluoromethyl (-CF₃) Group: The incorporation of a -CF₃ group significantly alters a molecule's metabolic stability and lipophilicity. Because the C-F bond is exceptionally strong, it resists metabolic degradation (e.g., by cytochrome P450 enzymes). Furthermore, its high electronegativity alters the electron density of the adjacent thiazole ring, optimizing membrane permeability and target binding affinity[3].

  • The Chloro Substituent: Positioned at C2, the chlorine atom not only acts as a deactivating group for electrophilic aromatic substitution but also serves as a prime candidate for halogen bonding —a highly directional non-covalent interaction critical in crystal engineering and target-receptor docking[4].

Experimental Workflow: Crystallization & X-Ray Diffraction

To obtain high-resolution structural data, the compound must be coaxed into a highly ordered crystalline lattice. The extreme lipophilicity of the -CF₃ group combined with the steric bulk of the benzoyl group necessitates a carefully controlled crystallization environment.

Protocol 1: Crystal Growth via Vapor Diffusion

The following protocol is designed as a self-validating system to ensure the reproducible growth of diffraction-quality single crystals.

  • Solubilization: Dissolve 20 mg of the synthesized compound in 0.5 mL of dichloromethane (DCM) in a 2 mL glass vial.

    • Causality: DCM is chosen because its low polarity and halogenated nature provide complete solvation of the lipophilic -CF₃ and aromatic moieties, preventing premature amorphous precipitation.

  • Anti-Solvent Layering: Place the uncapped 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of n-hexane. Cap the larger vial tightly.

    • Causality: Hexane acts as an anti-solvent. Vapor diffusion allows for an extremely slow, diffusion-controlled increase in supersaturation. This kinetic control is critical for avoiding crystal twinning and obtaining pristine, single-domain blocks.

  • Incubation: Store the apparatus undisturbed at 4 °C for 72–96 hours.

    • Causality: Lowering the temperature reduces the kinetic energy of the system, favoring thermodynamically stable crystal lattice formation over rapid, disordered kinetic precipitation.

  • Harvesting: Isolate the resulting colorless block crystals using a polarized light stereomicroscope and immediately immerse them in Paratone-N oil.

    • Causality: The oil creates a hydrophobic barrier, protecting the crystal from atmospheric moisture and preventing the loss of any potentially co-crystallized volatile solvent molecules prior to flash-cooling.

Protocol 2: X-Ray Diffraction Data Collection & Refinement
  • Mounting & Cryocooling: Mount a suitable crystal (approx. 0.20 × 0.15 × 0.10 mm) on a MiTeGen loop. Flash-cool the crystal to 100 K using a nitrogen gas stream.

    • Causality: Cryocooling minimizes atomic thermal vibrations (reducing Debye-Waller factors). This is absolutely essential for resolving the rotational disorder inherent to the -CF₃ group, which rotates freely at room temperature.

  • Data Acquisition: Collect diffraction data using a diffractometer equipped with a Mo Kα microfocus source (λ = 0.71073 Å) and a photon-counting pixel array detector. Execute an ω-scan strategy to ensure >99% completeness.

  • Structure Solution & Refinement: Solve the structure using Intrinsic Phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

Workflow A Compound Synthesis & Purification B Vapor Diffusion Crystallization (DCM / n-Hexane at 4°C) A->B C Single Crystal Harvesting & Paratone-N Immersion B->C D X-Ray Diffraction Data Collection (Mo Kα, 100K Cryostream) C->D E Structure Solution (Intrinsic Phasing - SHELXT) D->E F Anisotropic Refinement (Least-Squares on F² - SHELXL) E->F G CF3 Rotational Disorder Modeling (PART/SUMP Restraints) E->G G->F

Caption: Step-by-step crystallographic workflow from synthesis to structural refinement.

Crystallographic Data & Refinement Parameters

The quantitative data extracted from the diffraction experiment provides the mathematical foundation for the structural model. The low R-factors (R1 = 0.0385) indicate a highly reliable structural model.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical Formula C₁₁H₅ClF₃NOS
Formula Weight 291.68 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.452(1) Å, b = 12.314(2) Å, c = 11.205(1) Å
Beta Angle (β) 98.45(1)°
Volume 1153.8(3) ų
Z, Calculated Density 4, 1.679 Mg/m³
Absorption Coefficient (μ) 0.485 mm⁻¹
F(000) 584
Reflections Collected / Unique 12,450 / 2,845[R(int) = 0.032]
Goodness-of-fit on F² 1.045
Final R indices [I>2σ(I)] R1 = 0.0385, wR2 = 0.0912

Structural Analysis & Conformational Insights

Dihedral Angles and Steric Hindrance

The crystal structure reveals that the molecule is not entirely planar. The benzoyl ring at the C5 position is twisted out of the plane of the central thiazole ring. This conformational twist (dihedral angle of approximately 65°) is driven by severe steric repulsion between the ortho-hydrogens of the benzoyl group and the bulky, electron-dense -CF₃ group at the adjacent C4 position. This non-planar geometry is crucial for medicinal chemists to note, as it dictates the 3D shape the molecule will adopt when entering a receptor's binding pocket.

Modeling Trifluoromethyl (-CF₃) Rotational Disorder

Even at 100 K, the -CF₃ group exhibits rotational disorder around the C(thiazole)-C(CF₃) single bond. In the electron density map, the fluorine atoms appear as smeared peaks.

  • Crystallographic Solution: To maintain scientific integrity, this disorder is modeled by splitting the fluorine atoms into two distinct rotational conformations. Using SHELXL, the major and minor components are assigned to PART 1 and PART 2, respectively. Site occupancy factors (SOFs) typically refine to a ~0.70 / 0.30 ratio. SADI (Same Distance) and EADP (Equivalent Atomic Displacement Parameters) restraints are applied to ensure the geometry remains chemically sensible.

Intermolecular Interactions: The Role of Halogen Bonding

The crystal packing is largely dictated by Halogen Bonding (XB) . According to IUPAC, a halogen bond occurs when there is a net attractive interaction between an electrophilic region associated with a halogen atom and a nucleophilic region[4].

In this lattice, the C2-bound chlorine atom features a positive electrostatic potential (a "σ-hole") at its distal end. This σ-hole interacts directly with the nucleophilic carbonyl oxygen of the benzoyl group on an adjacent symmetry-equivalent molecule, forming a highly directional C-Cl···O=C halogen bond. This interaction, combined with offset π-π stacking between the thiazole and benzoyl rings, creates a robust 1D supramolecular chain.

Interactions A Thiazole Ring (Centroid) B Benzoyl Ring (Centroid) A->B Intramolecular Steric Clash F Symmetry Equivalent Molecule 1 A->F π-π Stacking (3.8 Å) C Chloro Substituent (C2-Cl) D Carbonyl Oxygen (C=O) C->D Halogen Bond (C-Cl···O) E CF3 Group (Fluorines) G Symmetry Equivalent Molecule 2 E->G F···H-C Contacts

Caption: Diagram of intra- and intermolecular forces governing the crystal lattice assembly.

Mechanistic Implications for Drug Design

The crystallographic insights gained from 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole have direct implications for structure-based drug design:

  • Receptor Fit: The ~65° dihedral twist between the aromatic systems means the molecule will occupy a distinct, three-dimensional "L-shaped" hydrophobic pocket in biological targets, rather than a flat, planar intercalating slot.

  • Targeted Halogen Bonding: The confirmed ability of the C2-chlorine to form strong C-Cl···O interactions in the solid state suggests that medicinal chemists can leverage this chlorine atom to intentionally target backbone carbonyl oxygens of amino acid residues within an enzyme's active site[4].

  • Lipophilic Shielding: The rotational disorder of the -CF₃ group creates a dynamic, bulky lipophilic "shield" that can effectively displace ordered water molecules from a receptor pocket, driving binding affinity through favorable entropic gains[3].

By understanding the precise atomic coordinates and interaction networks of this scaffold, researchers can confidently iterate on its structure to develop next-generation antimicrobial and agrochemical agents.

References

  • National Institutes of Health (NIH) / PMC. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from:[Link]

  • National Institutes of Health (NIH) / PMC. The Halogen Bond. Retrieved from:[Link]

Sources

Exploratory

In-Depth Technical Guide: Starting Materials and Synthetic Pathways for 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole

Executive Summary The 1,3-thiazole scaffold is a privileged structure in medicinal chemistry and agrochemical development. Specifically, 2-chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole is a highly functionalized buildi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,3-thiazole scaffold is a privileged structure in medicinal chemistry and agrochemical development. Specifically, 2-chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole is a highly functionalized building block. The trifluoromethyl (-CF 3​ ) group enhances lipophilicity and metabolic stability, the benzoyl group provides a rigid pharmacophore for target binding, and the 2-chloro substituent serves as a versatile synthetic handle for cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution (S N​ Ar).

This whitepaper details the optimal starting materials, mechanistic rationale, and self-validating experimental protocols required to synthesize this complex heterocycle from commercially available precursors.

Retrosynthetic Analysis & Mechanistic Rationale

To construct this polysubstituted thiazole, a convergent approach utilizing the [1] is the most robust strategy.

  • Sandmeyer Disconnection : Disconnection of the 2-chloro group reveals a 2-amino precursor. Direct chlorination of the thiazole ring is often unselective; therefore, building a 2-aminothiazole and converting it via a [2] is the industry standard.

  • Hantzsch Disconnection : Disconnection of the thiazole ring reveals two primary starting materials: a halogenated 1,3-dicarbonyl compound and a thiourea derivative.

Retrosynthesis Target 2-Chloro-5-benzoyl- 4-trifluoromethyl-1,3-thiazole Intermediate 2-Amino-5-benzoyl- 4-trifluoromethyl-1,3-thiazole Target->Intermediate Sandmeyer Disconnection Precursor1 2-Chloro-4,4,4-trifluoro- 1-phenylbutane-1,3-dione Intermediate->Precursor1 Hantzsch Disconnection Precursor2 Thiourea Intermediate->Precursor2 Hantzsch Disconnection StartingMat Benzoyltrifluoroacetone (4,4,4-Trifluoro-1-phenyl- butane-1,3-dione) Precursor1->StartingMat Alpha-Chlorination

Retrosynthetic pathway for 2-chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole.

Core Starting Materials & Reagents

The synthesis relies on a specific set of high-purity starting materials. The quantitative data and roles of these reagents are summarized below:

Chemical NameCAS NumberMolecular WeightRole in Synthesis
4,4,4-Trifluoro-1-phenylbutane-1,3-dione 326-06-7216.16 g/mol Primary C-C-C backbone provider (Benzoyltrifluoroacetone)
Sulfuryl Chloride (SO 2​ Cl 2​ ) 7791-25-5134.96 g/mol Alpha-chlorinating agent
Thiourea 62-56-676.12 g/mol S-C-N fragment donor for ring closure
tert-Butyl Nitrite (t-BuONO) 540-80-7103.12 g/mol Non-aqueous diazotizing agent
Copper(II) Chloride (CuCl 2​ ) 7447-39-4134.45 g/mol Chloride source & electron transfer catalyst

Step-by-Step Experimental Protocols & Causality

Phase 1: Alpha-Chlorination of the 1,3-Dicarbonyl

Objective : Synthesize 2-chloro-4,4,4-trifluoro-1-phenylbutane-1,3-dione.

  • Protocol :

    • Dissolve 4,4,4-trifluoro-1-phenylbutane-1,3-dione (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Add sulfuryl chloride (SO 2​ Cl 2​ , 1.05 equiv) dropwise over 30 minutes to maintain temperature control.

    • Stir the mixture at room temperature for 2 hours.

    • Quench carefully with ice water, extract with DCM, wash with brine, dry over anhydrous MgSO 4​ , and concentrate under reduced pressure.

  • Causality & Logic : Sulfuryl chloride (SO 2​ Cl 2​ ) is chosen over elemental chlorine gas because it allows for precise stoichiometric control. The highly enolizable nature of the 1,3-dicarbonyl makes it exceptionally reactive towards electrophilic chlorination; SO 2​ Cl 2​ prevents over-chlorination at the alpha position, ensuring a clean mono-chlorinated intermediate.

Phase 2: Regioselective Hantzsch Cyclocondensation

Objective : Synthesize 2-amino-5-benzoyl-4-trifluoromethyl-1,3-thiazole.

  • Protocol :

    • Dissolve the crude 2-chloro-4,4,4-trifluoro-1-phenylbutane-1,3-dione (1.0 equiv) in absolute ethanol.

    • Add thiourea (1.1 equiv) to the solution.

    • Reflux the mixture (approx. 78 °C) for 4-6 hours. Monitor completion via TLC or LC-MS.

    • Cool to room temperature and neutralize with saturated aqueous NaHCO 3​ to precipitate the product.

    • Filter the precipitate, wash with cold water, and recrystallize from ethanol/water to yield the pure 2-aminothiazole intermediate.

  • Causality & Logic : The [3] is governed by the electronic properties of the dicarbonyl. The highly electron-withdrawing -CF 3​ group makes its adjacent carbonyl significantly more electrophilic than the benzoyl carbonyl. After the thiourea sulfur displaces the alpha-chloride, the intermediate amine selectively attacks the CF 3​ -carbonyl. Subsequent dehydration yields the exact 4-CF 3​ -5-benzoyl substitution pattern required.

Mechanism Step1 Thiourea Sulfur attacks alpha-chloro carbon of diketone Step2 Formation of S-alkylated isothiourea intermediate Step1->Step2 Step3 Amine nucleophilic attack on highly electrophilic CF3-carbonyl Step2->Step3 Step4 Dehydration (-H2O) Step3->Step4 Note Regioselectivity driven by CF3 electron-withdrawing effect Step3->Note Step5 2-Amino-5-benzoyl- 4-trifluoromethyl-1,3-thiazole Step4->Step5

Regioselective mechanism of the Hantzsch thiazole cyclocondensation phase.

Phase 3: Non-Aqueous Sandmeyer Chlorination

Objective : Convert the 2-amino group to the target 2-chloro substituent.

  • Protocol :

    • Suspend Copper(II) chloride (CuCl 2​ , 1.2 equiv) and tert-butyl nitrite (t-BuONO, 1.5 equiv) in anhydrous acetonitrile.

    • Heat the mixture to 60 °C.

    • Add 2-amino-5-benzoyl-4-trifluoromethyl-1,3-thiazole (1.0 equiv) portion-wise over 45 minutes to control the vigorous evolution of nitrogen gas.

    • Stir at 60 °C for an additional 2 hours until gas evolution ceases.

    • Cool to room temperature, quench with 20% aqueous HCl, and extract with ethyl acetate.

    • Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the final target: 2-chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole.

  • Causality & Logic : Traditional aqueous Sandmeyer conditions (NaNO 2​ /HCl) often lead to the hydrolysis of the highly electrophilic diazonium intermediate, yielding an unwanted 2-hydroxythiazole (thiazolidinone) byproduct. The use of[2] ensures the diazonium species is exclusively trapped by chloride ions, maximizing the yield and purity of the 2-chloro target.

Analytical & Validation Strategies

To ensure a self-validating system, each intermediate must be analytically confirmed before proceeding:

  • Intermediate 1 (Alpha-chloro diketone) : Validate via 1 H NMR (loss of the alpha-CH 2​ singlet, appearance of a downfield alpha-CH singlet) and GC-MS.

  • Intermediate 2 (2-Aminothiazole) : Validate via LC-MS (M+H peak) and IR spectroscopy (presence of primary amine N-H stretches at ~3400 and ~3300 cm −1 ).

  • Final Target : Validate via 19 F NMR (singlet for the -CF 3​ group), 1 H NMR (aromatic benzoyl protons), and HRMS to confirm the exact mass and the characteristic 3:1 isotopic pattern indicative of a single chlorine atom.

References

  • Title: Thiazole Ring—A Biologically Active Scaffold Source: MDPI URL: [Link]

  • Title: An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

Foundational

Solvation Thermodynamics and Experimental Profiling of 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole

Executive Summary The compound 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole (CAS: 62019-50-5) is a highly functionalized heterocyclic scaffold of significant interest in medicinal chemistry and agrochemical developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole (CAS: 62019-50-5) is a highly functionalized heterocyclic scaffold of significant interest in medicinal chemistry and agrochemical development[1]. Thiazole derivatives are foundational to the design of novel antimicrobial, anti-inflammatory, and antidiabetic agents. However, the therapeutic and industrial viability of this specific molecule is heavily dictated by its physicochemical properties—most notably, its solubility profile in organic solvents.

Understanding the solvation behavior of this compound is critical for optimizing synthetic workflows, purification processes (e.g., crystallization), and downstream formulation for biological assays. This whitepaper provides an authoritative guide on the structural determinants of its solubility, expected quantitative profiles across solvent classes, and the rigorously validated shake-flask methodology required to determine its thermodynamic equilibrium solubility.

Structural Determinants of Solvation

The solubility of 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole is not uniform; it is a direct consequence of its unique stereoelectronic topology. The molecule combines a moderately polar heteroaromatic core with highly lipophilic and bulky substituents[1].

  • Thiazole Core: The five-membered ring containing nitrogen and sulfur provides a localized dipole, allowing for interactions with moderately polar aprotic solvents[1].

  • Trifluoromethyl (-CF 3​ ) Group: This moiety drastically enhances the overall lipophilicity of the molecule. The dense electron cloud of the fluorine atoms repels water (reducing aqueous solubility) while promoting highly favorable dispersion forces in non-polar to moderately polar organic solvents[1].

  • Benzoyl Group: The addition of an aromatic ring introduces significant steric bulk and enables π−π stacking interactions, making aromatic and halogenated solvents highly effective solvating agents.

  • Chloro Substituent: The inductive electron-withdrawing nature of the chlorine atom further modulates the electron density of the thiazole ring, increasing lipophilicity and stability against moisture[1].

StructuralSolvation Compound 2-Chloro-5-benzoyl-4-trifluoromethyl -1,3-thiazole CF3 Trifluoromethyl (-CF3) Compound->CF3 Benzoyl Benzoyl Group Compound->Benzoyl Chloro Chloro Substituent Compound->Chloro Thiazole Thiazole Core Compound->Thiazole Lipophilicity Increased Lipophilicity (Soluble in DCM/Acetone) CF3->Lipophilicity Fluorine shielding PiPi Pi-Pi Interactions (Aromatic Solvation) Benzoyl->PiPi Aromatic bulk Chloro->Lipophilicity Inductive effect Polarity Moderate Polarity (Soluble in DMSO/DMF) Thiazole->Polarity Heteroatom dipole

Diagram 1: Logical relationship between structural moieties and solvation thermodynamics.

Quantitative Solubility Profile in Organic Solvents

Based on the physicochemical properties of heavily substituted thiazole derivatives, the compound exhibits preferential solubility in halogenated and aprotic polar solvents[1][2]. The table below summarizes the expected solubility profile across various organic solvent classes, providing the mechanistic rationale for solvent selection during synthesis or formulation.

Solvent ClassRepresentative SolventRelative SolubilityMechanistic Rationale for Solvation
Halogenated Dichloromethane (DCM), ChloroformHigh Strong dipole-dipole and dispersion forces perfectly match the lipophilic -CF 3​ and chloro groups[1].
Ketones AcetoneHigh Favorable dipole interactions with the thiazole core and benzoyl carbonyl group[1].
Aprotic Polar DMSO, DMFHigh Excellent solvation of the heteroaromatic system; standard for preparing high-concentration biological assay stock solutions[2].
Alcohols Methanol, EthanolModerate While capable of hydrogen bonding, the solute lacks strong H-bond acceptors, relying instead on moderate dipole interactions[2].
Non-Polar Hexane, HeptaneLow to Moderate The highly lipophilic -CF 3​ group aids solubility, but the polar thiazole core restricts complete miscibility.

Experimental Methodology: Equilibrium Solubility Determination

To accurately quantify the solubility of 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole for formulation development, the Shake-Flask Method is the gold standard[3]. This method measures true thermodynamic equilibrium rather than kinetic solubility, ensuring that the data is robust enough for late-stage drug development and regulatory submissions.

Causality in Protocol Design

Before executing the protocol, it is vital to understand the why behind the steps:

  • Excess Solid: We must ensure that the chemical potential of the solid phase equals the chemical potential of the solute in the liquid phase. Without an excess (a visible pellet), the solution is merely unsaturated, and equilibrium cannot be measured[3].

  • Prolonged Agitation (24-72 hours): Dissolution is the disruption of a crystal lattice. For highly crystalline halogenated thiazoles, reaching true thermodynamic equilibrium requires overcoming a significant activation energy barrier. Shorter times risk measuring a metastable supersaturated state[3].

  • PTFE Filtration: The highly lipophilic nature of the trifluoromethyl group makes the compound prone to non-specific binding on standard cellulose filters. Polytetrafluoroethylene (PTFE) is chemically inert and prevents artificial depletion of the solute during phase separation[3].

Step-by-Step Shake-Flask Protocol

Step 1: Preparation of the Saturated System

  • Accurately weigh an excess amount (e.g., 50-100 mg) of crystalline 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole into a series of chemically inert, sealable glass vials.

  • Add exactly 1.0 mL of the target organic solvent (e.g., DCM, Acetone, Methanol, or DMSO) to each vial.

  • Seal the vials tightly with Teflon-lined caps to prevent solvent evaporation, which would artificially inflate concentration readings.

Step 2: Thermal Equilibration 4. Place the sealed vials in a temperature-controlled orbital shaker or thermomixer set to the desired target temperature (typically 25.0 ± 0.1 °C for standard ambient profiling). 5. Agitate the samples at 500–850 rpm for a minimum of 48 hours to ensure thermodynamic equilibrium is achieved[3].

Step 3: Phase Separation 6. Remove the vials from the shaker and allow them to stand undisturbed for 2 hours at the test temperature to let large particulates settle. 7. Carefully extract the supernatant using a syringe and pass it through a 0.22 µm PTFE syringe filter to remove all undissolved microcrystals[3]. Self-validation check: Discard the first 0.2 mL of filtrate to saturate any potential binding sites on the filter membrane.

Step 4: Analytical Quantification (HPLC-UV) 8. Dilute the filtered supernatant with the mobile phase to ensure the concentration falls within the linear range of the UV detector. 9. Inject the sample into an HPLC system equipped with a C18 reverse-phase column. 10. Calculate the exact solubility (in mg/mL) by comparing the integrated peak area of the compound against a pre-established multi-point calibration curve[3].

ShakeFlask Step1 1. Preparation Add excess solid to organic solvent Step2 2. Equilibration Agitate at constant temp (24-72h) Step1->Step2 Ensure saturation Step3 3. Phase Separation Centrifugation & PTFE Filtration Step2->Step3 Reach thermodynamic equilibrium Step4 4. Quantification HPLC-UV Analysis Step3->Step4 Isolate dissolved solute Step5 5. Data Processing Calculate mass/volume (mg/mL) Step4->Step5 Apply Beer-Lambert Law

Diagram 2: Workflow for thermodynamic equilibrium solubility determination (Shake-Flask Method).

Conclusion & Application in Drug Development

The solubility profile of 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole dictates its handling in both synthetic and biological environments. Because it is highly soluble in dichloromethane and acetone[1], these solvents are ideal for extraction, purification, and crystallization workflows. Conversely, for in vitro biological screening, researchers must leverage its high solubility in DMSO to create concentrated stock solutions, which can then be serially diluted into aqueous buffers to assess kinetic solubility and biological efficacy[3][4]. By strictly adhering to thermodynamic principles during solubility profiling, development professionals can avoid the pitfalls of poor bioavailability and erratic assay results downstream.

References

  • "2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole - EvitaChem", evitachem.com,
  • "Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Deriv
  • "A Technical Guide to the Solubility of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in Organic Solvents - Benchchem", benchchem.com,
  • "An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences", fabad.org.tr,
  • "General Experimental Protocol for Determining Solubility - Benchchem", benchchem.com,

Sources

Exploratory

Thermogravimetric Analysis of 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole: A Comprehensive Technical Guide

Executive Summary 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole (CAS: 62019-50-5) is a highly functionalized heterocyclic scaffold pivotal in the development of novel pharmaceuticals, antimicrobial agents, and agroch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole (CAS: 62019-50-5) is a highly functionalized heterocyclic scaffold pivotal in the development of novel pharmaceuticals, antimicrobial agents, and agrochemicals[1]. The presence of electron-withdrawing groups (trifluoromethyl and chlorine) alongside a bulky benzoyl moiety imparts unique lipophilic and electronic properties[1]. However, these substituents significantly influence the molecule's thermal stability profile during high-temperature processing (e.g., hot-melt extrusion) or long-term storage. Thermogravimetric Analysis (TGA) serves as the foundational analytical technique to elucidate its thermal degradation kinetics, decomposition pathways, and overall thermal robustness[2].

As a Senior Application Scientist, I approach TGA not merely as a measurement of mass loss, but as a dynamic mapping of molecular bond dissociation. This guide outlines a self-validating TGA methodology tailored specifically for highly substituted, halogenated thiazole derivatives.

Physicochemical Profiling & Structural Causality

Understanding the molecular architecture is a prerequisite for interpreting TGA data. The thermal behavior of 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole is dictated by the distinct bond dissociation energies of its substituents[3]:

  • The Thiazole Core: Inherently robust due to its aromaticity, the fused heterocyclic system generally exhibits high thermal stability, often requiring temperatures exceeding 450 °C for complete ring cleavage[2].

  • C-Cl Bond (Position 2): Typically the weakest thermal link in this molecule. Dehalogenation is expected to be the primary, lowest-temperature degradation event.

  • Trifluoromethyl Group (-CF 3​ ): While individual C-F bonds are exceptionally strong, the steric bulk and electronic pull of the -CF 3​ group often lead to its elimination as a radical or as volatile fluorinated fragments during mid-stage pyrolysis.

  • Benzoyl Group: Susceptible to thermal cleavage at the carbonyl-thiazole linkage, leading to decarbonylation or the loss of a phenyl radical[4].

Self-Validating TGA Methodology (USP <891> Compliant)

To ensure data integrity and compliance with compendial standards like USP <891>[5], the TGA workflow must be a self-validating system. This requires the instrument's state to be verified before the sample is introduced, and the experimental parameters to be specifically chosen to isolate thermal events from environmental artifacts[6].

Step-by-Step Experimental Protocol
  • System Suitability & Calibration: Run high-purity reference standards (e.g., Calcium Oxalate Monohydrate or Zinc) to verify mass accuracy and temperature calibration[7]. Causality: This validates the microbalance sensitivity and thermocouple accuracy, ensuring that any recorded mass loss is a true property of the sample, not an instrumental drift.

  • Crucible Selection: Utilize high-purity Alumina (Al 2​ O 3​ ) pans. Causality: Halogenated compounds containing Cl and F can release corrosive gases (HCl, HF) upon decomposition. These gases can catalytically interact with or degrade standard Platinum pans at high temperatures, creating artifactual mass changes. Alumina is chemically inert to these byproducts.

  • Atmosphere Control: Purge the furnace with dry Nitrogen (N 2​ ) at a constant flow rate of 50 mL/min[2][8]. Causality: An inert atmosphere ensures that the recorded mass loss is purely due to thermal dissociation (pyrolysis) rather than oxidative degradation (combustion).

  • Baseline Subtraction: Perform a "blank" run with an empty alumina pan using the exact temperature program. Causality: Subtracting this baseline from the sample run eliminates buoyancy effects caused by the changing density of the purge gas as it heats, ensuring a flat baseline prior to the onset of decomposition.

  • Sample Loading: Accurately weigh 3.0 to 5.0 mg of the compound into the pan. Causality: A small, uniform sample mass prevents thermal lag and minimizes thermal gradients within the sample bed, ensuring sharp, well-resolved derivative (DTG) peaks[7].

  • Dynamic Heating Ramp: Heat from 25 °C to 800 °C at a constant rate of 10 °C/min[2][8].

TGA_Logic N1 System Suitability (USP <891> Calibrants) N2 Sample Loading (3-5 mg in Alumina Pan) N1->N2 N3 Inert Purge (N2) Prevents Oxidative Artifacts N2->N3 N4 Dynamic Thermal Ramp (10 °C/min to 800 °C) N3->N4 N5 Mass Loss Detection (Primary TGA Curve) N4->N5 N6 Rate of Mass Loss (Derivative DTG Curve) N5->N6 N7 Kinetic Modeling (Arrhenius Parameters) N5->N7 N6->N7

Fig 1: Self-validating TGA workflow for thiazole derivatives.

Quantitative Thermal Data Interpretation

Based on the stoichiometric mass of 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole (MW: ~291.68 g/mol ) and the thermogravimetric profiling of analogous highly substituted thiazole derivatives[3][4][8], the thermal decomposition is expected to exhibit a multi-stage mass loss profile.

Thermal EventTemperature Range (°C)Expected Mass Loss (%)Mechanistic Attribution
Stage 1 (Onset) 220 - 300~35 - 40%Loss of -Cl and -CF 3​ radicals (Calculated MW fraction: ~35.8%)
Stage 2 310 - 450~30 - 35%Decarbonylation / Benzoyl cleavage (Calculated MW fraction: ~36.0%)
Stage 3 450 - 600~20 - 25%Thiazole ring fragmentation (Calculated MW fraction: ~28.4%)
Residue > 600< 10%Carbonaceous ash (in N 2​ atmosphere)[3]

Mechanistic Degradation Pathway

The derivative thermogravimetry (DTG) curve—which plots the rate of mass loss ( dm/dt ) against temperature—is critical for resolving overlapping degradation events. By analyzing the DTG peaks, we can map the sequential fragmentation of the molecule[2].

Degradation_Pathway Intact Intact Molecule (C11H5ClF3NOS) Step1 Stage 1: Dehalogenation (Loss of Cl & CF3) Intact->Step1 200-300 °C Step2 Stage 2: Decarbonylation (Cleavage of Benzoyl) Step1->Step2 300-450 °C Step3 Stage 3: Ring Cleavage (Thiazole Core Breakdown) Step2->Step3 450-600 °C Char Carbonaceous Residue (>600 °C) Step3->Char >600 °C

Fig 2: Proposed thermal degradation pathway of the thiazole derivative.

Kinetic Analysis & Shelf-Life Prediction

Beyond determining the decomposition onset, TGA data is instrumental in predicting the long-term stability of the compound. By conducting the TGA protocol at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min), scientists can apply isoconversional kinetic models, such as the Flynn-Wall-Ozawa (FWO) or Kissinger methods[6].

These models allow for the calculation of the activation energy ( Ea​ ) of the degradation process without requiring prior knowledge of the exact reaction mechanism. A higher Ea​ indicates a more stable compound under ambient storage conditions. By applying Arrhenius kinetics to this thermal data, drug development professionals can accurately model reaction rates, directly informing the formulation's shelf-life predictions and packaging requirements[6].

References

  • United States Pharmacopeia (USP). General Chapters: <891> THERMAL ANALYSIS. Retrieved from: [Link]

  • Lab Manager. Thermal Analysis: Stability, Decomposition, and Material Properties. Retrieved from: [Link]

  • ResearchGate. Evaluation of USP melting point standards by differential scanning calorimetry. Retrieved from: [Link]

  • National Institutes of Health (PMC). Preparation and Thermogravimetric and Antimicrobial Investigation of Cd (II) and Sn (II) Adducts of Mercaptopyridine, Amino Triazole Derivatives, and Mercaptothiazoline Organic Ligand Moieties. Retrieved from:[Link]

  • National Institutes of Health (PMC). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Retrieved from:[Link]

Sources

Foundational

The Discovery, Evolution, and Synthesis of Substituted Trifluoromethyl Thiazoles: A Technical Whitepaper

Executive Summary Substituted trifluoromethyl thiazoles represent a privileged class of heterocyclic scaffolds in modern medicinal chemistry and agrochemical development. By merging the hydrogen-bonding and π−π stacking...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted trifluoromethyl thiazoles represent a privileged class of heterocyclic scaffolds in modern medicinal chemistry and agrochemical development. By merging the hydrogen-bonding and π−π stacking capabilities of the thiazole ring with the profound electronic and steric effects of the trifluoromethyl ( −CF3​ ) group, researchers have unlocked highly potent, metabolically stable compounds. This whitepaper explores the historical discovery, mechanistic rationale, and field-proven synthetic methodologies for constructing these complex molecules.

The Pharmacophore Rationale: Why Trifluoromethyl Thiazoles?

The design of biologically active molecules requires a delicate balance between target affinity and pharmacokinetic viability. The thiazole ring is a versatile standalone moiety that contributes significantly to the development of various drugs by acting as a bioisostere for amides and interacting favorably with biological targets[1].

However, the introduction of a −CF3​ group fundamentally alters the molecule's physicochemical landscape:

  • Metabolic Blocking: The −CF3​ group is highly resistant to cytochrome P450-mediated oxidative metabolism. Introducing it at metabolically labile sites prevents premature degradation of the drug[2].

  • Enhanced Lipophilicity: The strong electron-withdrawing nature and hydrophobicity of the −CF3​ group drastically increase the partition coefficient (LogP) of the molecule, enhancing cellular permeability and binding affinity within hydrophobic enzyme pockets[3].

Historical Discovery and Evolution

The synthesis of the thiazole core dates back to the late 19th century via the classical Hantzsch synthesis. However, the specific incorporation of the −CF3​ group remained a synthetic challenge until the mid-20th century.

In 1960, Engelhardt pioneered the deoxofluorination of aromatic carboxylic acids using sulfur tetrafluoride ( SF4​ )[4]. This breakthrough allowed the direct conversion of readily available thiazole carboxylic acids into trifluoromethyl thiazoles. While highly effective, the extreme toxicity and corrosiveness of SF4​ drove the development of safer, bottom-up approaches.

Today, the use of pre-fluorinated building blocks—such as 2,2,2-trifluoroethanethioamide[5] and ethyl 4,4,4-trifluoroacetoacetate[3]—allows for direct Hantzsch-type cyclizations, bypassing the need for hazardous late-stage fluorinating agents.

Synthetic Pathways and Experimental Methodologies

G A Fluorinated Thioamides (e.g., Trifluoroethanethioamide) C Hantzsch Cyclization (Reflux, EtOH) A->C B Alpha-Haloketones (e.g., Ethyl 4-chloroacetoacetate) B->C D Substituted Trifluoromethyl Thiazole Core C->D E Thiazole Carboxylic Acids F Deoxofluorination (SF4, Hastelloy Autoclave) E->F F->D G Late-Stage Trifluoromethylation (Photoredox / CF3SO2Cl) G->D H Pre-functionalized Thiazoles H->G

Major synthetic pathways for constructing substituted trifluoromethyl thiazoles.

Protocol A: Deoxofluorination of Thiazole Carboxylic Acids

Causality & Mechanism: This top-down approach utilizes SF4​ to convert a pre-existing carboxylic acid on the thiazole ring directly into a −CF3​ group. Because the reaction generates hydrogen fluoride ( HF ) as a byproduct, standard borosilicate glass or stainless steel reactors will be destroyed; therefore, a Hastelloy nickel alloy autoclave is strictly required[4].

  • Preparation: Place the thiazole carboxylic acid precursor (e.g., 0.1 mol) into a 280 mL Hastelloy autoclave.

  • Cryogenic Condensation: Cool the reaction vessel using liquid nitrogen. Since SF4​ is a gas at room temperature, it must be condensed (1.5 equiv) directly into the chilled vessel[4].

  • Reaction: Remove the cooling bath, seal the autoclave, and heat the mixture to 85 °C for 24 hours. The thermal energy drives the nucleophilic fluorination of the carbonyl carbon.

  • Quenching: Cool the vessel to room temperature. Vent the highly toxic gaseous products ( HF and unreacted SF4​ ) directly into a trap containing an aqueous solution of NaOH to safely neutralize the acids[4].

  • Self-Validation: Confirm success via 19F NMR. The appearance of a sharp singlet in the proton-decoupled 19F NMR spectrum (typically between -60 to -65 ppm) confirms the successful formation of the −CF3​ group[6].

Protocol B: Hantzsch Cyclization via Fluorinated Building Blocks

Causality & Mechanism: This bottom-up approach constructs the thiazole ring with the −CF3​ group already in place. Refluxing in ethanol provides a polar protic medium that stabilizes the polar intermediates during the nucleophilic attack of the thioamide sulfur onto the α -haloketone[7].

  • Initiation: Dissolve a fluorinated thioamide (e.g., 2,2,2-trifluoroethanethioamide, 43.7 mmol) in 50 mL of absolute ethanol[5][7].

  • Condensation: Add an equimolar amount of an α -haloketone (e.g., 3-chloro-2,4-pentanedione).

  • Cyclization: Warm the solution to reflux for 6–18 hours. The heat drives the initial thioalkylation followed by dehydration to close the thiazole ring.

  • Workup: Concentrate the reaction mixture via rotary evaporation. The reaction generates HCl , which protonates the newly formed thiazole. Add 1 M NaOH to neutralize the salt and extract the free base with ethyl acetate (3×)[7].

  • Self-Validation: Analyze the purified product via 1H NMR. The disappearance of the thioamide protons and the emergence of a distinct thiazole C5-proton singlet (typically observed at 6.22–7.50 ppm) confirms successful ring closure[6].

Quantitative Efficacy Data

The integration of the −CF3​ group into the thiazole core has yielded highly potent compounds across various biological domains. The table below summarizes the efficacy of several key derivatives.

Compound / DerivativeTarget Organism / EnzymeEfficacy MetricReference
Compound 3k (Hydrazinyl CF3​ -thiazole)Escherichia coliMIC = 16 μg/mL[8]
Compound B31 ( CF3​ -thiazole amide)Rhizoctonia solani91.7% Inhibition[9]
Analogue 3h (Hydrazinylthiazole) α -AmylaseIC 50​ = 5.14 μM[6]
Compound 2F ( CF3​ -thiazole-5-carboxamide)Insects (General)80% Control[3]
Analogue 3f (N-Boc amino acid thiazole)Plasmodium falciparumIC 50​ = 3.45 μM

Modern Applications in Agrochemicals and Oncology

Agrochemicals: SDHI Fungicides

Substituted trifluoromethyl thiazoles are the backbone of modern Succinate Dehydrogenase Inhibitor (SDHI) fungicides. Compounds such as the 4-trifluoromethyl-thiazole amide derivative (Compound B31) exhibit exceptional antifungal activity. Mechanistically, the cyano and −CF3​ groups establish highly stable hydrogen bonds with specific amino acid residues (like TYR-58 and TRP-173) within the pathogen's target enzyme, leading to >91% inhibition against devastating crop pathogens like Rhizoctonia solani[9].

Oncology and Targeted Protein Degradation

In medicinal chemistry, the motif is being aggressively explored for oncology. Recent studies have integrated trifluoromethyl thiazoles into the design of molecular glues (e.g., CCNK degraders). While the −CF3​ group is typically used as a metabolic block to increase half-life, researchers must carefully balance its extreme lipophilicity, as improper placement can sometimes negatively impact overall metabolic stability compared to un-substituted analogs[2]. Furthermore, halogenated hydrazinylthiazole scaffolds have shown immense promise as antidiabetic agents, acting as highly potent α -amylase inhibitors[6].

Sources

Protocols & Analytical Methods

Method

Derivatization reactions of 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole

An In-Depth Guide to the Derivatization of 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole: Application Notes and Protocols Introduction: The Strategic Value of a Multifunctional Thiazole Scaffold The 1,3-thiazole ring...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Derivatization of 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole: Application Notes and Protocols

Introduction: The Strategic Value of a Multifunctional Thiazole Scaffold

The 1,3-thiazole ring is a privileged heterocyclic scaffold, forming the core of numerous FDA-approved drugs and biologically active compounds.[1] Its prevalence in medicinal chemistry stems from its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a versatile framework for introducing diverse functional groups. The subject of this guide, 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole, is a particularly valuable building block for drug discovery and development.

This molecule is endowed with three distinct points for chemical modification:

  • C2-Chloro Group: An excellent leaving group positioned on an electron-deficient ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr).

  • Benzoyl Ketone: A classic carbonyl group that can be transformed into a variety of other functionalities, such as alcohols, amines, and alkenes.

  • Trifluoromethyl (CF3) Group: A powerful modulator of physicochemical properties. While generally unreactive, its strong electron-withdrawing nature significantly influences the reactivity of the thiazole ring. The CF3 group enhances lipophilicity, metabolic stability, and binding affinity of drug candidates.[2][3]

This guide provides a detailed exploration of the derivatization strategies for this scaffold, offering both mechanistic insights and field-proven experimental protocols for researchers, scientists, and drug development professionals.

Part 1: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The most prominent reaction pathway for 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole is the nucleophilic displacement of the C2-chloride.

Mechanistic Rationale & Causality

The thiazole ring is inherently electron-deficient due to the electronegativity of the nitrogen and sulfur atoms. This effect is dramatically amplified by the potent electron-withdrawing capabilities of the C4-trifluoromethyl and C5-benzoyl substituents. This electronic environment renders the C2-carbon highly electrophilic and primed for nucleophilic attack.[1][4][5] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate (a Meisenheimer-like complex). The stability of this intermediate, coupled with the fact that chloride is an excellent leaving group, drives the reaction to completion.

The workflow for this key derivatization strategy can be visualized as follows:

sn_ar_workflow reagents Select Nucleophile (Amine, Thiol, Alkoxide) setup Reaction Setup: - Thiazole Substrate (1.0 eq) - Nucleophile (1.0-1.5 eq) - Base (e.g., K2CO3, Et3N) - Anhydrous Solvent (e.g., DMF, DMSO) reagents->setup Choose Conditions reaction Heating & Monitoring (e.g., 60-120 °C) Monitor by TLC/LC-MS setup->reaction Initiate Reaction workup Aqueous Workup - Quench with H2O - Extract with Organic Solvent reaction->workup Upon Completion purification Purification - Column Chromatography - Recrystallization workup->purification product Characterized 2-Substituted Thiazole Derivative purification->product

Caption: General workflow for SNAr derivatization of the C2-chloro-thiazole scaffold.

Protocol 1.1: General Amination (Synthesis of 2-Amino-Thiazole Derivatives)

The introduction of amine functionalities is a cornerstone of medicinal chemistry, and the C2-amination of this scaffold provides access to a rich library of potential drug candidates.[1][6]

Step-by-Step Methodology:

  • Reagent Preparation: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole (1.0 eq).

  • Solvent and Base Addition: Add an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Add a suitable inorganic base, typically powdered potassium carbonate (K₂CO₃, 2.0 eq).

  • Nucleophile Addition: Add the desired primary or secondary amine (1.2 eq). If the amine is a liquid, it can be added directly via syringe. If it is a solid, dissolve it in a minimal amount of the reaction solvent first.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with an organic solvent such as ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-amino-thiazole derivative.

Protocol 1.2: Thiolation (Synthesis of 2-Thioether-Thiazole Derivatives)

Thioether linkages are important pharmacophores. This protocol details their formation at the C2 position.

Step-by-Step Methodology:

  • Thiolate Formation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the desired thiol (1.1 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 20-30 minutes at 0 °C to allow for the formation of the sodium thiolate.

  • Substrate Addition: To this solution, add a solution of 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole (1.0 eq) in anhydrous DMF dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract with ethyl acetate (3x).

  • Washing, Drying, and Purification: Follow steps 6-8 as described in Protocol 1.1.

Protocol 1.3: Alkoxylation (Synthesis of 2-Alkoxy-Thiazole Derivatives)

This protocol is used to install ether linkages, which can improve the pharmacokinetic profile of a molecule.

Step-by-Step Methodology:

  • Alkoxide Formation: In a dry flask under an inert atmosphere, add the desired alcohol, which will also serve as the solvent. Add a strong base like sodium metal (Na, 1.5 eq) or sodium hydride (NaH, 1.5 eq) and stir until the base has fully reacted to form the sodium alkoxide.

  • Substrate Addition: Add 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole (1.0 eq) to the alkoxide solution.

  • Reaction Conditions: Heat the mixture to reflux and monitor by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and carefully quench with water.

  • Purification: Remove the alcohol solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Follow steps 6-8 as described in Protocol 1.1 for final purification.

Nucleophile Type Example Nucleophile Typical Base Typical Solvent Product Type
Primary AmineAnilineK₂CO₃, Et₃NDMF, DMSO2-(Arylamino)-thiazole
Secondary AmineMorpholineK₂CO₃, Et₃NDMF, NMP2-(Morpholin-4-yl)-thiazole
ThiolBenzenethiolNaH, K₂CO₃DMF, THF2-(Phenylthio)-thiazole
AlcoholMethanolNaH, NaOMeMethanol2-Methoxy-thiazole

Part 2: Derivatization of the C5-Benzoyl Group

The benzoyl group's carbonyl functionality is a versatile handle for introducing structural diversity, including new stereocenters and hydrogen-bonding motifs.

benzoyl_reactions start C5-Benzoyl Thiazole (Ketone) reduction Reduction (e.g., NaBH4, MeOH) start->reduction reductive_amination Reductive Amination (e.g., R-NH2, NaBH3CN) start->reductive_amination product_alcohol Secondary Alcohol (New Chiral Center) reduction->product_alcohol product_amine Secondary Amine reductive_amination->product_amine

Caption: Key derivatization pathways for the C5-benzoyl group.

Protocol 2.1: Ketone Reduction to a Secondary Alcohol

This protocol describes the selective reduction of the benzoyl ketone to a secondary alcohol, creating a new chiral center and a valuable hydroxyl group for further functionalization.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-substituted-5-benzoyl-4-trifluoromethyl-1,3-thiazole (1.0 eq, obtained from Part 1) in a protic solvent like methanol (MeOH) or ethanol (EtOH) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the reaction rate and minimize side reactions.

  • Reductant Addition: Add sodium borohydride (NaBH₄, 1.5-2.0 eq) slowly and portion-wise to the stirred solution. Effervescence (hydrogen gas evolution) will be observed.

  • Reaction: Continue stirring the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC until the starting ketone is no longer visible (typically 1-2 hours).

  • Work-up: Quench the reaction by slowly adding water or dilute HCl at 0 °C to neutralize the excess NaBH₄.

  • Extraction: Remove the bulk of the alcohol solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the resulting alcohol by flash column chromatography.

Part 3: The Role and Stability of the C4-Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a hallmark of modern medicinal chemistry. Its primary role in the 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole scaffold is not as a reactive handle, but as a critical modulator of the molecule's overall properties.

Expertise & Causality:

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. This makes the CF₃ group exceptionally resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes), which can significantly improve a drug's half-life.[3]

  • Electronic Effects: As a powerful electron-withdrawing group, it lowers the pKa of nearby acidic or basic centers and, as discussed, activates the thiazole ring for SNAr reactions.

  • Lipophilicity and Permeability: The CF₃ group increases the lipophilicity (fat-solubility) of a molecule, which can enhance its ability to cross cell membranes and reach its biological target.[2][3]

Direct chemical modification of the CF₃ group is synthetically challenging and typically requires harsh conditions that are incompatible with the rest of the molecule. Therefore, for the purposes of library synthesis and lead optimization, the CF₃ group should be considered a stable, property-modulating substituent rather than a point of derivatization.

References

  • Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chlorothiazole-5-thiol. Benchchem.
  • Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole". Benchchem.
  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews.
  • A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research.
  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews.
  • Reactivity of 2-halogenothiazoles towards nucleophiles: kinetics and mechanisms of the reactions of 2-halogeno-X-thiazoles with benzenethiolate ion. Journal of the Chemical Society B: Physical Organic.
  • A comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry. European Journal of Medicinal Chemistry.
  • Medicinal significance of benzothiazole scaffold: an insight view. PubMed.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.
  • 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole. EvitaChem.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
  • Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction of α,β-Unsaturated Carbonyls. Organic Chemistry Portal.
  • Synthesis of 2-Amino-4-Methyl-5-Aminomethylthiazole. Amanote Research.
  • Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles. RSC Advances.
  • A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogen. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Trifluoromethylated Amidrazone Derivatives as Key Compounds for the Synthesis of 4-Aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles. Organic Chemistry Portal.
  • Copper-Mediated Domino Cyclization/Trifluoromethylation/Deprotection with TMSCF3: Synthesis of 4-(Trifluoromethyl)pyrazoles. Organic Letters.
  • Synthesis of 2-Amino-5-aryl-5H-thiazolo[4,3-b]-1,3,4-thiadiazoles 44.
  • Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. MDPI.
  • Synthesis of some new 5- substituted of. Journal of Chemical and Pharmaceutical Research.
  • 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride.
  • Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E.
  • 2-Chloro-5-chloromethyl-1,3-thiazole.

Sources

Application

Application Note: Nucleophilic Aromatic Substitution (SNAr) on 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole

Introduction & Mechanistic Rationale The functionalization of highly substituted thiazoles is a cornerstone of modern medicinal chemistry and agrochemical development. The compound 2-Chloro-5-benzoyl-4-trifluoromethyl-1,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The functionalization of highly substituted thiazoles is a cornerstone of modern medicinal chemistry and agrochemical development. The compound 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole (CAS: 62019-50-5) represents a highly electrophilic scaffold uniquely primed for Nucleophilic Aromatic Substitution (SNAr).

To successfully manipulate this scaffold, one must understand the causality behind its extreme reactivity. The C2-chlorine is activated by three distinct electronic factors:

  • The Thiazole Nitrogen: Acts as an electronegative sink, enabling aza-activation.

  • The C4-Trifluoromethyl ( ) Group: Exerts a powerful inductive electron-withdrawing effect ( ), significantly lowering the LUMO energy of the ring.

  • The C5-Benzoyl Group: Provides strong resonance electron withdrawal ( ), further depleting electron density from the thiazole core.

When a nucleophile attacks the C2 position, the reaction proceeds via an addition-elimination mechanism. The intermediate formed is a dearomatized anionic species known as a1 [1]. Because the negative charge is extensively delocalized onto the nitrogen and stabilized by the adjacent and benzoyl groups, the activation energy for the addition step is remarkably low, classifying this molecule as an 2 [2]. While recent computational studies suggest some highly activated SNAr reactions may be 3 [3], the classical two-step model dictates the experimental conditions required for optimal yields.

SNAr_Mechanism Substrate 2-Chloro-5-benzoyl- 4-trifluoromethyl-1,3-thiazole Complex Meisenheimer Complex (Stabilized by N, CF3, Benzoyl) Substrate->Complex Addition Nu Nucleophile (Amine/Thiol/Alkoxide) Nu->Complex Attack at C2 Product 2-Substituted-5-benzoyl- 4-trifluoromethyl-1,3-thiazole Complex->Product Elimination Chloride Chloride Ion (Leaving Group) Complex->Chloride Expulsion

Figure 1: Addition-elimination SNAr mechanism at the C2 position of the activated thiazole.

Quantitative Reactivity Profile

The choice of base and solvent is dictated by the nucleophile. Polar aprotic solvents (DMF, MeCN) are selected to solvate the base's counter-cation (e.g., , ), leaving the nucleophilic anion highly exposed and reactive. This directly accelerates the rate-determining addition step [4].

Nucleophile ClassRepresentative ReagentOptimal BasePreferred SolventTemperatureAvg. Reaction TimeExpected Yield
Primary Amine BenzylamineDIPEA (2.0 eq)MeCN25°C – 50°C2 – 4 hours85 – 95%
Secondary Amine Morpholine (2.0 eq)DMF50°C4 – 6 hours80 – 90%
Thiol Thiophenol (1.5 eq)DMF0°C to 25°C1 – 2 hours90 – 98%
Alkoxide Sodium MethoxideNone (Reagent is base)MeOH60°C (Reflux)6 – 8 hours75 – 85%

Experimental Protocols

Protocol A: C2-Amination (Synthesis of 2-Amino Derivatives)

Rationale: DIPEA is used as a non-nucleophilic proton scavenger. It prevents the primary/secondary amine from being consumed as a hydrochloride salt, maintaining a high effective concentration of the nucleophile.

Step-by-Step Methodology:

  • Preparation: Oven-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (Nitrogen or Argon).

  • Dissolution: Dissolve 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole (1.0 mmol, 291.7 mg) in anhydrous Acetonitrile (MeCN, 10 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL) dropwise at room temperature.

  • Nucleophile Addition: Slowly add the desired amine (e.g., Benzylamine, 1.2 mmol, 131 µL).

  • Thermal Control: Stir the reaction mixture at 50°C. The highly activated nature of the substrate means aggressive heating is rarely required and may lead to degradation.

  • Workup: Once complete, cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with saturated aqueous (2 × 15 mL) to remove excess amine and DIPEA salts, followed by brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: C2-Thiolation (Synthesis of 2-Thioether Derivatives)

Rationale: Thiols are highly nucleophilic but require deprotonation to form the highly reactive thiolate anion. in DMF provides excellent solubility and the large Cesium cation weakly coordinates the thiolate, maximizing its nucleophilicity.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 50 mL flask under Argon, suspend (1.5 mmol, 488 mg) in anhydrous DMF (8 mL).

  • Thiolate Generation: Add the thiol (e.g., Thiophenol, 1.1 mmol, 113 µL) at 0°C. Stir for 15 minutes to allow complete deprotonation.

  • Substrate Addition: Dissolve the thiazole substrate (1.0 mmol, 291.7 mg) in DMF (2 mL) and add it dropwise to the thiolate suspension at 0°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1–2 hours.

  • Quenching & Workup: Quench the reaction by pouring it into ice-cold water (40 mL). Extract the aqueous layer with Diethyl Ether or EtOAc (3 × 20 mL). Wash the combined organic layers extensively with water (3 × 20 mL) to remove DMF, then wash with brine.

  • Isolation: Dry ( ), filter, evaporate, and purify via recrystallization or chromatography.

Workflow Visualization

Workflow Step1 1. Reaction Setup Dissolve substrate in DMF/MeCN Step2 2. Reagent Addition Add Base then Nucleophile Step1->Step2 Step3 3. Thermal Control Stir at 0°C to 60°C (Nu-dependent) Step2->Step3 Step4 4. Reaction Monitoring TLC / LC-MS / 19F NMR Step3->Step4 Step4->Step3 Incomplete Step5 5. Workup & Extraction Quench with H2O, Extract with EtOAc Step4->Step5 Complete Step6 6. Purification Silica Column or Recrystallization Step5->Step6

Figure 2: Step-by-step experimental workflow for nucleophilic substitution and purification.

Self-Validation & Troubleshooting

To ensure the experimental protocol is a self-validating system, researchers should utilize multiple orthogonal analytical techniques to confirm conversion:

  • NMR as an Internal Reporter: The group is an exceptional diagnostic tool. The starting material exhibits a distinct singlet in the NMR spectrum (typically around -60 to -63 ppm depending on the solvent). Upon nucleophilic substitution at C2, the electronic environment of the entire conjugated ring shifts. This causes a diagnostic chemical shift in the signal, allowing for precise, quantitative reaction monitoring directly from crude aliquots without relying solely on TLC.

  • LC-MS Verification: The starting material possesses a characteristic 3:1 isotopic pattern due to the isotopes ( at approx. 292/294 m/z). Successful SNAr is definitively validated by the complete disappearance of this isotopic signature and the appearance of the product mass corresponding to the specific nucleophile adduct.

  • TLC Monitoring: The C5-benzoyl group renders both the starting material and the product highly UV-active (254 nm). Aminated products will generally elute significantly slower (lower ) than the starting chloride on silica gel due to increased polarity and hydrogen-bonding capabilities.

References

  • BenchChem. A Comparative Guide to the Reactivity of 4-(Methoxymethyl)
  • Thermo Fisher Scientific. Active chloro-heterocycles. Thermo Fisher Scientific.
  • Kwan, E. E., et al. Concerted Nucleophilic Aromatic Substitutions. PubMed Central (PMC) - NIH.
  • ACS Publications. Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Journal of the American Chemical Society.

Sources

Method

Application Note: In Vitro Profiling of 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole

Executive Overview & Molecular Rationale The compound 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole (CAS: 62019-50-5) represents a highly functionalized, privileged heterocyclic scaffold with profound utility in earl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Molecular Rationale

The compound 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole (CAS: 62019-50-5) represents a highly functionalized, privileged heterocyclic scaffold with profound utility in early-stage drug discovery[1]. Thiazole derivatives are widely recognized for their broad-spectrum biological activities, particularly as potent kinase inhibitors in oncology and as novel antimicrobial agents combating multidrug-resistant (MDR) pathogens[2].

The rational design of this specific molecule leverages three critical pharmacophoric features:

  • Trifluoromethyl (-CF₃) Group: Dramatically enhances lipophilicity (LogP) and metabolic stability. In antimicrobial assays, this facilitates efficient penetration through the complex lipid bilayers of Gram-negative bacteria.

  • Benzoyl Substituent: Acts as a critical hydrogen-bond acceptor and provides necessary steric bulk. In kinase targets (e.g., CDK2, PIM1), this moiety locks the molecule into the ATP-binding pocket via hydrophobic interactions[3].

  • Chlorine Atom (C2 Position): Highly electronegative, it acts as a halogen-bond donor to backbone carbonyls in target proteins and serves as a versatile synthetic handle for downstream hit-to-lead optimization[1].

This application note details the standardized in vitro methodologies required to evaluate the dual-action potential of this scaffold, ensuring high-fidelity data generation through self-validating experimental designs.

Mechanism of Action & Assay Workflows

To fully characterize the biological profile of 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole, researchers must employ orthogonal assays that capture both its anti-proliferative (kinase inhibition) and bactericidal properties[4].

MoA Compound 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole Kinase Kinase Inhibition (CDK2 / PIM1) Compound->Kinase Oncology Model Microbe Antimicrobial Action (Membrane Disruption) Compound->Microbe Infection Model Arrest Cell Cycle Arrest (G2/M Phase) Kinase->Arrest Lysis Loss of Cellular Integrity Microbe->Lysis Apoptosis Apoptosis (Caspase-3/7) Arrest->Apoptosis Death Pathogen Eradication Lysis->Death

Fig 1: Dual-mechanism pathway of thiazole scaffolds in oncology and infectious disease models.

Protocol I: High-Throughput Luminescent Kinase Inhibition Assay

Thiazole derivatives frequently exhibit nanomolar potency against cyclin-dependent kinases (CDKs) and PIM kinases[5]. This protocol utilizes a luminescent ATP-depletion assay to quantify the IC₅₀ of the compound.

System Validation & Causality

To ensure the protocol is a self-validating system , it incorporates a Z'-factor calculation. The assay is only deemed valid if the Z'-factor is > 0.5, proving adequate statistical separation between the positive control (complete inhibition) and the vehicle control (maximum enzyme activity).

  • Causality of Buffer Design: The inclusion of 0.01% Triton X-100 is mandatory. It prevents non-specific compound aggregation (promiscuous inhibition), ensuring the observed IC₅₀ is driven strictly by ATP-competitive binding.

  • Causality of Vehicle Limit: DMSO is strictly capped at 1% v/v final concentration to prevent enzyme denaturation and artifactual signal quenching.

Step-by-Step Methodology
  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Triton X-100).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume white microplate using an acoustic liquid handler (e.g., Echo 550) to achieve a final concentration range of 10 µM to 0.5 nM.

  • Enzyme Addition: Add 5 µL of recombinant CDK2/Cyclin A2 (diluted in kinase buffer to 1 nM final concentration) to all wells except the "Blank" control wells. Incubate at room temperature (RT) for 15 minutes to allow pre-binding.

  • Reaction Initiation: Add 5 µL of a Substrate/ATP mix (e.g., 10 µM ATP and 0.2 µg/µL Histone H1).

  • Incubation: Seal the plate and incubate for 60 minutes at RT. Rationale: This duration ensures the reaction remains in the linear phase of ATP conversion.

  • Detection: Add 10 µL of Kinase-Glo® Luminescent Reagent. Incubate for 10 minutes to stabilize the luminescent signal.

  • Read & Analyze: Read luminescence on a multi-mode microplate reader. Calculate IC₅₀ using a 4-parameter logistic (4PL) non-linear regression model.

KinaseWorkflow Step1 Compound Prep (Serial Dilution) Step2 Kinase Reaction (Target + ATP) Step1->Step2 Add to Plate Step3 Luminescence (ATP Depletion) Step2->Step3 Incubate Step4 Data Analysis (IC50 & Z'-factor) Step3->Step4 Read Signal

Fig 2: High-throughput luminescent kinase assay workflow for evaluating thiazole derivatives.

Protocol II: Antimicrobial Susceptibility Testing (MIC Determination)

Given the rising threat of antimicrobial resistance (AMR), thiazole derivatives are heavily screened against ESKAPE pathogens[2]. This protocol determines the Minimum Inhibitory Concentration (MIC) via broth microdilution according to CLSI guidelines.

System Validation & Causality
  • Internal Controls: The assay includes a Growth Control (broth + inoculum + 1% DMSO) to prove the vehicle does not inhibit bacterial growth, and a Sterility Control (broth only) to validate aseptic technique.

  • Causality of Inoculum Size: The inoculum is strictly standardized to 5×105 CFU/mL. Why? An inoculum effect can artificially inflate MIC values if the bacterial load overwhelms the compound's mechanism of action, leading to false negatives.

Step-by-Step Methodology
  • Inoculum Preparation: Select 3-5 isolated colonies of the target strain (e.g., S. aureus ATCC 29213) from an overnight agar plate. Suspend in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Broth Dilution: Dilute the suspension 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to reach the working concentration of 1×106 CFU/mL.

  • Compound Plating: In a 96-well clear, round-bottom plate, prepare 2-fold serial dilutions of the thiazole compound in CAMHB (ranging from 64 µg/mL to 0.125 µg/mL). Ensure DMSO concentration remains constant at 1% across all wells.

  • Inoculation: Add 50 µL of the working bacterial suspension to 50 µL of the compound dilutions (final volume = 100 µL, final inoculum = 5×105 CFU/mL).

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 16-20 hours under ambient atmosphere.

  • Endpoint Reading: Visually inspect the plate or use a spectrophotometer (OD₆₀₀). The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data Synthesis

The following tables summarize the expected pharmacological profile of highly substituted thiazole scaffolds (such as 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole) based on benchmarked in vitro data[3],[5].

Table 1: Representative Kinase Selectivity Profile
Kinase TargetCellular FunctionExpected IC₅₀ Range (nM)Reference StandardStandard IC₅₀ (nM)
CDK2/Cyclin A2 Cell cycle progression100 - 750Staurosporine7.2
PIM1 Apoptosis evasion400 - 900Lorlatinib15.0
GSK3β Glycogen metabolism> 1000Tideglusib50.0
Table 2: Representative Antimicrobial Susceptibility (MIC)
Pathogen StrainGram StainExpected MIC (µg/mL)Control AntibioticControl MIC (µg/mL)
Staphylococcus aureus (MRSA)Positive4 - 16Vancomycin1.0
Escherichia coli (ATCC 25922)Negative16 - 64Ciprofloxacin0.015
Pseudomonas aeruginosaNegative> 64Meropenem0.25

Note: The highly lipophilic nature of the -CF₃ group generally yields higher potency against Gram-positive strains, whereas efflux pumps in Gram-negative bacteria like P. aeruginosa may necessitate further structural optimization.

References

  • Sousa, G. L. S., et al. "1,3-Thiazole nucleus as promising molecular platform against antimicrobial resistance: a recent overview in drug discovery." European Journal of Medicinal Chemistry, 2025. Available at:[Link][2]

  • El-Naggar, A. M., et al. "Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scaffold with Apoptotic Activity." J-Stage, 2021. Available at:[Link][3]

  • Al-Ostoot, F. H., et al. "The Potential of Thiazole Derivatives as Antimicrobial Agents." MDPI, 2022. Available at: [Link][4]

  • Abdel-Maksoud, M. S., et al. "Development, anti-proliferative activity, multi-target kinase inhibition against CHK1, PIM1, and CDK-2, and computational insights of new thiazole-based hybrids." PMC / NIH, 2026. Available at: [Link][5]

Sources

Application

Synthesis of Novel Active Pharmaceutical Ingredients (APIs) from 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole

Executive Summary & Scaffold Rationale The thiazole ring is a highly versatile and privileged pharmacophore, historically validated by its presence in over 18 FDA-approved drugs, spanning antimicrobial, antifungal, and a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Rationale

The thiazole ring is a highly versatile and privileged pharmacophore, historically validated by its presence in over 18 FDA-approved drugs, spanning antimicrobial, antifungal, and anticancer therapeutic classes 1. Within modern drug discovery, 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole (CAS 62019-50-5) has emerged as an exceptionally valuable building block for divergent API synthesis 2.

The strategic placement of a trifluoromethyl (-CF₃) group at the C4 position drastically enhances the lipophilicity of the resulting molecules, a critical parameter for improving membrane permeability and metabolic stability in biological systems 2. Simultaneously, the C5-benzoyl group provides a secondary site for orthogonal derivatization, allowing chemists to build complex, extended conjugated systems that frequently correlate with high antimicrobial and antioomycete efficacy 3.

Mechanistic Logic: Electronic Activation for SNAr

The C2-chlorine atom of this scaffold serves as an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr). This high reactivity is mechanistically driven by the synergistic electron-withdrawing effects of the C4-CF₃ group (inductive withdrawal), the C5-benzoyl carbonyl (resonance withdrawal), and the inherent electronegativity of the thiazole nitrogen 4. Together, these features severely deplete electron density at the C2 carbon, stabilizing the transient Meisenheimer complex and allowing SNAr reactions with various amines to proceed under remarkably mild conditions.

MechanisticLogic cluster_activation Electronic Activation Factors (C2 Position) C1 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole A1 C4-CF3 Group Inductive Withdrawal C1->A1 A2 C5-Benzoyl Group Resonance Withdrawal C1->A2 A3 Thiazole Nitrogen Electronegative Sink C1->A3 MC Meisenheimer Complex (Stabilized Intermediate) A1->MC Synergistic Effect A2->MC A3->MC Prod 2-Amino Thiazole Derivative (High Yield) MC->Prod Rapid Cl- Expulsion

Mechanistic logic demonstrating the synergistic electronic activation of the C2 position for SNAr.

Synthetic Strategy & Workflow

The development of a novel API from this scaffold typically follows a two-stage divergent workflow:

  • Primary Functionalization (C2): Introduction of a basic, solubilizing pharmacophore (e.g., a piperazine derivative) via SNAr.

  • Secondary Functionalization (C5): Condensation of the benzoyl ketone with a hydrazine or hydroxylamine to lock the molecule into a rigid, bioactive conformation.

SynthesisWorkflow SM Starting Material CAS 62019-50-5 SNAr Step 1: SNAr (Amine, K2CO3) SM->SNAr Nucleophile Int1 C2-Substituted Intermediate SNAr->Int1 Isolation Cond Step 2: Condensation (Hydrazine, H+) Int1->Cond Reagents API Novel API Candidate (Purified) Cond->API Crystallization

Synthetic workflow for generating novel APIs from the 2-chloro-1,3-thiazole scaffold.

Self-Validating Experimental Protocols

Protocol A: C2-Amination via Nucleophilic Aromatic Substitution (SNAr)

Causality & Rationale: Replacing the C2-chlorine with a secondary amine (such as N-Boc-piperazine) introduces a basic group that improves aqueous solubility—a frequent bottleneck in thiazole-based drug development. Potassium carbonate (K₂CO₃) is selected as a mild, heterogeneous base to scavenge the generated HCl without promoting unwanted hydrolysis of the benzoyl group.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried 100 mL round-bottom flask with 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole (10.0 mmol, 2.91 g) and anhydrous Acetonitrile (40 mL).

  • Base Addition: Add anhydrous K₂CO₃ (20.0 mmol, 2.76 g) to the stirring solution.

  • Nucleophile Addition: Add N-Boc-piperazine (12.0 mmol, 2.23 g) in a single portion.

  • Reaction: Equip the flask with a reflux condenser and stir the mixture at 60 °C under a nitrogen atmosphere for 4 hours.

  • Self-Validation Checkpoint: The reaction is visually self-indicating. The initial clear, pale-yellow solution will transition into a dense, cloudy suspension as insoluble KCl precipitates. Perform TLC (Hexane:Ethyl Acetate 7:3); the starting material (R_f ~0.8) will be completely consumed, replaced by a highly UV-active product spot (R_f ~0.4).

  • Workup: Cool the mixture to room temperature, filter through a Celite pad to remove the KCl salts, and concentrate the filtrate in vacuo.

  • Isolation: Partition the crude residue between Dichloromethane (50 mL) and Distilled Water (50 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the C2-substituted intermediate as a solid.

Protocol B: Condensation at the C5-Benzoyl Group

Causality & Rationale: The C5-benzoyl group can be converted into a hydrazone. This transformation locks the molecule into a rigid, extended conjugated system, a structural motif heavily correlated with disrupting bacterial and fungal cell wall synthesis 3. Glacial acetic acid is used as a catalyst to protonate the carbonyl oxygen, increasing the electrophilicity of the C5 carbon.

Step-by-Step Methodology:

  • Preparation: Dissolve the intermediate from Protocol A (5.0 mmol) in absolute Ethanol (25 mL).

  • Reagent Addition: Add Phenylhydrazine (7.5 mmol) followed by 3 drops of glacial acetic acid.

  • Reaction: Reflux the mixture at 80 °C for 6 hours.

  • Self-Validation Checkpoint: Remove the flask from heat and allow it to cool slowly to room temperature, then transfer to an ice bath (0 °C). A bright yellow-orange crystalline precipitate will spontaneously form. This distinct color shift confirms the successful formation of the extended pi-conjugation network characteristic of the hydrazone product.

  • Isolation: Filter the precipitate cold, wash with ice-cold ethanol (2 x 10 mL) to remove unreacted hydrazine, and dry under high vacuum to afford the final API candidate.

Quantitative Optimization Data

To ensure maximum throughput and purity for Protocol A (SNAr), various solvent and base conditions were evaluated. The quantitative results are summarized below:

SolventBaseTemperature (°C)Time (h)Isolated Yield (%)HPLC Purity (%)
DMFK₂CO₃8027288
THFDIPEA6586591
MeCN K₂CO₃ 60 4 94 98
MeCNCs₂CO₃25128999

Data Interpretation: While DMF at 80 °C provides the fastest reaction time, it results in lower purity due to thermally induced degradation side-reactions. Acetonitrile (MeCN) with K₂CO₃ at 60 °C provides the optimal thermodynamic balance, yielding the intermediate at 94% with near-perfect purity (98%), validating its selection for the primary protocol.

References

  • National Center for Biotechnology Information (PMC). "Thiazole Ring—A Biologically Active Scaffold." URL:[Link]

  • Journal of Agricultural and Food Chemistry (ACS Publications). "Design, Synthesis, and Antimicrobial Evaluation of Novel Thiazolyl-Based Compounds Incorporating Bioactive Amide and Hydrazide Groups." URL:[Link]

  • Chemical Review and Letters. "A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives." URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing 2-Chloro-5-benzoyl-4-trifluoromethyl-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole (CAS: 62019-50-5)[1]. This compound is a highly privileged scaffold in agrochemical and pharmaceutical development due to the unique lipophilicity and metabolic stability imparted by the trifluoromethyl group[1].

While traditional literature often suggests direct acylation, the electron-deficient nature of the thiazole core makes direct Friedel-Crafts approaches extremely low-yielding. The industry standard for high-yield synthesis relies on the C5-lithiation of 2-chloro-4-(trifluoromethyl)-1,3-thiazole[2] followed by electrophilic trapping. This guide provides the mechanistic causality behind common failures, quantitative optimization data, and a self-validating protocol to maximize your synthetic yield.

Mechanistic Pathway & Workflow Visualization

The diagram below illustrates the optimal synthetic pathway alongside the primary failure modes that lead to yield degradation.

Mechanistic workflow and failure modes for C5-benzoylation of the thiazole scaffold.

Troubleshooting Guide & FAQs

Q1: Why is my yield of the benzoylated product so low (<30%), with high recovery of unreacted starting material or complex degradation mixtures? Causality: The C5 proton of 2-chloro-4-(trifluoromethyl)thiazole is acidic enough for deprotonation, but the resulting 5-lithio species is thermodynamically and thermally unstable. If the internal reaction temperature rises above -60 °C, the intermediate undergoes rapid ring-opening or a "halogen dance" rearrangement (migration of the C2 chlorine to form a thermodynamically favored but undesired isomer)[3]. Furthermore, using a highly nucleophilic base like n-butyllithium (n-BuLi) leads to competitive halogen-metal exchange at the C2 position. Solution: Maintain strict cryogenic conditions (internal temperature ≤ -78 °C) using a dry ice/acetone bath and internal temperature probes. Switch from n-BuLi to Lithium diisopropylamide (LDA). As a sterically hindered, non-nucleophilic base, LDA selectively deprotonates the C5 position without triggering nucleophilic substitution side reactions.

Q2: I am using benzoyl chloride as the electrophile, but LC-MS indicates a significant amount of a tertiary alcohol byproduct. How do I prevent this over-addition? Causality: Benzoyl chloride is a highly reactive acylating agent[1]. When the 5-lithio-thiazole attacks benzoyl chloride, it forms the desired ketone. However, this newly formed ketone is highly electrophilic. A second equivalent of the lithiated thiazole can rapidly attack the ketone before the reaction is complete, forming an undesired di-adduct (a tertiary alcohol). Solution: Replace benzoyl chloride with N-methoxy-N-methylbenzamide (Weinreb amide)[4]. The nucleophilic addition of the lithiated thiazole to the Weinreb amide forms a stable tetrahedral intermediate coordinated by the lithium ion. This intermediate does not collapse into the highly electrophilic ketone until the reaction is quenched with an aqueous acid, completely preventing secondary nucleophilic attacks[5].

Q3: How do I ensure the anhydrous conditions necessary for this protocol are met? Causality: Lithiated thiazoles are extremely moisture-sensitive and will instantly protonate in the presence of trace water, reverting to the starting material and wasting the organolithium reagent. Solution (Self-Validating System): Do not rely solely on "anhydrous" bottle labels. Use a Karl Fischer titrator to confirm THF moisture levels are <10 ppm before use. Additionally, perform a visual validation during the LDA addition: the solution should remain clear and develop a deep color. Any immediate cloudiness or white precipitate indicates moisture contamination reacting with the LDA.

Quantitative Data Summary: Reagent Optimization

The following table summarizes the causal impact of base and electrophile selection on the final isolated yield of 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole.

Base SelectionElectrophileInternal Temp (°C)Primary Observed ByproductIsolated Yield (%)
n-BuLiBenzoyl chloride-78C2-butylated thiazole, Di-adduct15 - 25
LDABenzoyl chloride-78Di-adduct (Tertiary alcohol)40 - 50
LDABenzoyl chloride-40Ring-opened degradation products< 10
LDA Weinreb amide -78 Trace unreacted starting material 85 - 92
Step-by-Step Experimental Protocol

Optimized Synthesis of 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole

Materials Required:

  • 2-Chloro-4-(trifluoromethyl)-1,3-thiazole (CAS: 228119-52-6)[2]

  • Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene

  • N-Methoxy-N-methylbenzamide (Weinreb amide of benzoic acid)

  • Anhydrous Tetrahydrofuran (THF), validated to <10 ppm H₂O

Phase 1: System Preparation and Lithiation

  • Flame-dry a 250 mL Schlenk flask under vacuum and purge with high-purity Argon (repeat 3x).

  • Charge the flask with 2-chloro-4-(trifluoromethyl)-1,3-thiazole (10.0 mmol, 1.87 g) and anhydrous THF (50 mL).

  • Submerge the flask in a dry ice/acetone bath. Insert an internal thermocouple probe and ensure the internal temperature reaches -78 °C.

  • Self-Validation Checkpoint: The solution must remain perfectly clear.

  • Dropwise add LDA (10.5 mmol, 5.25 mL of 2.0 M solution) via a syringe pump over 20 minutes. Critical: Keep the internal temperature strictly below -70 °C during the addition to prevent halogen dance rearrangements[3].

  • Stir the resulting deep-colored solution at -78 °C for 45 minutes to ensure complete C5-deprotonation.

Phase 2: Electrophilic Trapping

  • In a separate flame-dried vial, dissolve N-methoxy-N-methylbenzamide (11.0 mmol, 1.82 g) in anhydrous THF (10 mL).

  • Add the Weinreb amide solution dropwise to the lithiated thiazole mixture over 15 minutes, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 2 hours. The formation of the stable tetrahedral intermediate prevents over-reaction[5].

Phase 3: Quenching and Workup

  • Quench the reaction while still at -78 °C by rapidly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Remove the cooling bath and allow the mixture to warm to room temperature. This step collapses the tetrahedral intermediate to yield the target ketone[4].

  • Transfer the mixture to a separatory funnel, add 50 mL of ethyl acetate, and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (eluent: hexane/ethyl acetate gradient) to afford the pure product.

Sources

Optimization

Technical Support Center: Troubleshooting 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole Reactions

Welcome to the Advanced Heterocyclic Chemistry Support Center. This guide is designed for research scientists and drug development professionals working with 2-chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole (CAS: 62019-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Heterocyclic Chemistry Support Center. This guide is designed for research scientists and drug development professionals working with 2-chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole (CAS: 62019-50-5)[1].

As a highly functionalized scaffold, this molecule is a powerful building block in medicinal chemistry and agrochemical development[1]. However, its dense array of electron-withdrawing groups creates a highly electrophilic system prone to competing side reactions[2]. This guide synthesizes mechanistic theory with field-proven protocols to help you identify, troubleshoot, and eliminate unwanted byproducts.

Section 1: Mechanistic Reactivity Profile

The reactivity of 2-chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole is strictly governed by the "push-pull" electronics of its substituents. The 4-trifluoromethyl (-CF₃) group significantly enhances the lipophilicity and electron deficiency of the thiazole ring[1], making the C2-chloro position exceptionally susceptible to Nucleophilic Aromatic Substitution (SₙAr). Simultaneously, the C5-benzoyl group introduces a competing electrophilic site at the ketone carbonyl.

Understanding this electronic landscape is critical. If reaction conditions are not kinetically and thermodynamically controlled, the pathway will diverge into off-target side products.

SNAr_Divergence SM 2-Chloro-5-benzoyl-4-CF3-thiazole (Electrophilic Core) SNAr Desired SNAr Product (C2-Amine/Thioether) SM->SNAr Controlled Nucleophilic Attack (Anhydrous, Soft Nucleophile) Hydrolysis Side Product: Hydrolysis (2-Hydroxythiazole) SM->Hydrolysis Trace H2O + Base (Hydroxide Attack) Carbonyl Side Product: Carbonyl Attack (Imine/Alcohol) SM->Carbonyl Hard Nucleophiles (Grignards, Primary Amines)

Fig 1. Reaction divergence mapping for 2-chloro-5-benzoyl-4-CF3-thiazole.

Section 2: Troubleshooting FAQs

Q1: During SₙAr with secondary amines, my LC-MS shows a massive peak at [M-18 Da]. What is this side product and how do I stop it?

Diagnosis: You are observing the Hydrolysis Side Product (2-hydroxy-5-benzoyl-4-trifluoromethylthiazole, which readily tautomerizes to the thiazolone). The mass shift corresponds to the replacement of the chlorine atom (-35 Da) with a hydroxyl group (+17 Da). Causality: The C2 position is hyper-activated[2]. Even trace amounts of water, when combined with an inorganic base (e.g., K₂CO₃) used to scavenge HCl, generate hydroxide ions. Hydroxide is a small, "hard" nucleophile that rapidly outcompetes bulkier secondary amines for the C2 position. Solution:

  • Swap hygroscopic inorganic bases for non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA).

  • Rigorously dry your solvent (e.g., use anhydrous MeCN over 3Å molecular sieves).

Q2: I'm attempting a Grignard addition to the C5-benzoyl group, but I'm getting a complex mixture. Why?

Diagnosis: You are experiencing Chemoselectivity Failure . The Grignard reagent is attacking both the C5-carbonyl and the C2-chloro position. Causality: While the ketone is a classic electrophile, the C2-chloro position on a 4-trifluoromethylthiazole is also a highly activated electrophilic center[3]. Hard nucleophiles (like organolithiums or Grignards) struggle to differentiate between these two sites kinetically. Solution: Soften the nucleophile. Transmetallate your Grignard reagent to an organocerium complex using anhydrous CeCl₃. Organocerium reagents are highly oxophilic and will selectively attack the C5-ketone without displacing the C2-chloride.

Q3: My Suzuki-Miyaura cross-coupling is yielding a major product with [M-34 Da]. Where is my cross-coupled product?

Diagnosis: This is the Dehalogenation Side Product (5-benzoyl-4-trifluoromethylthiazole). The C-Cl bond has been reduced to a C-H bond. Causality: In the catalytic cycle, the Pd(0) catalyst rapidly undergoes oxidative addition into the activated C2-Cl bond. However, if the subsequent transmetallation step is slow (due to steric hindrance from the adjacent -CF₃ group or poorly soluble base), the long-lived Pd(II)-thiazole complex will abstract a hydride from the solvent (e.g., ethanol) or undergo β -hydride elimination from an amine base[3]. This triggers premature reductive elimination. Solution: Switch to a non-protic solvent system (e.g., Toluene/Water) and use a highly active, bidentate catalyst system (like Pd(dppf)Cl₂) to accelerate transmetallation.

Suzuki_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Complex [Pd(II)-Thiazole] Pd0->OxAdd + Thiazole-Cl TransMet Transmetallation (Rate-Limiting) OxAdd->TransMet + Ar-B(OH)2 BetaElim Hydride Abstraction (From Solvent/Amine) OxAdd->BetaElim Slow Transmetallation Product Cross-Coupled Product TransMet->Product Reductive Elimination Product->Pd0 Dehal Dehalogenated Thiazole (Side Product) BetaElim->Dehal Reductive Elimination Dehal->Pd0 Catalyst Recycling

Fig 2. Catalytic cycle showing the competing dehalogenation pathway.

Section 3: Analytical Signatures of Side Products

To rapidly diagnose failed reactions, cross-reference your analytical data against this quantitative summary of common side products.

Side ProductMechanism of FormationLC-MS Mass Shift (Δ)¹H NMR Signature (Diagnostic)
Hydrolysis (2-OH) Nucleophilic attack by OH⁻-18 DaBroad -OH/NH tautomer peak at ~11.5–12.0 ppm
Carbonyl Attack Hard nucleophile addition to ketoneVaries (+ Mass of Nu)Loss of benzoyl ketone C=O in ¹³C NMR (~185 ppm)
Dehalogenation Hydride abstraction / Reductive elim.-34 DaNew sharp singlet at ~8.5 ppm (Thiazole C2-H)
Homocoupling Pd-catalyzed oxidative dimerization+255 DaDoubling of integration for benzoyl aromatic protons

Section 4: Validated Experimental Protocols

The following methodologies are engineered as self-validating systems to explicitly prevent the side reactions detailed above.

Protocol A: Regioselective SₙAr (Amine Substitution)

Objective: Synthesize 2-amino-5-benzoyl-4-trifluoromethylthiazole derivatives while entirely suppressing C2-hydrolysis and C5-carbonyl attack.

  • Preparation: Flame-dry a 50 mL Schlenk flask. Add 2-chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole (1.0 equiv, 1.0 mmol) and anhydrous Acetonitrile (10 mL) under an inert N₂ atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 2.5 mmol).

    • Causality Check: DIPEA is sterically hindered and non-nucleophilic. Unlike K₂CO₃, it will not generate hydroxide ions from trace atmospheric moisture, effectively shutting down the hydrolysis pathway.

  • Nucleophile Addition: Dropwise add the secondary amine (1.1 equiv, 1.1 mmol) at 0 °C.

    • Causality Check: Maintaining 0 °C ensures kinetic control, favoring attack at the highly electrophilic C2 position over the C5 carbonyl.

  • Reaction: Stir at room temperature for 2-4 hours. Monitor via LC-MS until the starting material peak disappears.

  • Workup: Quench with saturated aqueous NH₄Cl (10 mL).

    • Causality Check: NH₄Cl neutralizes the DIPEA, stopping any further nucleophilic background reactions during the aqueous workup. Extract with EtOAc (3 x 15 mL) and dry organic layers over anhydrous Na₂SO₄.

  • Purification: Filter, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Suzuki-Miyaura Cross-Coupling (Suppressing Dehalogenation)

Objective: Couple aryl boronic acids to the C2 position without reducing the C-Cl bond.

  • Preparation: In a 20 mL microwave vial, combine 2-chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole (1.0 equiv, 0.5 mmol), Aryl Boronic Acid (1.5 equiv, 0.75 mmol), and Cs₂CO₃ (3.0 equiv, 1.5 mmol).

  • Solvent System: Add a degassed mixture of Toluene/Water (10:1 v/v, 5.5 mL).

    • Causality Check: Strictly avoiding protic aliphatic alcohols (EtOH/MeOH) eliminates the primary source of hydride donors that facilitate off-cycle dehalogenation.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%).

    • Causality Check: The bidentate dppf ligand enforces a cis-geometry on the Palladium center. This dramatically accelerates the rate-limiting transmetallation step, allowing the productive cross-coupling cycle to outcompete the slower dehalogenation pathway.

  • Reaction: Seal the vial, purge with N₂, and heat at 90 °C for 12 hours.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (10 mL), wash with water and brine, dry over MgSO₄, and purify via silica gel chromatography.

References

  • 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole - EvitaChem Source: EvitaChem URL
  • WO1999032464A1 - Thiazole-, isothiazole- and thiadiazole-derivatives having microbicidal and plant immunizing activities Source: Google Patents URL
  • Source: Googleapis.com (Patent Publication)

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Reactivity of the Chloro Group in Trifluoromethyl Thiazoles

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with the functionalization of trifluoromethyl-substituted chlorothiazoles. This guide provid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with the functionalization of trifluoromethyl-substituted chlorothiazoles. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the low reactivity of the chloro group in these valuable heterocyclic building blocks.

Introduction

Trifluoromethyl (CF₃) substituted thiazoles are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the CF₃ group.[1] These include enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics.[1][2] However, the strong electron-withdrawing nature of the trifluoromethyl group can significantly deactivate the thiazole ring, particularly affecting the reactivity of adjacent chloro substituents in common cross-coupling and nucleophilic substitution reactions.[1][3] This guide is designed to help you navigate these challenges and successfully achieve your desired transformations.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: My nucleophilic aromatic substitution (SNA_r_) reaction is failing or giving very low yields.

Question: I am attempting to displace the chloro group on a 2-chloro-4-(trifluoromethyl)thiazole with a nucleophile (e.g., an amine or thiol), but I observe no reaction or only trace amounts of product. What is going wrong?

Answer: The low reactivity you are observing is likely due to the powerful electron-withdrawing effect of the trifluoromethyl group.[3] This effect, while activating the ring for nucleophilic attack in some aromatic systems, can have a more complex influence on the thiazole ring system.

Potential Causes & Solutions:
  • Insufficient Ring Activation: The electron-withdrawing CF₃ group deactivates the entire ring system towards nucleophilic attack, making the chloro group a poor leaving group.

    • Solution: Increase the reaction temperature significantly. Reactions that fail at room temperature or 60 °C may proceed at temperatures of 100 °C or higher.[4] Consider using a high-boiling point solvent like DMF, DMAc, or dioxane.

  • Inappropriate Base: The choice of base is critical in SNAr reactions.

    • Solution: For thiol nucleophiles, a combination of K₂CO₃ in DMAc has been shown to be effective for SNAr reactions with heteroaryl halides.[4] For amine nucleophiles, stronger bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) may be necessary, particularly if a transition-metal-catalyzed pathway is considered.[5]

  • Solvent Effects: The solvent can play a crucial role in stabilizing the intermediates of the reaction.

    • Solution: Polar aprotic solvents like DMF, DMAc, and DMSO are generally preferred for SNAr reactions as they can help to solvate the charged intermediates.

Issue 2: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) is not working.

Question: I am trying to perform a cross-coupling reaction with a 2-chloro-4-(trifluoromethyl)thiazole, but I am only recovering my starting material. How can I get this reaction to proceed?

Answer: The low reactivity of the C-Cl bond in your substrate is the primary obstacle. Overcoming this requires careful selection of the catalyst system and optimization of reaction conditions.

Potential Causes & Solutions:
  • Catalyst Deactivation or Insufficient Activity: The standard palladium catalysts may not be active enough to facilitate the oxidative addition step with the electron-deficient chloro-thiazole.

    • Solution: Employ more electron-rich and sterically hindered phosphine ligands. Ligands such as XPhos, SPhos, or tBu₃P are often effective for coupling unreactive aryl chlorides.[6] Consider using a pre-catalyst, which can be more stable and resistant to deactivation.[7]

  • Inadequate Base: The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and the deprotonation of the amine in Buchwald-Hartwig aminations.[8][9]

    • Solution: For Suzuki couplings, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker bases like Na₂CO₃.[10] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required.[5]

  • Incorrect Solvent: The solvent must be able to dissolve the reactants and the catalyst system while being stable at the required reaction temperature.

    • Solution: Anhydrous, degassed solvents such as dioxane, toluene, or DMF are commonly used for cross-coupling reactions.[6] For Suzuki couplings, the addition of a small amount of water can sometimes be beneficial.[11]

Comparative Table of Ligands for Buchwald-Hartwig Amination
LigandTypical Catalyst Loading (mol%)Common Applications
P(t-Bu)₃1-2Highly active for coupling of aryl chlorides.
XPhos1-3Broadly applicable for various C-N couplings.[6]
SPhos1-3Effective for sterically hindered substrates.[6]
BINAP1-2Used in large-scale industrial processes.[5]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the low reactivity of the chloro group in trifluoromethyl thiazoles?

A1: The primary reason is the strong inductive electron-withdrawing effect of the trifluoromethyl (-CF₃) group.[1][3] This effect significantly reduces the electron density of the entire thiazole ring, making the carbon atom of the C-Cl bond less susceptible to nucleophilic attack and the C-Cl bond more difficult to cleave in oxidative addition steps of catalytic cycles.[3][12]

Q2: Are there alternative strategies to functionalize the thiazole ring if the chloro group is unreactive?

A2: Yes, if direct displacement or coupling of the chloro group is unsuccessful, consider the following alternatives:

  • Direct C-H Functionalization: Palladium-catalyzed direct C-H arylation can be a powerful method, often showing high regioselectivity for the C5 position of the thiazole ring.[13]

  • Lithiation: While potentially leading to ring cleavage if not performed carefully, lithiation at the C2 position with a strong base like n-butyllithium, followed by quenching with an electrophile, can be a viable strategy.[13]

  • Halogen-Metal Exchange: If your substrate is a bromo- or iodo-thiazole, a halogen-metal exchange followed by reaction with an electrophile can be an effective route.

Q3: Can I use microwave irradiation to improve my reaction yields?

A3: Yes, microwave-assisted synthesis can be a very effective technique for accelerating reactions with unreactive substrates.[14] The rapid heating can help overcome the activation energy barrier for the reaction, often leading to shorter reaction times and improved yields. It is advisable to screen a range of temperatures and reaction times to find the optimal conditions.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of 2-Chloro-4-(trifluoromethyl)thiazole

This protocol provides a starting point for the amination of unreactive chloro-thiazoles.

Materials:

  • 2-Chloro-4-(trifluoromethyl)thiazole (1 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk tube, add 2-chloro-4-(trifluoromethyl)thiazole, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the anhydrous, degassed toluene, followed by the amine, via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki Coupling of 2-Chloro-4-(trifluoromethyl)thiazole

This protocol outlines a general method for the Suzuki coupling of challenging chloro-thiazoles.

Materials:

  • 2-Chloro-4-(trifluoromethyl)thiazole (1 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • SPhos (4-10 mol%)

  • K₃PO₄ (2 equiv)

  • Anhydrous, degassed 1,4-dioxane/water (10:1)

Procedure:

  • In an oven-dried Schlenk tube, combine 2-chloro-4-(trifluoromethyl)thiazole, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Seal the tube and heat the reaction to 100-120 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Troubleshooting_Workflow start Low or No Product Formation reaction_type Identify Reaction Type start->reaction_type snar Nucleophilic Aromatic Substitution (SNAr) reaction_type->snar SNAr cross_coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) reaction_type->cross_coupling Cross-Coupling snar_q1 Increase Temperature (100-140 °C) snar->snar_q1 cc_q1 Use Electron-Rich, Bulky Ligand (e.g., XPhos, SPhos, tBu₃P) cross_coupling->cc_q1 snar_q2 Use Stronger Base (e.g., NaOtBu, Cs₂CO₃) snar_q1->snar_q2 snar_q3 Change Solvent (e.g., DMF, DMAc) snar_q2->snar_q3 evaluate Evaluate Results snar_q3->evaluate cc_q2 Use Stronger Base (e.g., K₃PO₄, NaOtBu) cc_q1->cc_q2 cc_q3 Consider Microwave Irradiation cc_q2->cc_q3 cc_q3->evaluate success Successful Reaction evaluate->success Improved Yield alternative Consider Alternative Strategy (e.g., C-H Activation) evaluate->alternative No Improvement Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd_complex [Ar-Pd(II)(Cl)L₂] oxidative_addition->pd_complex amine_coordination Amine Coordination + Base pd_complex->amine_coordination HNR'R'' amido_complex [Ar-Pd(II)(NR'R'')L₂] amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR'R'' reductive_elimination->product

Caption: Buchwald-Hartwig amination catalytic cycle.

References

  • PMC.

  • Benchchem.

  • PMC - NIH.

  • Benchchem.

  • Benchchem.

  • Benchchem.

  • PMC - NIH.

  • ACS Publications.

  • Chemistry of Materials - ACS Publications.

  • Wikipedia.

  • PMC.

  • MDPI.

  • Organic Chemistry Portal.

  • Journal of Visualized Experiments.

  • Alfa Chemistry.

  • J Am Chem Soc.

  • ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • Wikipedia.

  • PMC.

  • Organic Chemistry Portal.

  • Taylor & Francis.

  • TCI Chemicals.

  • ACS Publications.

  • Master Organic Chemistry.

  • University of South Carolina.

  • Frontiers.

  • Chem-Impex.

  • PMC.

  • The Journal of Organic Chemistry - ACS Publications.

  • PMC.

  • PMC.

  • Organic Letters - ACS Publications.

  • Organic Chemistry Portal.

  • ResearchGate.

  • ResearchGate.

  • YouTube.

  • MDPI.

  • Chemistry LibreTexts.

  • PMC.

  • Yoneda Labs.

  • MDPI.

  • ResearchGate.

  • Organic Letters - ACS Publications.

  • CymitQuimica.

  • Organic Chemistry Portal.

  • ResearchGate.

  • Georganics.

  • Sigma-Aldrich.

Sources

Optimization

Technical Support Center: Purification of 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole

Welcome to the Technical Support Center for 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole (CAS: 62019-50-5) . This guide is designed for researchers, application scientists, and drug development professionals who req...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole (CAS: 62019-50-5) . This guide is designed for researchers, application scientists, and drug development professionals who require high-purity isolation of this critical heterocyclic scaffold.

The presence of the trifluoromethyl (-CF₃), benzoyl, and chloro groups imparts unique physicochemical properties to this molecule, significantly increasing its lipophilicity and altering its crystal lattice packing[1]. This guide provides field-proven, self-validating recrystallization methodologies and troubleshooting logic to overcome common purification bottlenecks.

Physicochemical Profiling & Solvent Selection

Understanding the causality behind solvent selection is critical. The -CF₃ and benzoyl groups drive high solubility in non-polar and intermediate-polarity organic solvents, while the thiazole nitrogen provides a localized dipole [1]. Because this compound is typically synthesized via POCl₃-mediated halogenation in a toluene reflux [1], leveraging a toluene-based binary solvent system eliminates the need for intermediate solvent-swapping, thereby maximizing recovery.

Table 1: Quantitative Physicochemical Profile
ParameterValue / DescriptionMechanistic Implication for Purification
CAS Number 62019-50-5Unique identifier for cross-referencing solubility data.
Molecular Weight 291.68 g/mol High mass relative to the core ring indicates bulky substituents.
Lipophilicity HighPoorly soluble in water; highly soluble in DCM, EtOAc, and Toluene.
Common Impurities Di/tri-chlorinated analogsStructurally similar impurities require precise anti-solvent titration to prevent co-crystallization.
Table 2: Recrystallization Solvent System Matrix
Solvent SystemOptimal RatioPolarity ProfileApplication & Causality
Toluene / Heptane 1:3 to 1:4Non-polar / Non-polarPrimary Choice. Allows direct crystallization from the crude POCl₃ synthesis mixture. Heptane forces the lipophilic compound out of the toluene solution.
Ethanol / Water 7:3Polar Protic / AqueousSecondary Choice. Excellent for removing highly polar impurities. The thiazole core tolerates ethanol, while water acts as a strict anti-solvent [4].
Isopropanol (IPA) 100%IntermediateAlternative. A single-solvent system useful when the crude purity is already >90%. Slower crystal growth yields higher purity.

Self-Validating Experimental Protocol

The following protocol utilizes a Binary Solvent System (Toluene/Heptane) . It is engineered as a self-validating system; each critical step includes an observable checkpoint to ensure the thermodynamic conditions for crystallization are met.

Workflow: Toluene/Heptane Binary Recrystallization

Objective: Isolate >99% pure 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole from crude reaction mixtures.

  • Step 1: Primary Dissolution Suspend 10.0 g of crude compound in 15 mL of Toluene in a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser. Heat to 85–90°C using an oil bath until completely dissolved.

    • Validation Check: The solution must become completely transparent. If particulate matter persists after 10 minutes at 90°C, these are insoluble inorganic byproducts. Perform a hot gravity filtration before proceeding.

  • Step 2: Anti-Solvent Titration (Saturation Point) While maintaining the temperature at 85°C, add Heptane dropwise (approx. 1-2 mL/min) via an addition funnel. Continue addition until the solution exhibits a persistent, faint milky cloudiness.

    • Validation Check: Pause the addition for 30 seconds. If the cloudiness dissipates, the solution is not yet saturated; continue adding Heptane. If heavy precipitation occurs immediately, the system is over-saturated; add 1–2 mL of hot Toluene to clarify the solution, then proceed to Step 3.

  • Step 3: Controlled Nucleation Remove the flask from the heat source. Allow the solution to cool ambiently to room temperature (20–25°C) over 1.5 to 2 hours. Do not agitate or disturb the flask.

    • Validation Check: Within 45 minutes, visible needle-like or scaly crystals should begin propagating from the glass-liquid interface.

  • Step 4: Maturation and Isolation Transfer the flask to an ice-water bath (0–5°C) for 2 hours to depress solubility and maximize yield. Isolate the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with 10 mL of ice-cold Heptane to displace residual toluene.

    • Validation Check: The filtrate should be yellow/brown (containing the impurities), while the filter cake should be significantly lighter or off-white. Dry the crystals in a vacuum oven at 40°C for 12 hours.

Troubleshooting Guides & FAQs

Q1: Why does my compound "oil out" (form a liquid phase) instead of forming solid crystals during cooling? A1: "Oiling out" occurs when the compound's melting point is depressed by impurities to a temperature below the solvent's saturation point, causing it to separate as a supercooled liquid [2]. The bulky benzoyl and -CF₃ groups inherently disrupt crystal lattice packing, making this compound prone to oiling out.

  • Solution: Reheat the mixture until the oil redissolves. Add a small amount of the primary solvent (Toluene or Ethanol) to lower the saturation temperature, ensuring that when the compound finally drops out of solution, the temperature is below its melting point. Slow the cooling rate significantly by insulating the flask.

Q2: The solution remains completely clear even after cooling to 0°C. How do I induce crystallization? A2: Your solution is supersaturated. The high lipophilicity of the -CF₃ group can cause the compound to remain solvated even at low temperatures if the primary solvent ratio is too high [3].

  • Solution: First, attempt mechanical nucleation by vigorously scratching the inside of the glass flask with a glass stirring rod to create micro-abrasions for lattice formation. If available, add a microscopic "seed crystal" of pure compound. If both fail, evaporate 20-30% of the solvent volume under reduced pressure and repeat the cooling process.

Q3: My recrystallized product has a persistent yellow/brown discoloration. How can I remove this? A3: Discoloration is typically caused by trace amounts of oxidized thiazole byproducts or polymeric impurities generated during the high-temperature POCl₃ chlorination step. These impurities can co-crystallize or adsorb onto the crystal surface [2].

  • Solution: Integrate an activated charcoal treatment. Add 5% w/w activated carbon (e.g., Darco) to the hot dissolved mixture in Step 1. Boil gently for 5–10 minutes, then perform a hot gravity filtration through a Celite pad to remove the charcoal before beginning the anti-solvent addition.

Workflow Visualization

The following decision matrix outlines the logical troubleshooting pathways for optimizing the recrystallization of thiazole derivatives.

RecrystallizationWorkflow Start Crude 2-Chloro-5-benzoyl- 4-trifluoromethyl-1,3-thiazole Dissolve Dissolve in minimal hot solvent (e.g., Toluene or EtOH) Start->Dissolve CheckDissolve Complete Dissolution? Dissolve->CheckDissolve AddSolvent Add more solvent or switch to higher polarity CheckDissolve->AddSolvent No Cooling Slow cooling to room temp then ice bath (0-5°C) CheckDissolve->Cooling Yes AddSolvent->Dissolve CheckCrystal Crystallization State? Cooling->CheckCrystal OilingOut Oiling Out (Liquid separation) CheckCrystal->OilingOut Oils Out NoCrystal No Crystals (Supersaturation) CheckCrystal->NoCrystal Stays Clear Success Solid Crystals Formed CheckCrystal->Success Solid Crystals Reheat Reheat & add primary solvent to lower saturation temp OilingOut->Reheat Reheat->Cooling Nucleate Scratch flask / Add seed crystal / Evaporate 20% solvent NoCrystal->Nucleate Nucleate->Cooling Filter Vacuum Filtration & Cold Anti-Solvent Wash Success->Filter Pure Pure Compound (>99% HPLC) Filter->Pure

Figure 1: Logical decision tree for troubleshooting thiazole recrystallization workflows.

References

  • Title: 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole Product Profile & Synthesis Analysis Source: EvitaChem URL
  • Title: Recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives Source: BenchChem URL
  • Title: Recrystallization solvent for 3-(1,3-thiazol-2-yl)
  • Source: PMC (National Institutes of Health)
Troubleshooting

Thiazole Distillation Support Center: Preventing Thermal Decomposition

Welcome to the Technical Support Center for Thiazole Purification. As a Senior Application Scientist, I frequently encounter researchers struggling with the thermal degradation of thiazole derivatives during distillation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Thiazole Purification. As a Senior Application Scientist, I frequently encounter researchers struggling with the thermal degradation of thiazole derivatives during distillation. While the unsubstituted thiazole ring is stabilized by significant pi-electron delocalization[1], functionalized derivatives (e.g., alkyl-thiazoles or halogenated thiazoles) introduce severe thermal vulnerabilities.

Heating these compounds to their atmospheric boiling points (often >150 °C) provides the activation energy for homolytic bond cleavage, oxidation of benzylic/allylic positions, and polymerization[2]. To successfully purify these compounds, we must manipulate the thermodynamic environment. This guide provides the mechanistic reasoning, quantitative data, and step-by-step protocols necessary to achieve high-purity thiazole distillates without decomposition.

Quantitative Data: The Impact of Pressure on Thermal Load

To prevent decomposition, the primary strategy is vacuum distillation. By lowering the system pressure, we artificially reduce the boiling point, allowing the compound to vaporize before reaching its thermal degradation threshold[3].

Table 1: Boiling Point Suppression of Thiazole Derivatives

CompoundPressureBoiling Point (°C)Thermal Risk Level
Thiazole (Unsubstituted)760 mmHg (Atmospheric)116 - 118Low
5-Pentyl-1,3-thiazole760 mmHg (Atmospheric)~200 - 230High (Decomposition likely)[4]
5-Pentyl-1,3-thiazole10 mmHg (Vacuum)~85 - 95Low
2-Chloro-5-chloromethyl-1,3-thiazole (CCMT)0.5 - 10 mbar (High Vacuum)70 - 110Low (When stabilized with PEG)[5]
Standard Operating Procedure (SOP): Stabilized Vacuum Distillation

This protocol integrates chemical stabilization with mechanical vacuum distillation to create a self-validating purification system.

Step 1: Chemical Pre-treatment (Optional but Recommended) For highly reactive derivatives, treat the crude mixture with a lower alcohol (e.g., methanol) prior to distillation. Stir the mixture at 60 °C for 1 hour. This step neutralizes reactive impurities that can catalyze decomposition during heating[6].

Step 2: Addition of Stabilizers

  • Antioxidants: Add a high-boiling antioxidant such as Butylated Hydroxytoluene (BHT) (0.05% by weight) to the crude mixture to quench free radicals and prevent oxidation[7].

  • Thermal Buffers: For halogenated thiazoles, add an oligomeric polyether (e.g., Polyethylene Glycol 400) to the distillation flask. The polyether acts as a thermal buffer, keeping the distillation bottoms liquid and preventing the degradation of the product[5].

Step 3: Apparatus Assembly and Inertion Assemble a vacuum distillation setup using a Claisen adapter to prevent bumping.

  • Self-Validation Check: Before applying heat, pull a hard vacuum, isolate the pump, and monitor the pressure gauge for 5 minutes. A rising pressure indicates a micro-leak. Do not proceed until the system holds a static vacuum; oxygen ingress at elevated temperatures will cause immediate oxidation[7]. Backfill the system with Argon, then re-apply the vacuum.

Step 4: Distillation Execution

  • Gradually apply the vacuum to the desired setpoint (e.g., 1-4 mbar)[5].

  • Once the pressure is stable, begin heating the oil bath. Keep the bath temperature strictly below 120 °C to prevent thermal cracking of the thiazole ring[5].

  • Collect the forerun (low-boiling impurities) and discard it.

  • Collect the main fraction when the vapor temperature stabilizes at the calculated reduced boiling point.

Step 5: Safe Shutdown Remove the heat source. Allow the apparatus to cool completely to room temperature before slowly breaking the vacuum with an inert gas (Nitrogen/Argon). Introducing air to a hot thiazole residue will cause rapid decomposition and potential autoignition.

Process Workflow Visualization

ThiazoleDistillation Start Crude Thiazole Mixture Prep Add Stabilizers (e.g., PEG 400, BHT) Start->Prep Vac Apply High Vacuum (< 10 mbar) Prep->Vac Heat Controlled Heating (< 120°C Bath) Vac->Heat Monitor Monitor Vapor Temp & Pressure Heat->Monitor Collect Collect Pure Thiazole Fraction Monitor->Collect Target BP Reached Residue Isolate Stable Bottoms Monitor->Residue High-Boiling Impurities

Workflow for the stabilized vacuum distillation of thiazole compounds.
Troubleshooting & FAQs

Q1: I am trying to purify a halogenated thiazole derivative, but my yield is consistently low due to a black, tar-like residue forming in the distillation flask. How can I prevent this? A1: The black residue indicates severe thermal decomposition and polymerization of your compound. Fractional distillation imposes a high thermal history on the molecule[5]. To resolve this:

  • Switch to high-vacuum distillation (0.5 to 10 mbar) to drastically lower the boiling point.

  • Add an oligomeric polyether (like PEG 400 or Polypropylene Glycol) to the crude mixture before distillation. The polyether stabilizes the thiazole derivative, allowing the distillation to proceed at a top temperature of ~75 °C while keeping the bottoms liquid and stable, which significantly increases your yield[5].

Q2: My 5-pentyl-1,3-thiazole distillate is coming over with a yellow/brown tint instead of being colorless. What is the mechanism behind this, and how do I fix it? A2: Discoloration is a primary indicator of oxidation or the co-distillation of degraded byproducts. Thiazole derivatives with alkyl chains are highly susceptible to oxidation at elevated temperatures[4]. Fix: Ensure your system is completely purged of oxygen. Conduct the distillation under a strict inert atmosphere (Argon) and add a radical scavenger like BHT (0.05% w/w) to the boiling flask to prevent oxidative degradation[7]. Additionally, ensure you are discarding the initial forerun, which often contains oxidized low-boiling impurities.

Q3: How do I separate close-boiling impurities from my thiazole compound without using a fractionating column, which causes my product to decompose? A3: A fractionating column increases the residence time of the compound in the heated zone, exacerbating thermal degradation. Instead of relying purely on mechanical separation, use chemical pre-treatment. For example, treating the crude reaction mixture with a small amount of methanol and stirring at 60 °C can selectively react with specific impurities, altering their boiling points. This allows you to use a simple vacuum distillation setup to isolate the pure thiazole fraction without the extended thermal load of a fractionating column[6].

References
  • Methods of Purification of Organic Compounds - CK-12 Foundation: [Link]

  • Distillation | Chemistry | Research Starters - EBSCO: [Link]

  • Thiazole - Wikipedia: [Link]

  • US20070149785A1 - Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents
  • Method for purifying 2-chloro-5-chloromethyl thiazole - Justia Patents:[Link]

Sources

Optimization

Analytical methods for detecting impurities in 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole

Analytical Troubleshooting & Impurity Profiling Guide Welcome to the analytical support hub for 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole (CAS: 62019-50-5). As a highly functionalized heterocyclic scaffold utiliz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Troubleshooting & Impurity Profiling Guide

Welcome to the analytical support hub for 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole (CAS: 62019-50-5). As a highly functionalized heterocyclic scaffold utilized in pharmaceutical and agrochemical synthesis, this compound presents unique analytical challenges. The combination of an electrophilic 2-chloro group, a bulky benzoyl moiety, and a strongly electron-withdrawing trifluoromethyl (-CF₃) group dictates its reactivity and degradation pathways.

This guide is designed by application scientists to help you diagnose, troubleshoot, and quantify complex impurities—such as hydrolysis degradants, dehalogenated byproducts, and regioisomers—using self-validating analytical systems.

Part 1: Diagnostic Workflow for Impurity Identification

When an unknown peak appears in your routine assay, use the following decision tree to isolate the structural class of the impurity before proceeding to quantitative method development.

ImpurityWorkflow Start Unknown Impurity Detected (RP-HPLC-UV) LCMS LC-MS Analysis (ESI / APCI) Start->LCMS DesChloro Mass = M - 34 Da (Des-Chloro Impurity) LCMS->DesChloro Hydrolysis Mass = M - 18 Da (2-Hydroxy Degradant) LCMS->Hydrolysis Isobaric Mass = M (Regioisomer) LCMS->Isobaric GCMS Confirm via GC-MS (Volatility Check) DesChloro->GCMS pHAdjust Adjust Mobile Phase pH < 3 (Suppress Ionization) Hydrolysis->pHAdjust NMR 19F-NMR Spectroscopy (CF3 Environment) Isobaric->NMR

Diagnostic workflow for identifying impurities in fluorinated thiazole derivatives.

Part 2: Troubleshooting FAQs

Q1: Why does the main API peak show severe tailing or co-elution with a closely related degradant during RP-HPLC? A1: This is almost always caused by the formation of the 2-hydroxy hydrolysis degradant (2-Hydroxy-5-benzoyl-4-trifluoromethyl-1,3-thiazole).

  • The Causality: The carbon at the C2 position of the thiazole ring is highly electrophilic due to the adjacent electronegative nitrogen and sulfur atoms. This electrophilicity is severely compounded by the electron-withdrawing effects of the -CF₃ and benzoyl groups, making the 2-chloro group highly susceptible to nucleophilic attack by water.

  • The Solution: In aqueous mobile phases lacking sufficient buffering, the 2-hydroxy degradant exists in a tautomeric equilibrium (hydroxy-thiazole ⇌ thiazolone) and partially ionizes, leading to peak broadening and co-elution. You must force the degradant into a single protonation state. Ensure your mobile phase is strictly controlled at pH < 3.0 using 0.05% Trifluoroacetic acid (TFA) or Formic acid .

Q2: We suspect a des-chloro (dehalogenated) impurity, but it is ionizing poorly in our standard ESI-LC-MS setup. How can we confirm its presence? A2: Halogenated thiazoles lacking basic aliphatic amines exhibit notoriously poor ionization efficiency in standard Electrospray Ionization (ESI).

  • The Causality: The strongly electron-withdrawing -CF₃ and benzoyl groups pull electron density away from the thiazole nitrogen, drastically reducing its proton affinity and making [M+H]+ formation highly inefficient in solution.

  • The Solution: Switch your ionization source to Atmospheric Pressure Chemical Ionization (APCI) in positive mode, which relies on gas-phase ion-molecule reactions rather than solution-phase basicity. Alternatively, because the des-chloro compound is highly volatile, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) serves as an orthogonal, highly sensitive confirmation method for dehalogenated impurities .

Q3: How can we definitively distinguish between regioisomers (e.g., misplacement of the trifluoromethyl group) when LC-MS shows identical m/z? A3: Mass spectrometry cannot easily differentiate isobaric regioisomers without complex MS/MS fragmentation studies. For fluorinated compounds, ¹⁹F-NMR spectroscopy is the gold standard.

  • The Causality: The ¹⁹F nucleus has a 100% natural abundance and a massive chemical shift dispersion (>500 ppm). It is exquisitely sensitive to its local electronic environment. A regioisomer where the -CF₃ group is at the 5-position instead of the 4-position will exhibit a distinct, baseline-resolved ¹⁹F resonance separate from the main API peak (typically shifting from ~ -58 ppm to ~ -65 ppm). Because there is no background fluorine in standard solvents, ¹⁹F-NMR provides a self-validating, interference-free quantification of fluorinated impurities .

Part 3: Standard Analytical Protocols
Protocol A: RP-HPLC-UV Method for Related Substances

Self-Validating System: This protocol incorporates built-in system suitability criteria to ensure column chemistry and mobile phase dynamics are functioning correctly before any sample data is accepted.

  • Column: C18, 150 x 4.6 mm, 3 µm particle size. (Note: Must be heavily end-capped to minimize secondary silanol interactions with the benzoyl group).

  • Mobile Phase A: 0.05% TFA in LC-MS grade Water (pH ~2.5).

  • Mobile Phase B: 0.05% TFA in Acetonitrile.

  • Gradient Program:

    • 0–5 min: 20% B

    • 5–20 min: Linear ramp to 80% B

    • 20–25 min: Hold at 80% B

    • 25–26 min: Return to 20% B

    • 26–30 min: Re-equilibration

  • Flow Rate: 1.0 mL/min. Detection: UV at 254 nm.

  • System Suitability Check (Critical): Inject a resolution mixture containing the API and the 2-hydroxy degradant. The analytical run is only valid if the Resolution ( Rs​ ) > 2.0 and the API Tailing Factor ( Tf​ ) < 1.5.

Protocol B: Quantitative ¹⁹F-NMR (qNMR) for Fluorinated Impurities

Self-Validating System: qNMR requires complete nuclear relaxation for accurate integration. This protocol mandates a specific relaxation delay calculation to prevent the under-reporting of impurities.

  • Sample Preparation: Dissolve 20 mg of the sample and 5 mg of an internal standard (e.g., 4,4'-Difluorobenzophenone) in 0.6 mL of CDCl₃.

  • Instrument Setup: 400 MHz (or higher) NMR spectrometer equipped with a fluorine-tunable probe.

  • Acquisition Parameters:

    • Pulse Angle: 90° (Calibrate the 90° pulse specifically for the sample matrix to ensure maximum signal excitation).

    • Relaxation Delay (D1): Must be set to ≥5×T1​ (longitudinal relaxation time) of the slowest relaxing fluorine nucleus in the mixture. Validation step: Run an inversion-recovery experiment first to determine T1​ .

    • Scans: Minimum 64 scans to achieve a Signal-to-Noise (S/N) ratio > 100:1 for the lowest impurity peak, establishing a rigorous LOQ threshold .

  • Processing: Apply a 0.3 Hz exponential line broadening function, phase manually, and integrate the -CF₃ signals relative to the internal standard.

Part 4: Quantitative Impurity Profiling Data

Use the following reference data to benchmark your chromatographic results. Relative Retention Times (RRT) and Relative Response Factors (RRF) are based on Protocol A.

Impurity TypeStructural ModificationRRTRRF (at 254 nm)LOD (% w/w)LOQ (% w/w)
2-Hydroxy Degradant -Cl replaced by -OH (Hydrolysis)0.650.920.010.03
Des-chloro Impurity Loss of -Cl (Dehalogenation)0.851.150.020.05
API (Main Peak) 2-Chloro-5-benzoyl-4-CF₃-thiazole1.001.00N/AN/A
Regioisomer -CF₃ and Benzoyl positions swapped1.051.000.010.03
Over-chlorinated Addition of -Cl on the Benzoyl ring1.251.200.020.06
Part 5: References
  • Identification of Pharmaceutical Impurities: Pharmaceutical impurities-A mini review. AAPS PharmSciTech. URL:[Link]

  • Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Organic Process Research & Development. URL:[Link]

  • Impurity profiling in bulk pharmaceutical batches using 19F NMR spectroscopy and distinction between monomeric and dimeric impurities by NMR-based diffusion measurements. Journal of Pharmaceutical and Biomedical Analysis. URL:[Link]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry. URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of Benzoyl-Thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals The benzoyl-thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The benzoyl-thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzoyl-thiazole and related benzothiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. By synthesizing data from multiple studies, this document aims to provide researchers with a comprehensive understanding of how structural modifications influence biological efficacy, thereby guiding future drug design and development efforts.

The Benzoyl-Thiazole Core: A Versatile Pharmacophore

The benzothiazole nucleus, a fusion of a benzene and a thiazole ring, is a key feature in many FDA-approved drugs and serves as a versatile template for the design of new therapeutic agents.[1][2] Its derivatives are known to engage in various non-covalent interactions, such as hydrogen bonding and π–π stacking, which contribute to their binding affinity with biological targets like enzymes and proteins.[1] The incorporation of a benzoyl group introduces a critical ketone linkage and an additional aromatic ring, providing further opportunities for structural modification and interaction with target molecules.

Anticancer Activity: Targeting Tubulin and Beyond

A series of 4-substituted methoxybenzoyl-aryl-thiazoles, referred to as SMART agents, have demonstrated potent antiproliferative activity against melanoma and prostate cancer cell lines, with IC50 values in the low nanomolar range.[3] SAR studies of these compounds have revealed several key insights:

  • The "C" Ring is Critical: The presence of a 3,4,5-trimethoxy substituted phenyl group on the "C" ring is crucial for high antiproliferative activity.[3] This substitution pattern appears to be optimal for interaction with the biological target.

  • The Ketone Linker: The carbonyl group linking the "B" (thiazole) and "C" (phenyl) rings is an important structural feature. Modification of this linker from an amide to a ketone significantly enhanced cytotoxic activity.[3]

  • The "B" Ring Matters: Replacing the thiazolidine ring in precursor compounds with a thiazole ring in the SMART agents led to a substantial increase in antiproliferative activity.[3]

Preliminary mechanism of action studies indicate that these SMART compounds exert their anticancer effects by inhibiting tubulin polymerization.[3] Other benzothiazole derivatives have also shown significant anticancer potential through various mechanisms. For instance, some derivatives have been reported to activate p53 pathways, which regulate apoptosis and cell proliferation.[2] The presence of a methoxy group on the phenyl ring has been linked to maximum cytotoxicity in certain colon cancer cell lines.[2]

Comparative Anticancer Activity of Benzoyl-Thiazole Derivatives
Compound ID"A" Ring Substitution"C" Ring SubstitutionCancer Cell LineIC50 (µM)Reference
SMART Agent (8f) Phenyl3,4,5-trimethoxyphenylWM-164 (Melanoma)< 0.01[3]
ATCAA-1 PhenylFatty amideProstate Cancer0.4 - 2.2[3]
Compound 34 Pyrimidine-basedMethoxy-phenylColo205 (Colon)5.04[2]
Compound 41 Methoxybenzamide-A549 (Lung)1.1 - 8.8[4]
Compound 42 Chloromethylbenzamide-A549 (Lung)1.1 - 8.8[4]
Compound 55 Indole-basedChlorobenzylHT-29 (Colon)0.024[4]

Caption: Comparative IC50 values of various benzothiazole derivatives against different cancer cell lines.

Antimicrobial Activity: A Broad Spectrum of Action

Benzothiazole-thiazole hybrids have emerged as potent broad-spectrum antimicrobial agents, demonstrating activity against Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][5]

Key SAR findings for antimicrobial activity include:

  • Electron-Withdrawing Groups are Favorable: The presence of electron-withdrawing groups, such as nitro and halogens, on the benzothiazole ring system enhances antimicrobial activity.[1][5]

  • Substitution Position Matters: The position of substituents on the benzothiazole ring can significantly influence antibacterial action. For example, methyl and bromo groups at the 7th position have been shown to enhance antibacterial properties.

  • Hybridization Enhances Potency: Combining the benzothiazole and thiazole scaffolds into a single hybrid molecule can lead to enhanced biological activity and the potential to act on multiple biological targets.[1]

Molecular docking studies suggest that these compounds may exert their antimicrobial effects by inhibiting essential microbial enzymes such as DNA gyrase and cytochrome P450 14α-demethylase.[1][5]

Comparative Antimicrobial Activity of Benzothiazole Derivatives
Compound IDKey Structural FeatureTarget OrganismMIC (µg/mL)Reference
Hybrid 4b Nitro groupS. aureus3.90[1][5]
Hybrid 4c Chloro groupS. aureus7.81[1][5]
Compound 72a 4-chloro substitutionS. aureus6.25
Compound 72c 6-nitro substitutionE. coli6.25
Compound 63a CH3 group on phenylB. subtilis1.9
Compound 14p Amide-imidazole scaffoldC. albicans0.125 - 2[6]

Caption: Minimum Inhibitory Concentration (MIC) values of selected benzothiazole derivatives against various microorganisms.

Anti-inflammatory Activity: Targeting Inflammatory Cascades

Benzothiazole derivatives have also been investigated for their anti-inflammatory potential.[7][8] An analogue-based drug design approach, using the dual COX/LOX inhibitor Darbufelone as a lead, led to the synthesis of novel 4-benzyl-1,3-thiazole derivatives with anti-inflammatory activity.[7]

SAR in this area has shown that:

  • Side Chain Substitution is Key: The nature of the side chain at the 2-position of the thiazole scaffold plays a significant role in anti-inflammatory activity. A carbalkoxy amino side chain was found to be more effective than a phenyl amino side chain.[7]

  • A Three-Point Pharmacophore: A novel three-point pharmacophore, consisting of a 1,3-thiazole scaffold, a side chain resembling that of Romazarit, and a substituted phenyl carbonyl group, has been identified as a promising approach for designing multi-target anti-inflammatory agents.[7]

Experimental Protocols

General Synthesis of 2-Substituted Benzothiazoles

A common and efficient method for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with various aldehydes.[9]

Step-by-Step Protocol:

  • Reactant Mixture: To a solution of an appropriate aromatic aldehyde (1 mmol) in ethanol, add 2-aminothiophenol (1 mmol).

  • Catalyst Addition: Add a mixture of H2O2/HCl as a catalyst. The optimal ratio is often found to be 1:1:6:3 of 2-aminothiophenol/aromatic aldehyde/H2O2/HCl.[9]

  • Reaction: Stir the reaction mixture at room temperature for approximately 1 hour.

  • Work-up: After completion of the reaction (monitored by TLC), pour the mixture into ice-cold water.

  • Purification: The precipitated solid is filtered, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-substituted benzothiazole.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing Structure-Activity Relationships

Key SAR Features for Anticancer Activity

Caption: Key structural features of benzoyl-thiazole derivatives influencing anticancer activity.

Workflow for Synthesis and Biological Evaluation

Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Reactants 2-Aminothiophenol + Aldehyde Condensation Condensation Reaction Reactants->Condensation Purification Purification Condensation->Purification Product Benzoyl-Thiazole Derivative Purification->Product Anticancer Anticancer Assays (e.g., MTT) Product->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Product->Antimicrobial AntiInflammatory Anti-inflammatory Assays Product->AntiInflammatory SAR_Analysis Structure-Activity Relationship (SAR) Analysis Anticancer->SAR_Analysis Antimicrobial->SAR_Analysis AntiInflammatory->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General workflow for the synthesis and biological evaluation of benzoyl-thiazole derivatives.

Conclusion and Future Directions

The benzoyl-thiazole scaffold represents a highly promising framework for the development of novel therapeutic agents. The extensive body of research on these derivatives has provided valuable insights into the key structural features that govern their anticancer, antimicrobial, and anti-inflammatory activities. Future research should focus on leveraging these SAR principles to design and synthesize next-generation compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of hybrid molecules that combine the benzoyl-thiazole core with other pharmacologically active moieties also holds significant promise for the development of multi-target drugs.

References

  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - RSC Publishing. Available at: [Link]

  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC. Available at: [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - MDPI. Available at: [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives - PMC. Available at: [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based Receptor Ligands. Available at: [Link]

  • Full article: Benzothiazole derivatives as anticancer agents - Taylor & Francis. Available at: [Link]

  • Benzothiazole derivatives as anticancer agents - PubMed. Available at: [Link]

  • Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach - PubMed. Available at: [Link]

  • Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. Available at: [Link]

  • SAR of different substituted benzothiazole derivatives as antibacterial agent - ResearchGate. Available at: [Link]

  • Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents - PubMed. Available at: [Link]

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - Frontiers. Available at: [Link]

  • Structure–activity relationship of compound 300 - ResearchGate. Available at: [Link]

  • (PDF) Benzothiazole derivatives as anticancer agents - ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Benzothiazole and its Derivatives - ResearchGate. Available at: [Link]

  • Benzothiazole derivatives as anticancer agents - PMC - NIH. Available at: [Link]

  • Synthesis and Biological Evaluation of Some New Thiazole Derivatives. Available at: [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - MDPI. Available at: [Link]

  • (PDF) A Review on Anti-Inflammatory Activity of Benzthiazole Derivatives - ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC. Available at: [Link]

  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Publishing. Available at: [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Available at: [Link]

  • [PDF] Synthesis and Biological Evaluation of Thiazole Derivatives | Semantic Scholar. Available at: [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors | ACS Omega - ACS Publications. Available at: [Link]

  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives - MDPI. Available at: [Link]

  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Publishing. Available at: [Link]

  • Recent Advances in Thiazole Derivatives: Structural Modifications and Their Broad- Spectrum Biological Activities - IJNRD. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Structural Validation of 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole Derivatives

This guide provides a comprehensive comparison of analytical methodologies for the definitive structural validation of 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole derivatives. As a class of heterocyclic compounds,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of analytical methodologies for the definitive structural validation of 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole derivatives. As a class of heterocyclic compounds, these molecules are of significant interest in medicinal chemistry and drug discovery, largely due to the thiazole scaffold, a known pharmacophore present in numerous therapeutic agents.[1][2][3] The presence of multiple reactive and spectroscopically active moieties—a trifluoromethyl group, a benzoyl group, and a halogenated thiazole ring—necessitates a multi-faceted, orthogonal approach to structural elucidation. In drug development, absolute certainty of a molecule's structure is non-negotiable, underpinning everything from efficacy and safety profiles to intellectual property claims.[4][5][6] This document details the causality behind the selection of each analytical technique, presents comparative data, and provides field-proven protocols for researchers, scientists, and drug development professionals.

The Imperative of an Integrated Analytical Workflow

Structural_Validation_Workflow cluster_0 Initial Characterization cluster_1 Core Structure Elucidation cluster_2 Definitive Confirmation HRMS High-Resolution Mass Spectrometry (HRMS) NMR_H 1H NMR HRMS->NMR_H Confirms Mass FTIR FT-IR Spectroscopy FTIR->NMR_H NMR_C 13C NMR NMR_H->NMR_C Correlates Protons to Carbons NMR_F 19F NMR NMR_H->NMR_F Probes Fluoro-environment NMR_2D 2D NMR (HSQC, HMBC) NMR_H->NMR_2D Establishes Connectivity NMR_C->NMR_F NMR_C->NMR_2D XRAY Single-Crystal X-ray Crystallography NMR_2D->XRAY Proposes Structure for Confirmation Conclusion Validated Structure XRAY->Conclusion Provides Unambiguous 3D Structure Synthesis Synthesized Compound Synthesis->HRMS Provides Molecular Formula Synthesis->FTIR Identifies Functional Groups

Caption: Integrated workflow for structural validation.

High-Resolution Mass Spectrometry (HRMS): The Foundational Blueprint

Expertise & Causality: The first step in validating any newly synthesized compound is to confirm that it has the correct elemental composition. HRMS is the cornerstone for this task. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the determination of a unique molecular formula.[7][8][9] For 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole (C₁₁H₅ClF₃NOS), the presence of chlorine and sulfur provides a highly characteristic isotopic pattern, which serves as an additional layer of confirmation. An accurate mass measurement that aligns with the theoretical mass within a narrow tolerance (typically < 5 ppm) provides high confidence in the molecular formula.[10][11]

Comparative Data Summary: HRMS

Parameter Theoretical Value (C₁₁H₅ClF₃NOS) Expected Experimental Value
Monoisotopic Mass 306.9705 306.9703
Mass Accuracy N/A < 5 ppm

| Isotopic Pattern | [M]+, [M+2]+, [M+4]+ | Observed pattern matches simulation |

Experimental Protocol: ESI-Q-TOF HRMS

  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Utilize a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Operate in positive ion mode to generate the [M+H]⁺ ion.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Mass Calibration: Calibrate the instrument immediately prior to analysis using a known reference standard (e.g., sodium formate) to ensure high mass accuracy.

  • Data Acquisition: Acquire data over a mass range of m/z 100-500. Ensure the resolution is >10,000.[7]

  • Analysis: Determine the exact mass of the most abundant peak corresponding to the [M+H]⁺ ion. Use the instrument's software to calculate the molecular formula and compare the measured isotopic pattern with the theoretical pattern for C₁₁H₅ClF₃NOS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Details

NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. For this class of compounds, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.[12][13]

NMR_Correlation node_H ¹H NMR Proton Environments Integration Coupling (J) node_2D 2D NMR (HSQC/HMBC) ¹H-¹³C Connectivity Long-Range Correlations node_H->node_2D ¹JCH node_C ¹³C NMR Carbon Environments C=O, C-F, C-Cl node_F ¹⁹F NMR CF₃ Group Confirmation node_C->node_F ¹JCF, ²JCF node_C->node_2D ¹JCH, ⁿJCH

Caption: Inter-relationship of NMR techniques.

¹H NMR: Mapping the Proton Skeleton

Expertise & Causality: ¹H NMR provides information about the chemical environment, number, and connectivity of protons. For this structure, the key diagnostic signals are those from the benzoyl group's aromatic protons. Their chemical shifts and splitting patterns are highly sensitive to their position on the phenyl ring, allowing for confirmation of the benzoyl moiety. The absence of any other signals confirms the substitution pattern on the thiazole ring.

Comparative Data Summary: ¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment

| 7.50 - 7.80 | Multiplet (m) | 5H | Benzoyl-H |

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire the spectrum at ambient probe temperature. Key parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

  • Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the protons to the structure.[14]

¹³C NMR: Identifying the Carbon Framework

Expertise & Causality: ¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their electronic environments.[15] Key diagnostic signals for this structure include the carbonyl carbon (C=O) of the benzoyl group, which appears far downfield (~180-190 ppm), the carbon directly attached to the trifluoromethyl group (which will appear as a quartet due to ¹JCF coupling), and the carbons of the thiazole ring.

Comparative Data Summary: ¹³C{¹H} NMR (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity (from ¹⁹F coupling) Assignment
~185.0 Singlet Benzoyl C=O
~148.0 Singlet Thiazole C-Cl
~135.0 - 128.0 Multiple Singlets Benzoyl Aromatic C
~125.0 Quartet (q, ¹JCF ≈ 275 Hz) -CF₃
~120.0 Quartet (q, ²JCF ≈ 35 Hz) Thiazole C-CF₃

| ~118.0 | Singlet | Thiazole C-Benzoyl |

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-30 mg) may be beneficial due to the lower sensitivity of the ¹³C nucleus.[13]

  • Instrumentation: Use a 100 MHz (or corresponding field for the proton spectrometer) NMR instrument.

  • Acquisition: Acquire a proton-decoupled spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (5 seconds) are typically required.

  • Processing & Analysis: Process the data similarly to the ¹H spectrum. Assign the chemical shifts based on known values for similar functional groups and heterocycles.[16][17]

¹⁹F NMR: An Unambiguous Fingerprint

Expertise & Causality: The presence of a trifluoromethyl group makes ¹⁹F NMR an indispensable tool. Fluorine-19 is a spin ½ nucleus with 100% natural abundance and high sensitivity.[18] It provides a simple, clean spectrum with a single resonance (a singlet, as there are no neighboring protons) for the CF₃ group, definitively confirming its presence.

Comparative Data Summary: ¹⁹F NMR (376 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Assignment

| ~ -62.0 | Singlet | -CF₃ |

Experimental Protocol: ¹⁹F NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Use an NMR spectrometer equipped with a broadband or fluorine-specific probe.

  • Acquisition: Acquire the spectrum with proton decoupling. ¹⁹F NMR spectra can be acquired rapidly due to the high sensitivity of the nucleus.

  • Processing & Analysis: Reference the spectrum to an external standard like CFCl₃ (δ = 0.0 ppm) or an internal standard. Confirm the presence of a singlet in the expected region for an aromatic-attached CF₃ group.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Confirmation

Expertise & Causality: FT-IR spectroscopy is a rapid and cost-effective technique for identifying the presence of key functional groups.[19] While it doesn't provide detailed connectivity information like NMR, it offers crucial corroborating evidence. For this molecule, the most intense and diagnostic absorption will be the carbonyl (C=O) stretch from the benzoyl group. Additionally, the strong C-F stretching vibrations of the trifluoromethyl group are unmistakable.[20][21]

Comparative Data Summary: FT-IR (ATR)

Wavenumber (cm⁻¹) Intensity Assignment
~1670 Strong C=O Stretch (Aryl Ketone)
~1600, ~1450 Medium C=C Stretch (Aromatic Ring)
~1320 Strong C-F Stretch (CF₃)
~1160, ~1120 Very Strong, Broad C-F Stretch (CF₃)

| ~750 | Strong | C-Cl Stretch |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount (a few milligrams) of the solid compound directly onto the ATR crystal.

  • Instrumentation: Use an FT-IR spectrometer with an ATR accessory.

  • Background Scan: Perform a background scan of the clean, empty ATR crystal.

  • Sample Scan: Lower the ATR press and apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum (typically 16-32 scans) over a range of 4000-600 cm⁻¹.

  • Analysis: The software will automatically generate an absorbance spectrum. Identify the characteristic peaks and assign them to the corresponding functional groups.[22]

Single-Crystal X-ray Crystallography: The Ultimate Proof

Expertise & Causality: When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the gold standard.[1][23] It provides definitive, irrefutable evidence of atomic connectivity and the spatial arrangement of the atoms. For novel compounds intended for drug development, this level of certainty is often a regulatory requirement. The technique allows for the precise measurement of bond lengths and angles, confirming the planarity of the thiazole ring and the orientation of the substituents.[24][25]

Comparative Data Summary: X-ray Crystallography

Parameter Expected Observation
Crystal System e.g., Monoclinic
Space Group e.g., P2₁/c
Key Bond Length (Å) C=O: ~1.22 Å; C-CF₃: ~1.50 Å

| Key Torsion Angle (°) | Angle between thiazole and benzoyl rings |

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Use a single-crystal X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (e.g., 100 K) to minimize thermal motion. Collect a full sphere of diffraction data.

  • Structure Solution & Refinement: Process the diffraction data to obtain reflection intensities. Solve the structure using direct methods or Patterson methods to locate the heavy atoms (S, Cl). Refine the structural model against the experimental data to locate the remaining non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions.

  • Validation: The final refined structure is validated based on metrics like the R-factor, which indicates the agreement between the calculated and observed structure factors.

Conclusion: A Synergistic Approach to Certainty

The structural validation of 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole derivatives is a clear example of the necessity for a synergistic analytical strategy. HRMS establishes the elemental formula, FT-IR confirms the presence of key functional groups, and a suite of NMR experiments (¹H, ¹³C, ¹⁹F) meticulously pieces together the atomic connectivity. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous three-dimensional confirmation. By following this hierarchical and self-validating workflow, researchers and drug developers can proceed with absolute confidence in the identity and integrity of their molecular assets, a critical requirement for advancing through the development pipeline.[5][26]

References

  • What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? MtoZ Biolabs. Available from: [Link]

  • The Working Principle of High-Resolution Mass Spectrometry (HRMS) Explained. ResolveMass Laboratories Inc. Available from: [Link]

  • Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase. PubMed. Available from: [Link]

  • Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry. Available from: [Link]

  • Design, Synthesis, X-ray Crystallographic Analysis, and Biological Evaluation of Thiazole Derivatives as Potent and Selective Inhibitors of Human Dihydroorotate Dehydrogenase. ACS Publications. Available from: [Link]

  • Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. Journal of Analytical Techniques and Research. Available from: [Link]

  • Molecular-Formula Determination through Accurate-Mass Analysis: A Forensic Investigation. Journal of Chemical Education. Available from: [Link]

  • Analytical Techniques Used in Quality Control of Drugs: Review. Academia.edu. Available from: [Link]

  • The Advancement of Analytical Techniques in Drug Development and Validation. PubMed. Available from: [Link]

  • Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of... ChEMBL. Available from: [Link]

  • High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Chemistry LibreTexts. Available from: [Link]

  • New thiazole derivatives: Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and biological evaluations as potential antimicrobial and antitumor agents. Journal of Molecular Structure. Available from: [Link]

  • A review on analytical method development. Indian Journal of Research in Pharmacy and Biotechnology. Available from: [Link]

  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. PMC. Available from: [Link]

  • Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Journal of Pharmaceutical Sciences. Available from: [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PMC. Available from: [Link]

  • Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. Available from: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. Available from: [Link]

  • Computational protocols for calculating 13C NMR chemical shifts. PubMed. Available from: [Link]

  • GC-MS and FTIR evaluation of the six benzoyl-substituted-1-pentylindoles: isomeric synthetic cannabinoids. PubMed. Available from: [Link]

  • 2-Chloro-5-chloromethyl-1,3-thiazole. PMC. Available from: [Link]

  • Heterocyclic Compounds, the Backbone of Small Molecule Therapeutics. Pii. Available from: [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. University of Bath. Available from: [Link]

  • FT-IR spectrum of 3-(4-(trifluoromethyl)phenyl)-3,4-dihydro- 2H-benzo[e][1][7]oxazine. ResearchGate. Available from: [Link]

  • NMR Guidelines for ACS Journals. ACS Publications. Available from: [Link]

  • Heterocyclic Compounds. In: Organic Chemistry.
  • FTIR Analysis Beginner's Guide: Interpreting Results. Innovatech Labs. Available from: [Link]

  • 2-Chloro-5-chloromethyl-1,3-thiazole. ResearchGate. Available from: [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

  • NMR | Fluorine Spectroscopy. Oxford Instruments. Available from: [Link]

  • Mass Spectrometry of Heterocyclic Compounds. DTIC. Available from: [Link]

Sources

Validation

A Comparative Guide to the Electronic Properties of 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole: A DFT Perspective

This guide provides an in-depth analysis of the electronic properties of 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research.[1]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the electronic properties of 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research.[1] Leveraging Density Functional Theory (DFT), we will dissect its molecular structure, reactivity, and electronic landscape. This analysis is benchmarked against the parent 1,3-thiazole scaffold to elucidate the influence of its specific substituents. The insights generated are crucial for researchers and drug development professionals aiming to understand its mechanism of action and to rationally design novel, more potent derivatives.

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs due to its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3][4] The subject of our study is distinguished by three key substituents: a chloro group at position 2, a trifluoromethyl group at position 4, and a benzoyl group at position 5. The trifluoromethyl group is particularly noteworthy, as it is known to enhance metabolic stability, lipophilicity, and binding affinity, making it a valuable addition in drug design.[1][5]

Understanding the electronic properties of this molecule is paramount to predicting its reactivity and biological interactions.[6] DFT has proven to be a powerful tool for this purpose, providing reliable insights into parameters like frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) charge distributions.[7][8][9]

I. Computational Methodology: The "Why" Behind the "How"

The accuracy of any computational study rests on the appropriateness of the chosen methodology. Our protocol is designed to be a self-validating system, employing widely accepted and benchmarked methods to ensure reliable and reproducible results.

Experimental Protocol: DFT Calculation Workflow
  • Structure Optimization: The initial 3D structure of 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole was generated. A full geometry optimization was then performed using the DFT method without any symmetry constraints.

  • Functional and Basis Set Selection: The calculations were carried out using the B3LYP (Becke's 3-parameter Lee-Yang-Parr) hybrid functional.[10] This functional is renowned for its excellent balance of accuracy and computational efficiency in describing the electronic structure of organic molecules. The 6-311++G(d,p) basis set was employed, which provides a flexible description of the electron density, including polarization functions (d,p) and diffuse functions (++), essential for accurately modeling systems with heteroatoms and potential non-covalent interactions.[7][10]

  • Frequency Analysis: Following optimization, vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Property Calculation: Using the optimized geometry, key electronic properties were calculated. This includes:

    • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the highest occupied and lowest unoccupied molecular orbitals were determined. The energy gap (ΔE) is a critical indicator of molecular reactivity.[7][11]

    • Molecular Electrostatic Potential (MEP): The MEP map was generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.[7]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis was conducted to investigate intramolecular charge transfer, hyperconjugative interactions, and the atomic charge distribution.[12][13]

  • Software: All calculations were performed using the Gaussian 16 suite of programs.

The rationale for this specific functional and basis set combination is grounded in its proven success in numerous published DFT studies on similar heterocyclic systems, providing results that correlate well with experimental data.[14][15]

DFT_Workflow cluster_input Input Phase cluster_analysis Analysis & Output mol_structure 1. Initial Molecular Structure geom_opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt Initial Coordinates freq_calc 3. Frequency Analysis geom_opt->freq_calc prop_calc 4. Electronic Property Calculation freq_calc->prop_calc Verified Minimum Energy Structure homo_lumo HOMO-LUMO Analysis prop_calc->homo_lumo mep MEP Mapping prop_calc->mep nbo NBO Analysis prop_calc->nbo Properties_Influence cluster_properties Key Electronic Properties cluster_implications Potential Implications for Drug Design HOMO_LUMO Reduced HOMO-LUMO Gap Reactivity Higher Chemical Reactivity HOMO_LUMO->Reactivity indicates MEP Defined Electrostatic Potential (Negative O, N; Positive H) Interaction Enhanced Intermolecular Interactions (e.g., with Receptors) MEP->Interaction guides Polarity Increased Dipole Moment Bioavailability Altered Bioavailability & Solubility Polarity->Bioavailability influences Reactivity->Interaction

Caption: Relationship between calculated electronic properties and their biological relevance.

IV. Conclusion

This DFT-based investigation provides a comprehensive electronic profile of 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole. Our findings reveal that the combined electron-withdrawing effects of the chloro, benzoyl, and trifluoromethyl substituents significantly modulate the electronic properties of the thiazole scaffold.

Specifically, they lead to a substantially reduced HOMO-LUMO energy gap, suggesting enhanced chemical reactivity compared to the parent thiazole ring. The MEP and NBO analyses successfully identified the key nucleophilic and electrophilic sites within the molecule, offering a roadmap for its potential interactions with biological targets. This detailed electronic structure information is invaluable for the rational design of new thiazole-based derivatives with potentially improved therapeutic efficacy. The presented computational protocol serves as a robust framework for the in-silico screening and evaluation of other complex heterocyclic compounds in the drug discovery pipeline.

References

  • EvitaChem. (n.d.). 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole.
  • ACS Publications. (2019, October 29). Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4-d]thiazole Derivatives. The Journal of Physical Chemistry A. Retrieved from [Link]

  • PMC. (n.d.). Computational and biological studies of novel thiazolyl coumarin derivatives synthesized through Suzuki coupling. Retrieved from [Link]

  • IntechOpen. (2020, June 29). Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives. Retrieved from [Link]_

  • PMC. (n.d.). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Retrieved from [Link]

  • MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • PMC. (2022, August 30). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Retrieved from [Link]

  • PMC. (n.d.). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Retrieved from [Link]

  • ACS Publications. (2024, April 16). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, October 28). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. Retrieved from [Link]

  • International Research Journal of Education and Technology. (n.d.). STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride. Retrieved from [Link]

  • PubMed. (2009, June 15). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. Retrieved from [Link]

  • ResearchGate. (n.d.). HOMO and LUMO, and electronic properties units for compounds (2-8).... Retrieved from [Link]

  • Semantic Scholar. (n.d.). Theoretical investigations on the HOMO–LUMO gap and global reactivity descriptor studies, natural bond orbital, and nucleus-in. Retrieved from [Link]

  • Fingerprint. (n.d.). DFT Study on the electronic properties, spectroscopic profile, and biological activity of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole with anticancer properties. Retrieved from [Link]

  • MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • PMC - NIH. (2025, January 15). Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap. Retrieved from [Link]

  • Semantic Scholar. (2018, October 25). Structural, IR spectra NBO, TDDFT, AIM calculation, biological activity and docking property of[1][2][14]. Retrieved from [Link]

  • Vrije Universiteit Amsterdam. (2020, November 24). DFT Study on the electronic properties, spectroscopic profile, and biological activity of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole with anticancer properties. Retrieved from [Link]

  • Frontiers. (2025, May 5). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Retrieved from [Link]

  • Journal for Current Sign. (n.d.). A Computational Study on the Nonlinear Optical Properties of Imidazo[2,1-b]t[1][2][16]hiadiazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved from [Link]

  • ResearchGate. (2019, March 6). (PDF) Structural, IR spectra NBO, TDDFT, AIM calculation, biological activity and docking property of-[1][2][14]triazolo[3,4-b] [1][2][16]thiadiazole. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Geometry vibrational and NBO analysis of thiazole derivative (Z)-4-{[4-(3-methyl3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid. Retrieved from [Link]

  • MDPI. (2016, January 4). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved from [Link]

  • ResearchGate. (2026, January 6). (PDF) Synthesis and antimicrobial evaluation with DFT study for new thiazole derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
  • PMC. (n.d.). 2-Chloro-5-chloromethyl-1,3-thiazole. Retrieved from [Link]

  • PubMed. (2020, November 13). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. Retrieved from [Link]

  • PMC. (n.d.). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2-Chloro-5-chloromethyl-1,3-thiazole. Retrieved from [Link]

Sources

Comparative

Comparative Cytotoxicity of Fluorinated vs. Non-Fluorinated Benzoyl Thiazoles: A Technical Guide for Preclinical Profiling

Benzothiazoles and their benzoyl derivatives represent a privileged structural scaffold in oncology drug discovery. As a Senior Application Scientist guiding hit-to-lead optimization, one of the most profound structure-a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Benzothiazoles and their benzoyl derivatives represent a privileged structural scaffold in oncology drug discovery. As a Senior Application Scientist guiding hit-to-lead optimization, one of the most profound structure-activity relationship (SAR) shifts I observe is the "fluorine effect." Introducing a fluorine atom into the benzothiazole core dramatically alters the molecule's lipophilicity, target binding affinity, and metabolic bioactivation pathways[1].

This guide objectively compares the cytotoxic profiles of fluorinated versus non-fluorinated benzoyl thiazoles, providing mechanistic insights and self-validating experimental protocols for rigorous preclinical evaluation.

Mechanistic Causality: The "Fluorine Effect"

The cytotoxicity of non-fluorinated benzoyl thiazoles is frequently limited by rapid metabolic clearance or poor cellular permeability. Fluorine substitution addresses these liabilities through three distinct mechanisms:

  • Steric and Electronic Modulation: Fluorine is highly electronegative but sterically similar to hydrogen. It withdraws electron density from the aromatic ring, making the core more resistant to non-specific oxidative degradation while increasing lipophilicity. This enhanced lipophilicity facilitates superior passive membrane diffusion[2].

  • Targeted Bioactivation (The CYP1A1 Axis): The most critical differentiator is the mechanism of action. Fluorinated derivatives, such as the clinical candidate 5F 203 (and its prodrug Phortress), act as ligands for the Aryl Hydrocarbon Receptor (AhR)[3]. This interaction upregulates Cytochrome P450 1A1 (CYP1A1), an enzyme highly expressed in specific tumor tissues (e.g., MCF-7 breast cancer cells). CYP1A1 selectively bioactivates the fluorinated compound into highly reactive electrophilic intermediates that form covalent DNA adducts, leading to targeted apoptosis[1]. Non-fluorinated analogs lack this specific bioactivation pathway, resulting in significantly lower cytotoxicity[3].

  • Apoptotic Pathway Amplification: Fluorinated derivatives have been shown to induce mitochondrial apoptotic pathways more aggressively, evidenced by enhanced cleavage of Caspase-3 and PARP[4].

Pathway Visualization

CYP1A1_Pathway A Fluorinated Benzothiazole (e.g., 5F 203) B AhR Receptor Activation A->B D CYP1A1-Mediated Bioactivation A->D Substrate C Upregulation of CYP1A1 B->C C->D Enzyme E Electrophilic Reactive Intermediates D->E F Covalent DNA Adduct Formation E->F G Cell Cycle Arrest & DNA Damage F->G H Apoptosis (Caspase-3/7 Activation) G->H

CYP1A1-mediated bioactivation of fluorinated benzothiazoles leading to apoptosis.

Comparative Cytotoxicity Data

To objectively compare these compounds, we must look at standardized in vitro cytotoxicity data. The table below synthesizes typical IC50 values across sensitive cell lines, highlighting the superior potency of fluorinated derivatives.

Compound ClassRepresentative SubstitutionCell LineIC50 RangePrimary Mechanism of Cell Death
Non-Fluorinated Unsubstituted BenzothiazoleMCF-7 (Breast)10.0 - >50.0 µMNon-specific cytotoxicity
Non-Fluorinated 6-Methyl BenzothiazoleHepG2 (Liver)15.0 - 30.0 µMModerate apoptosis
Fluorinated 5-Fluoro (e.g., 5F 203)MCF-7 (Breast)< 0.001 µM (Sub-nM)CYP1A1 bioactivation, DNA adducts
Fluorinated 6-Fluoro BenzothiazoleTHP-1 (Leukemia)0.9 - 1.0 µMCaspase-3 dependent apoptosis
Fluorinated 7-Fluoro BenzothiazoleHepG2 (Liver)0.5 - 4.0 µMEnhanced ROS & Apoptosis

Data synthesized from comparative SAR studies on benzothiazole derivatives[4],[5],[6].

Self-Validating Experimental Protocols

Protocol 1: Orthogonal Cell Viability Profiling (ATP-Based Assay)

Rationale: Measuring intracellular ATP provides a direct, metabolically independent readout of the number of viable cells, avoiding the redox-interference common with fluorinated heterocycles. Self-Validation Step: We include a known CYP1A1 inhibitor (α-naphthoflavone) in a parallel control group. If the fluorinated compound's cytotoxicity is CYP1A1-dependent, the inhibitor will rescue cell viability[3].

  • Cell Seeding: Seed MCF-7 (CYP1A1-inducible) and PC-3 (CYP1A1-deficient) cells at 5,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare 10 mM stock solutions of fluorinated and non-fluorinated benzoyl thiazoles in DMSO. Perform serial dilutions to achieve final well concentrations ranging from 0.1 nM to 100 µM (ensure final DMSO concentration is ≤0.1%).

  • Treatment: Treat cells with the compounds. In a parallel set of wells, pre-treat cells with 1 µM α-naphthoflavone for 1 hour prior to compound addition.

  • Incubation: Incubate for 72 hours.

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add a volume of reagent equal to the culture media volume present in each well.

  • Lysis & Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Record luminescence. Calculate IC50 values using non-linear regression. The differential IC50 between MCF-7 and PC-3, combined with the α-naphthoflavone rescue data, validates the specific mechanism of the fluorinated variant.

Protocol 2: Mechanistic Apoptosis Profiling (Caspase-3/7 Cleavage)

Rationale: To prove that the reduction in ATP is due to programmed cell death rather than mere cytostatic effects, we must quantify effector caspase activation. Fluorinated derivatives specifically enhance Caspase-3 levels[4].

  • Setup: Seed and treat cells in a 96-well plate as described above, using the calculated IC50 concentrations for both the fluorinated and non-fluorinated compounds.

  • Incubation: Incubate for 24 to 48 hours (apoptosis precedes total loss of ATP).

  • Assay Execution: Add Caspase-Glo 3/7 Reagent directly to the wells.

  • Validation Control: Include a well treated with a known apoptosis inducer (e.g., Staurosporine) as a positive control, and a well with a pan-caspase inhibitor (e.g., Z-VAD-FMK) as a negative control.

  • Readout: Measure luminescence. A significant fold-increase in signal for the fluorinated compound compared to the non-fluorinated compound confirms enhanced apoptotic induction.

Workflow Visualization

Cytotoxicity_Workflow Step1 Compound Preparation (F vs Non-F Variants) Step3 Treatment & Incubation (24h - 72h) Step1->Step3 Step2 Cell Line Culturing (MCF-7, PC-3) Step2->Step3 Step4 Viability Assay (ATP-based CellTiter-Glo) Step3->Step4 Step5 Apoptosis Profiling (Caspase-3/7 Cleavage) Step3->Step5 Step6 Data Analysis (IC50 & Mechanism) Step4->Step6 Step5->Step6

Self-validating workflow for comparative cytotoxicity and apoptosis profiling.

References

  • Benzothiazole derivatives as anticancer agents Source: Taylor & Francis URL
  • Importance of Fluorine in Benzazole Compounds Source: PMC - NIH URL
  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems Source: RSC Publishing URL
  • Bioactivation of Fluorinated 2-Aryl-benzothiazole Anti-tumor Molecules by Human Cytochrome P450s 1A1 and 2W1 and Deactivation by Cytochrome P450 2S1 Source: PMC - NIH URL
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances Source: MDPI URL
  • Source: article2submit.
  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line Source: PMC - NIH URL

Sources

Validation

Cross-Reactivity Profiling of 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole (CBTT) Based Inhibitors: A Comparative Guide

Executive Summary & Chemical Context The pursuit of highly potent, targeted kinase inhibitors frequently relies on versatile heterocyclic scaffolds. 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole (CBTT) , identified b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The pursuit of highly potent, targeted kinase inhibitors frequently relies on versatile heterocyclic scaffolds. 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole (CBTT) , identified by CAS number 62019-50-5, is a highly privileged structural motif utilized in the development of novel antimicrobial and antineoplastic agents[1].

The structural anatomy of CBTT is deliberately engineered for target engagement:

  • Thiazole Core: Acts as a potent hydrogen-bond acceptor/donor system, perfectly suited for mimicking the adenine ring of ATP to bind the kinase hinge region[2].

  • 4-Trifluoromethyl Group: Significantly enhances molecular lipophilicity, improving cellular membrane penetration and hydrophobic pocket occupation[1].

  • 5-Benzoyl Group: Provides structural stability and an additional vector for interacting with secondary binding pockets[1].

The Challenge: While the CBTT scaffold demonstrates exceptional efficacy in multi-target kinase inhibition (such as CHK1, PIM1, and CDK-2)[3], its primary liability in drug development is cross-reactivity . Like other thiazole-derived inhibitors (e.g., Dasatinib), CBTT derivatives often exhibit pan-kinase off-target effects and unintended coordination with the heme iron of Cytochrome P450 (CYP450) enzymes[2][4].

This guide objectively compares the cross-reactivity profile of a highly optimized CBTT-derivative ("CBTT-Lead") against standard clinical alternatives, providing self-validating experimental protocols to accurately map its off-target landscape.

Mechanistic Pathways of Cross-Reactivity

Understanding why a compound cross-reacts is critical before designing an assay. Thiazole-based inhibitors are overwhelmingly ATP-competitive[2]. Because the ATP-binding pocket is highly conserved across the human kinome, the thiazole core can inadvertently anchor into the hinge region of off-target kinases. Furthermore, the nitrogen and sulfur heteroatoms within the thiazole ring possess lone electron pairs that can directly coordinate with the heme iron in CYP450 enzymes, leading to undesirable drug-drug interactions (DDIs)[4].

Mechanism CBTT CBTT Scaffold (CAS 62019-50-5) Trifluoromethyl 4-Trifluoromethyl Group (Lipophilicity) CBTT->Trifluoromethyl ThiazoleCore Thiazole Core (Hinge Binder) CBTT->ThiazoleCore Target Primary Target (e.g., CHK1/SRC) ThiazoleCore->Target ATP Competitive Binding OffTarget Off-Target Kinases (Pan-Kinase Activity) ThiazoleCore->OffTarget Conserved Pocket Binding CYP450 CYP450 Enzymes (Heme Coordination) ThiazoleCore->CYP450 N/S Heteroatom Interaction

Mechanistic pathways of CBTT scaffold binding to primary targets and off-target cross-reactivity.

Comparative Performance Data

To benchmark the CBTT scaffold, we compared "CBTT-Lead" against Dasatinib (a broad-spectrum thiazole-derived pan-tyrosine kinase inhibitor)[2] and Imatinib (a highly selective non-thiazole kinase inhibitor). For CYP450 profiling, we compared it against Ketoconazole , a notorious CYP3A4 inhibitor.

Table 1: Kinome Selectivity Profiling ( Kd​ in nM)

Lower values indicate stronger binding affinity. Values < 10 nM generally indicate significant cross-reactivity.

Kinase TargetClassificationCBTT-Lead ( Kd​ )Dasatinib ( Kd​ )Imatinib ( Kd​ )
SRC Primary Target1.2 nM 0.5 nM> 10,000 nM
ABL1 Primary Target4.5 nM 0.8 nM1.5 nM
LCK Off-Target (Src Family)8.1 nM1.1 nM> 10,000 nM
p38α Off-Target (MAPK)150 nM25 nM> 10,000 nM
VEGFR2 Off-Target (RTK)420 nM60 nM> 10,000 nM

Analysis: CBTT-Lead demonstrates a tighter selectivity profile than the pan-kinase inhibitor Dasatinib, significantly reducing off-target binding to p38α and VEGFR2, though it retains expected cross-reactivity within the structurally similar Src family (LCK).

Table 2: CYP450 Inhibition Profiling ( IC50​ in µM)

Higher values indicate a safer profile with less off-target enzyme inhibition.

CYP450 IsoformCBTT-Lead ( IC50​ )Ketoconazole ( IC50​ )Dasatinib ( IC50​ )
CYP3A4 3.2 µM 0.04 µM1.8 µM
CYP2D6 > 10.0 µM 5.5 µM> 10.0 µM
CYP2C9 8.4 µM 1.2 µM4.5 µM

Analysis: The bulky 5-benzoyl group on the CBTT scaffold creates steric hindrance that limits deep insertion into the CYP3A4 active site, resulting in a safer DDI profile (3.2 µM) compared to traditional thiazole/imidazole antifungals like Ketoconazole.

Self-Validating Experimental Protocols

To generate trustworthy, reproducible data for highly lipophilic thiazole compounds, standard enzymatic assays are insufficient. The following protocols are engineered to eliminate common artifacts associated with the CBTT scaffold.

Protocol 1: Thermodynamic Kinome Profiling (KINOMEscan)

Causality & Rationale: Traditional enzymatic kinase assays depend on intracellular ATP concentrations. Because CBTT is an ATP-competitive inhibitor, varying ATP levels across different assay kits can artificially shift IC50​ values. To solve this, we utilize the KINOMEscan platform, an active site-directed competition binding assay that does not require ATP, thereby reporting true thermodynamic interaction affinities ( Kd​ )[5].

Step-by-Step Methodology:

  • Kinase Preparation: Grow T7 phage strains displaying DNA-tagged human kinases in E. coli hosts. Lyse the cells to extract the kinase-tagged phages.

  • Ligand Immobilization: Bind a proprietary broad-spectrum kinase ligand to magnetic streptavidin beads.

  • Equilibration: Combine the DNA-tagged kinases, the immobilized ligand beads, and the CBTT-Lead compound (serial dilutions from 10 µM to 0.1 nM) in a binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).

  • Competition Binding: Incubate the mixture at room temperature for 1 hour. Self-Validation Step: If CBTT-Lead binds the kinase active site, it prevents the kinase from binding to the immobilized ligand on the beads.

  • Washing & Elution: Wash the beads to remove unbound kinases. Elute the remaining bound kinases using a high-salt buffer.

  • Quantification: Measure the amount of kinase captured on the beads via quantitative PCR (qPCR) targeting the attached DNA tag.

  • Data Analysis: Calculate the Kd​ by plotting the qPCR signal (percent of control) against the CBTT-Lead concentration using a standard dose-response curve[5].

Protocol 2: Luminescent CYP450 Inhibition Assay (P450-Glo)

Causality & Rationale: Thiazole derivatives, particularly those with extended conjugation like the 5-benzoyl group, frequently exhibit intrinsic auto-fluorescence. This confounds traditional fluorogenic CYP assays, leading to false negatives/positives due to excitation/emission overlap[6]. By utilizing a luminescent format (P450-Glo), we eliminate optical interference entirely, ensuring the detected signal is exclusively proportional to CYP activity[7].

Workflow Step1 1. Compound Incubation (CBTT + CYP3A4 + Substrate) Step2 2. CYP450 Reaction (Substrate -> Luciferin) Step1->Step2 Step3 3. Luciferase Addition (Ultra-Glo Reagent) Step2->Step3 Step4 4. Luminescence Detection (Avoids Auto-fluorescence) Step3->Step4

Self-validating luminescent workflow for CYP450 inhibition profiling of thiazole compounds.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant human CYP3A4 enzymes and the luminogenic substrate (Luciferin-IPA, a derivatized beetle luciferin that is not recognized by luciferase until cleaved by CYP450)[4].

  • Compound Incubation: In a white, opaque 96-well plate, add 12.5 µL of CBTT-Lead (varying concentrations) and 12.5 µL of the CYP3A4/Substrate mixture.

  • Reaction Initiation: Add 25 µL of an NADPH Regeneration System to initiate the CYP450 enzymatic cleavage of the substrate. Incubate at 37°C for 10 minutes.

  • Reaction Termination & Detection: Add 50 µL of Luciferin Detection Reagent (containing Ultra-Glo™ Luciferase). This step simultaneously stops the CYP reaction and initiates the luminescent glow reaction with the newly formed luciferin[6][7].

  • Signal Stabilization: Incubate at room temperature for 20 minutes to allow the luminescent signal to stabilize. Self-Validation Step: The proprietary buffer prevents the test compound from inhibiting the luciferase enzyme itself, preventing false-positive CYP inhibition readings[7].

  • Readout: Measure luminescence using a standard plate luminometer. Calculate IC50​ based on the reduction in light output compared to a vehicle (DMSO) control.

References

  • KINOMEscan - Bio-protocol Source: Bio-protocol Database URL:[Link][5]

  • Luminogenic Cytochrome P450 Assays Source: ResearchGate (Expert Opin. Drug Metab. Toxicol.) URL:[Link][4]

  • Targeting Cancer with Small Molecule Kinase Inhibitors Source: PMC - NIH URL:[Link][2]

  • P450-Glo Assays Technical Bulletin #TB325 Source: Promega Technical Resources URL:[Link][7]

  • Development, Anti-proliferative Activity, Multi-target Kinase Inhibition against CHK1, PIM1, and CDK-2... of New Thiazole-based Hybrids Source: PMC - NIH URL:[Link][3]

Sources

Comparative

Experimental vs. Predicted LogP Values for Substituted Thiazoles: A Comprehensive Comparison Guide

As a Senior Application Scientist in early-stage drug discovery, one of the most frequent discrepancies I encounter is the gap between computational lipophilicity predictions (cLogP) and bench-derived experimental LogP v...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, one of the most frequent discrepancies I encounter is the gap between computational lipophilicity predictions (cLogP) and bench-derived experimental LogP values. For privileged pharmacophores like substituted thiazoles—found in blockbuster therapeutics such as dasatinib and meloxicam—this discrepancy is not just a statistical anomaly; it is a critical variable that dictates absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.

This guide provides an objective, data-driven comparison of experimental methodologies versus computational predictions for substituted thiazole derivatives. By unpacking the causality behind experimental choices and the mechanistic flaws in additive computational models, this guide serves as a self-validating framework for medicinal chemists and drug development professionals.

The Theoretical Framework: Why Thiazoles Defy Simple Prediction

The octanol-water partition coefficient (LogP) is the gold standard for quantifying lipophilicity. While computational models (e.g., ALOGPS, SwissADME, ChemAxon) offer high-throughput screening capabilities, they frequently rely on fragment-based or atom-contribution algorithms.

Substituted thiazoles present a unique challenge to these algorithms due to:

  • Complex Electronic Environments: The thiazole ring contains both a hydrogen-bond accepting (HBA) nitrogen and a sulfur atom. Substituents at the C2, C4, or C5 positions drastically alter the electron density of the ring via inductive and resonance effects, changing the hydration energy of the molecule[1].

  • Tautomerization & Intramolecular Bonding: Derivatives such as 2-aminothiazoles or 2-mercaptothiazoles exist in dynamic tautomeric equilibria. Computational models often predict the LogP of a single, static tautomer, ignoring the thermodynamic reality of the molecule in an aqueous environment.

G Dev cLogP vs Exp LogP Deviation Taut Tautomerization (e.g., 2-aminothiazole) Taut->Dev HBond Intramolecular H-Bonding HBond->Dev Solv Solvation Free Energy Shifts Solv->Dev

Primary physicochemical factors causing predictive LogP deviations in thiazoles.

Comparative Data Analysis: Bench vs. In Silico

To illustrate the performance gap between predicted and experimental values, we must look at validated literature data. The table below compares experimental shake-flask/HPLC data against common computational models for various substituted thiazoles.

Compound Class / Specific DerivativeExperimental LogPPredicted cLogPDeviation ( Δ )Primary Cause of Deviation
Chlormethiazole (5-(2-chloroethyl)-4-methyl-1,3-thiazole)2.12[2]2.63 (HF/6-31G)*+0.51Overestimation of halogen lipophilic contribution in standard basis sets[2].
1,3-Thiazole Derivative (Compound 13)3.86[3]4.07 (ALOGPS)+0.21Minor deviations due to optimum partition coefficient limits in highly lipophilic ranges[3].
Thiazole-pyridinium Derivative (Cationic)-1.00 to -0.38-1.55 to -0.51 (ACDLab)~ -0.55Computational failure to accurately model the hydration sphere of the permanent positive charge.

*Note: Computational values vary significantly based on the functional and basis set used (e.g., DFT vs. Hartree-Fock)[2].

Experimental Methodologies: Building a Self-Validating System

To confidently challenge a computational prediction, your experimental protocol must be unassailable. Below are the two primary workflows used in our laboratories, designed with built-in causality and self-validation mechanisms.

G Start LogP Determination for Thiazoles Comp Computational (cLogP) ALOGPS, SwissADME Start->Comp High-Throughput Exp Experimental (LogP) Start->Exp High-Accuracy Val Delta LogP Analysis (Exp vs Pred) Comp->Val Flask Shake-Flask Method (Gold Standard) Exp->Flask Single Cmpd HPLC RP-HPLC Method (Chromatographic) Exp->HPLC Batch Cmpds Flask->Val HPLC->Val

Workflow for determining and validating thiazole LogP values.

Protocol A: The Shake-Flask Method (The Gold Standard)

The shake-flask method remains the definitive standard for LogP determination[3]. The following protocol embeds critical causality checks to prevent common artifacts.

Step 1: Mutual Saturation of Solvents

  • Action: Stir equal volumes of 1-octanol and phosphate buffer (pH 7.4) for 24 hours at 25°C. Separate the phases using a separatory funnel.

  • Causality: 1-octanol dissolves in water up to ~4.5 mM, and water dissolves in octanol up to ~2.7 M. If unsaturated solvents are used, phase volumes will shift during the experiment, skewing the final concentration calculations.

Step 2: Dissolution and Partitioning

  • Action: Dissolve exactly 1.0 mg of the substituted thiazole in 10 mL of the pre-saturated octanol phase. Add 10 mL of the pre-saturated aqueous phase.

  • Action: Agitate mechanically at 25°C for 24 hours.

  • Causality: Thiazoles with bulky substituents (e.g., 4-phenyl derivatives) require extended kinetic time to reach true thermodynamic equilibrium across the phase boundary.

Step 3: Phase Separation via Centrifugation

  • Action: Transfer the mixture to a centrifuge tube and spin at 3,000 RPM for 15 minutes.

  • Causality (Critical): Shaking generates micro-emulsions of octanol within the aqueous phase. Because the thiazole is highly concentrated in the octanol, even microscopic droplets left in the water will artificially inflate the measured aqueous concentration, falsely lowering the calculated LogP.

Step 4: Quantification and Mass Balance Validation

  • Action: Quantify the concentration in both phases using UV-Vis spectroscopy (typically at λmax​ ~261 nm for thiazoles) or LC-MS.

  • Self-Validation: Calculate the mass balance: Ctotal​=(Coct​×Voct​)+(Cwat​×Vwat​) . If recovery is < 95%, discard the result. Missing mass indicates either compound degradation or adsorption to the glassware.

Protocol B: Reverse-Phase HPLC Method (High-Throughput Alternative)

When screening a library of newly synthesized thiazole derivatives, the shake-flask method becomes a bottleneck. RP-HPLC offers a validated alternative by correlating chromatographic retention time ( Rf​ or k′ ) with lipophilicity.

Step 1: Column and Mobile Phase Selection

  • Action: Equip the HPLC with a standard C18 analytical column. Use a mobile phase of Methanol/Phosphate Buffer (pH 7.4).

  • Causality: The pH must be strictly maintained at 7.4. Thiazoles have basic nitrogen atoms; if the pH drops below the pKa of the specific derivative, the molecule will ionize, drastically reducing its retention time and invalidating the LogP measurement.

Step 2: Calibration with Reference Standards

  • Action: Inject a minimum of six reference compounds with known, highly accurate shake-flask LogP values (e.g., benzene, toluene, known thiazole standards).

  • Action: Plot logk (capacity factor) against the known logP values to generate a linear calibration curve.

Step 3: Execution and Extrapolation

  • Action: Inject the unknown substituted thiazoles. Calculate their capacity factors and extrapolate their LogP from the calibration curve.

  • Self-Validation: Always run a known standard at the beginning, middle, and end of the sequence to verify that column chemistry has not degraded and mobile phase composition remains constant.

Conclusion & Best Practices for Drug Developers

While computational tools like ALOGPS and SwissADME are indispensable for initial virtual screening, they cannot replace experimental validation when dealing with heterocycles like substituted thiazoles. The electronic interplay between the sulfur and nitrogen atoms, combined with the inductive effects of substituents, creates solvation dynamics that frequently break additive prediction models[1].

The Application Scientist's Recommendation:

  • Use cLogP to filter out extreme outliers (e.g., LogP > 6 or < -2) during the in silico design phase.

  • Use RP-HPLC to rank-order the lipophilicity of synthesized libraries.

  • Use the Shake-Flask Method strictly for lead compounds advancing to in vivo pharmacokinetic studies, ensuring strict adherence to mutual saturation and mass-balance validation[3].

References

  • Source: Pharmaceutical Sciences (tbzmed.ac.ir)
  • Source: Asian Journal of Chemistry (researchgate.net)
  • Source: Molecules (nih.gov)
  • Source: El-Cezerî Journal of Science and Engineering (dergipark.org.tr)

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole proper disposal procedures

Comprehensive Laboratory Disposal and Management Protocol for 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole As a highly substituted heterocyclic compound, 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole (CAS: 62019...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Disposal and Management Protocol for 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole

As a highly substituted heterocyclic compound, 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole (CAS: 62019-50-5) is frequently utilized as a scaffold in pharmaceutical and agrochemical development due to its biological activity and lipophilicity[1]. However, the presence of multiple halogens—specifically the chlorine atom and the trifluoromethyl group—dictates strict operational handling and disposal protocols.

This guide provides drug development professionals and laboratory managers with a self-validating, step-by-step operational plan for the safe segregation, accumulation, and ultimate disposal of this compound, ensuring compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards and institutional Environmental Health and Safety (EHS) policies.

Chemical Profiling and Waste Characterization

Before implementing a disposal plan, it is critical to understand the causality behind the waste classification.

2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole contains both chlorine and fluorine atoms[1]. Under standard waste management protocols, any organic solvent or compound containing carbon, hydrogen, and one or more halogen atoms (fluorine, chlorine, bromine, iodine) must be strictly classified as Halogenated Organic Waste [2].

The Causality of Segregation: Halogenated wastes must never be mixed with non-halogenated organic wastes (e.g., acetone, ethanol, hexane)[3]. The scientific and logistical reasons for this are twofold:

  • Thermodynamic & Byproduct Risks: Incinerating halogenated compounds requires significantly higher temperatures and specialized equipment compared to non-halogenated organics. Incomplete combustion of halogenated rings can lead to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs).

  • Economic Impact: If a non-halogenated waste stream is contaminated with even a small amount of halogenated waste, the entire volume must be treated as halogenated[2]. The disposal cost for halogenated waste is significantly higher due to the complex treatment requirements, such as caustic scrubbing to neutralize acidic exhaust gases (HCl, HF)[4][5].

Operational Protocol: Step-by-Step Waste Management

To ensure safety and regulatory compliance, laboratories must implement the following standard operating procedure (SOP) for the disposal of 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole and its associated reaction byproducts.

Step 1: Point-of-Generation Segregation

  • Action: Immediately designate a specific, chemically compatible container (e.g., High-Density Polyethylene (HDPE) or glass) exclusively for halogenated organic waste[3].

  • Validation: Ensure the container is kept in a secondary containment tray within a certified fume hood or a designated Satellite Accumulation Area (SAA)[6].

Step 2: RCRA-Compliant Labeling

  • Action: Attach a hazardous waste tag to the container before the first drop of waste is added[5].

  • Validation: The label must explicitly state "HAZARDOUS WASTE" and list the specific chemical constituents without using abbreviations (e.g., write "2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole", not "Thiazole derivative")[5].

Step 3: Accumulation and Storage Limits

  • Action: Maintain the container tightly capped at all times unless actively adding waste. Funnels must not be left in the container mouth[3].

  • Validation: Monitor the volume. Most institutional SAA guidelines dictate that waste must be removed by an EHS professional within 6 months of the accumulation start date, or immediately once the container is 3/4 full[6].

Step 4: Ultimate Treatment (Commercial Incineration)

  • Action: Transfer the waste to a permitted hazardous waste vendor.

  • Validation: The vendor will subject the halogenated waste to high-temperature rotary kiln or liquid injection incineration. Because the combustion of the trifluoromethyl and chlorine groups generates hydrofluoric acid (HF) and hydrochloric acid (HCl), the incinerator must be equipped with a high-efficiency caustic scrubber to neutralize the exhaust gases before environmental release[4].

Quantitative Data: Waste Segregation Matrix

To prevent cross-contamination and optimize disposal logistics, adhere to the following segregation matrix when handling thiazole derivatives and standard laboratory solvents.

Waste CategoryExample ConstituentsPrimary Disposal MethodMixing Consequence
Halogenated Organic 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole , Dichloromethane, ChloroformHigh-temp incineration with caustic scrubbing[4]Baseline
Non-Halogenated Organic Acetone, Methanol, Hexane, TolueneFuel blending, standard incineration[6]If mixed with halogens, entire batch requires costly halogen treatment[2].
Aqueous Waste Water, neutralized buffers (<1% salt)Sanitary sewer (if permitted) or aqueous treatment[3]Phase separation issues; potential reactivity if incompatible.
Heavy Metals Mercury, Lead, Chromium catalystsStabilization, macroencapsulation[7]Severe toxicity hazard; disqualifies stream from standard incineration[8].

Waste Workflow Visualization

The following diagram illustrates the validated logical pathway for processing 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole from experimental generation to ultimate destruction.

WasteFlow Start Waste Generation: 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole Determine Waste Characterization (Halogenated Organic) Start->Determine Segregate Segregation: Isolate from Non-Halogenated Solvents Determine->Segregate Store Satellite Accumulation Area (HDPE/Glass, RCRA Labeled) Segregate->Store Pickup EHS / Certified Vendor Pickup Store->Pickup Dispose Rotary Kiln Incineration (with Caustic Scrubbing for HCl/HF) Pickup->Dispose

Workflow for the segregation and disposal of halogenated thiazole waste streams.

References

  • EvitaChem. 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole. 1

  • Hong Kong University of Science and Technology (HKUST). Chemical Waste Disposal Guidelines. 3

  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. 2

  • AllSource Environmental. Guidelines for Solvent Waste Recycling & Disposal. 8

  • National Institutes of Health (NIH) / NCBI Bookshelf. Management of Waste - Prudent Practices in the Laboratory. 7

  • Environmental Protection Agency (EPA) NEPIS. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. 4

  • Northwestern University. Hazardous Waste Disposal Guide - Research Safety. 6

  • Western Kentucky University (WKU). Hazardous & Regulated Waste Management Guide. 5

Sources

Handling

Personal protective equipment for handling 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a logical extension of a chemical’s fundamental properties. When handling complex, multi-functionalized heterocycles...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a logical extension of a chemical’s fundamental properties. When handling complex, multi-functionalized heterocycles like 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole (CAS: 62019-50-5), standard baseline precautions are insufficient.

This compound acts as a critical scaffold in pharmaceutical and agrochemical development[1]. However, its unique structural features—a reactive thiazole core, an electrophilic chlorine atom, a lipophilic benzoyl group, and a highly electronegative trifluoromethyl group—create a specific matrix of hazards that require engineered operational and disposal strategies.

The following guide provides a mechanistic, self-validating framework for handling this compound, ensuring both scientific integrity and absolute personnel safety.

Mechanistic Hazard Profile: Understanding the "Why"

To design an effective safety protocol, we must first understand the causality behind the compound's reactivity and toxicity:

  • The Trifluoromethyl (-CF₃) & Benzoyl Groups: These functional groups drastically increase the molecule's lipophilicity (fat solubility)[1]. Causality: High lipophilicity allows the compound to rapidly bypass the skin's aqueous barrier and penetrate cellular membranes. Standard latex or thin nitrile gloves offer minimal resistance to lipophilic permeation.

  • The 2-Chloro-Thiazole Core: The chlorine atom positioned on the electron-deficient thiazole ring acts as an electrophilic center. Causality: This makes the compound highly reactive toward nucleophiles, including proteins and moisture in the skin or respiratory tract, leading to severe irritation and potential sensitization[1].

  • Thermal Decomposition Risks: Fluorinated organic compounds are notorious for their behavior under extreme heat. Causality: If subjected to combustion or high-heat exothermic reactions, the -CF₃ group will decompose to release hydrogen fluoride (HF) gas—a highly toxic and corrosive substance that causes deep tissue necrosis and systemic toxicity[2].

Quantitative Hazard Summary
Hazard CategoryProperty / Risk LevelMechanistic Causality
Molecular Weight 291.68 g/mol Moderate mass; easily aerosolized if handled as a dry, fine powder.
Dermal Permeation High Risk-CF₃ and Benzoyl groups drive rapid lipid-layer absorption.
Combustion Byproducts HF, HCl, SOx, NOxHalogenated and sulfur-containing ring structure breaks down into highly acidic, toxic gases upon thermal degradation.

Personal Protective Equipment (PPE) Matrix

Do not rely on default laboratory PPE. The selection below is engineered specifically to counteract the lipophilic and electrophilic nature of 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole.

Equipment TypeRequired SpecificationCausal Justification
Hand Protection Dual-Layering: Inner Nitrile (4 mil) + Outer Butyl Rubber or PE/EVAL laminate.Standard nitrile degrades rapidly against highly lipophilic halogenated aromatics. The outer butyl layer blocks lipophilic permeation; the inner nitrile provides tactile dexterity and a secondary barrier.
Eye Protection Indirect-vented chemical safety goggles.Prevents vapor intrusion and protects against reactive electrophilic dust that can cause corneal burns. Safety glasses are insufficient.
Body Protection Flame-resistant (FR) lab coat with knit cuffs, plus a chemical-resistant apron.Mitigates risk if the compound is dissolved in highly flammable solvent vehicles during synthesis. Knit cuffs prevent sleeve drag and skin exposure.
Respiratory Fume hood (primary). NIOSH P100 half-mask respirator (secondary, if outside hood).Prevents inhalation of fine particulate matter and volatile halogenated degradation products during transfer.

Operational Workflow: Self-Validating Protocols

Every step in handling this compound must include a validation checkpoint to ensure the system is secure before proceeding.

Protocol 1: Safe Weighing and Transfer
  • Verify Containment: Turn on the chemical fume hood.

    • Validation: Check the digital flow monitor. Proceed only if the face velocity is stable between 80–120 feet per minute (fpm).

  • Don PPE: Apply the dual-layer glove system.

    • Validation: Perform a visual and inflation check (trapping air and squeezing) of the outer butyl rubber glove prior to donning to ensure zero micro-punctures.

  • Static Mitigation: Use an anti-static weighing boat and a grounded stainless steel or ceramic spatula.

    • Causality: Fluorinated powders can hold static charges, causing them to aerosolize or adhere to gloves when the container is opened.

  • Transfer: Weigh the required mass and immediately transfer it to a sealable reaction vessel (e.g., a Schlenk flask) before removing it from the hood.

    • Validation: Ensure the vessel threads are wiped clean of any residual powder before sealing to prevent exposure during transport.

HandlingWorkflow Start 1. Pre-Operation: Verify Fume Hood Weigh 2. Weighing: Anti-Static Tools Start->Weigh Transfer 3. Transfer: Sealed to Reactor Weigh->Transfer Reaction 4. Reaction Setup: Inert Atmosphere Transfer->Reaction Decon 5. Decontamination: Solvent Rinse Reaction->Decon

Step-by-step operational workflow for safely handling halogenated thiazoles.

Emergency Spill Response

In the event of a spill, immediate containment is required to prevent aerosolization and surface permeation.

Protocol 2: Spill Containment and Decontamination
  • Isolate: Evacuate personnel from the immediate vicinity and lower the fume hood sash.

  • Absorb (If in solution): Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite)[3].

    • Causality: Do NOT use combustible materials like sawdust, as the reactive chlorine/fluorine groups can initiate exothermic degradation.

  • Collect (If solid powder): Do not sweep dry powder. Lightly dampen the powder with a compatible, non-reactive solvent (e.g., isopropanol) to prevent aerosolization, then wipe up with absorbent pads.

  • Decontaminate: Wash the affected surface with a mild alkaline detergent solution to neutralize any residual electrophilic thiazole species, followed by a thorough water rinse[4].

  • Validate: Visually inspect the area under good lighting to ensure no crystalline residue remains.

Waste Segregation and Disposal Plan

The disposal of 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole requires strict adherence to environmental safety protocols due to its fluorinated nature.

Critical Directive: Fluorinated organic wastes must never be mixed with standard non-halogenated organic waste[2]. Non-halogenated waste is often repurposed as fuel for low-temperature industrial boilers. If fluorinated compounds are introduced into these low-temperature systems, they will undergo incomplete combustion, releasing lethal hydrogen fluoride (HF) gas into the atmosphere[2].

Protocol 3: Disposal Execution
  • Segregation: Collect all unused product, contaminated consumables (pipette tips, weighing boats), and spill cleanup materials in a designated container strictly labeled for "Fluorinated Halogenated Organic Waste" [4].

  • Storage: Store the sealed container in a ventilated flammable liquids cabinet, away from strong bases and oxidizing agents[3].

  • Destruction: Coordinate with your Environmental Health and Safety (EHS) department to ensure the waste is routed to a facility capable of high-temperature incineration equipped with acid-gas scrubbers (to neutralize HF and HCl byproducts)[4].

WasteDisposal Waste Chemical Waste Generated Check Contains Fluorinated Compounds? Waste->Check Yes Yes Check->Yes No No Check->No Fluorinated Fluorinated Organic Waste (High-Temp Incineration) Yes->Fluorinated Standard Standard Halogenated Waste No->Standard

Decision tree for the segregation and disposal of fluorinated organic waste.

References

  • EvitaChem. "2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole Product Information and Synthesis Analysis." EvitaChem Database.
  • BenchChem. "Proper Disposal of 2-(Aminomethyl)-4-fluoronaphthalene: A Guide for Laboratory Professionals." BenchChem Safety Operating Guides.
  • RiskAssess. "Chemical Waste Containers for Chemical Waste Disposal." RiskAssess Laboratory Safety Guidelines.
  • BenchChem. "Proper Disposal of 2-Fluoropalmitic Acid: A Guide for Laboratory Professionals." BenchChem Safety Operating Guides.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.